7-ADCA
Description
Propriétés
IUPAC Name |
(6R,7S)-7-azaniumyl-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIAYEIXYQCDAN-MHTLYPKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)[NH3+])SC1)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@H](C2=O)[NH3+])SC1)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-aminodeacetoxycephalosporanic acid chemical structure
An In-depth Technical Guide to 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)
This guide provides a comprehensive overview of 7-aminodeacetoxycephalosporanic acid (this compound), a key intermediate in the synthesis of semi-synthetic cephalosporin (B10832234) antibiotics. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, synthesis, purification, and spectroscopic characterization.
Chemical Structure and Identification
7-Aminodeacetoxycephalosporanic acid, commonly known as this compound, is a bicyclic beta-lactam compound. Its core structure consists of a dihydrothiazine ring fused to a β-lactam ring. The presence of a primary amino group at the C-7 position and a carboxylic acid at the C-4 position are key features for its role as a versatile starting material in the synthesis of various cephalosporin drugs.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2] |
| CAS Number | 22252-43-3[2] |
| Molecular Formula | C₈H₁₀N₂O₃S[2] |
| SMILES | CC1=C(N2C(--INVALID-LINK--N)S1)C(=O)O)[2] |
| InChI | InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1[2] |
| InChIKey | NVIAYEIXYQCDAN-CLZZGJSISA-N[2] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, synthesis, and purification.
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Weight | 214.24 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 234 °C (decomposes) | |
| Density | 1.60 g/cm³ (Predicted) | |
| Solubility | Soluble in aqueous alkaline and acidic solutions. Solubility in water is pH-dependent. Soluble in ammonium (B1175870) hydroxide (B78521) and sodium hydroxide solutions. | |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The industrial production of this compound is primarily achieved through two main routes: chemical synthesis starting from penicillin G and biotechnological synthesis using genetically engineered microorganisms.
Chemical Synthesis from Penicillin G
The chemical synthesis of this compound from penicillin G is a multi-step process that involves the expansion of the five-membered thiazolidine (B150603) ring of penicillin to the six-membered dihydrothiazine ring of a cephalosporin intermediate.
Experimental Protocol: Chemical Synthesis of this compound (General Overview)
-
Step 1: Oxidation of Penicillin G: Penicillin G is oxidized to its sulfoxide (B87167) using an oxidizing agent such as hydrogen peroxide. This step is crucial for facilitating the subsequent ring expansion.
-
Step 2: Ring Expansion: The penicillin G sulfoxide undergoes a catalyzed ring expansion in the presence of a suitable catalyst, which can be a combination of pyridine (B92270) hydrobromide and oxalic acid. This reaction forms 7-phenylacetamido-deacetoxycephalosporanic acid (P-ADCA).
-
Step 3: Enzymatic Deacylation: The phenylacetyl side chain at the C-7 position of P-ADCA is removed enzymatically using immobilized penicillin G acylase. This hydrolysis reaction yields this compound and phenylacetic acid as a byproduct. The reaction is typically carried out in an aqueous solution at a controlled pH (around 8.0) and temperature (around 30°C) for approximately 90 minutes.
-
Step 4: Isolation and Purification: The resulting this compound is then isolated from the reaction mixture. This often involves extraction with a solvent like dichloromethane, followed by pH adjustment to induce crystallization. The crude product is then collected by filtration.
Logical Workflow for Chemical Synthesis
Caption: Chemical synthesis of this compound from Penicillin G.
Biotechnological Synthesis
Modern production of this compound increasingly relies on fermentation processes using genetically modified strains of microorganisms, such as Penicillium chrysogenum or Acremonium chrysogenum.[4] These methods are generally more environmentally friendly than the chemical synthesis routes.
Experimental Protocol: Biotechnological Production of this compound (General Overview)
-
Step 1: Fermentation: A genetically engineered strain of Acremonium chrysogenum, in which the cefEF gene (encoding for expandase/hydroxylase) is disrupted and replaced with the cefE gene from Streptomyces clavuligerus, is cultivated in a suitable fermentation medium. This leads to the production of deacetoxycephalosporin C (DAOC).[4]
-
Step 2: Enzymatic Deacylation of DAOC: The produced DAOC is then converted to this compound through a two-step enzymatic process.
-
D-amino acid oxidase (DAO): This enzyme acts on the D-α-aminoadipyl side chain of DAOC.
-
Glutaryl acylase (GLA): This enzyme completes the removal of the side chain to yield this compound.[4]
-
-
Step 3: Downstream Processing: The this compound is recovered from the fermentation broth and purified.
Signaling Pathway for Biotechnological Synthesis
Caption: Biotechnological synthesis of this compound.
Purification of this compound
The purification of this compound is a critical step to achieve the high purity required for pharmaceutical applications. Crystallization is a commonly employed method.
Experimental Protocol: Purification by Crystallization
-
Step 1: Dissolution: Crude this compound is dissolved in water by adjusting the pH to 7.8-8.0 with ammonia (B1221849) water to form an alkaline solution.
-
Step 2: Acidification and Re-dissolution: The alkaline solution is then acidified with sulfuric acid to a pH of 0.7-0.9 to obtain an acidic solution. Subsequently, the pH is raised again to 7.8-8.0 with ammonia water. An alcohol is then added to the solution.
-
Step 3: Crystallization: While stirring at a controlled temperature (20-70°C), sulfuric acid is added to adjust the pH to the isoelectric point of this compound (around 3.8-4.0). This induces the crystallization of the product.
-
Step 4: Crystal Growth and Isolation: The crystals are allowed to grow for a period of 6-60 minutes. The purified this compound crystals are then collected by filtration, washed, and dried. This process can yield this compound with a purity of over 99.9%.
Spectroscopic Data and Characterization
The structural elucidation and quality control of this compound rely on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~125 |
| C3 | - | ~128 |
| C4 | - | ~165 |
| C6 | ~5.0 (d) | ~58 |
| C7 | ~4.9 (d) | ~59 |
| CH₃ | ~2.1 (s) | ~20 |
| CH₂ (S-CH₂) | ~3.4 and 3.6 (ABq) | ~25 |
| NH₂ | Variable | - |
| COOH | Variable | ~170 |
| C=O (β-lactam) | - | ~175 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides information about the presence of its key functional groups.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400-3200 | N-H | Stretching (Amine) |
| ~3000-2500 | O-H | Stretching (Carboxylic Acid) |
| ~1760 | C=O | Stretching (β-Lactam) |
| ~1710 | C=O | Stretching (Carboxylic Acid) |
| ~1640 | C=C | Stretching |
| ~1580 | N-H | Bending (Amine) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.
Predicted Mass Spectrum Fragmentation Pathway
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak at m/z 214. The fragmentation is likely to occur at the β-lactam ring and through the loss of functional groups.
Diagram of Plausible Mass Fragmentation
Caption: Plausible mass fragmentation pathway for this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of this compound and quantifying any related impurities.
Table 5: Typical HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 6.0) : Acetonitrile (92:8) |
| Detection | UV at 254 nm |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
This method allows for the separation and quantification of this compound from its potential impurities.
This technical guide provides a detailed overview of 7-aminodeacetoxycephalosporanic acid, covering its fundamental chemical properties, synthesis and purification strategies, and analytical characterization. The provided data and protocols are intended to be a valuable resource for professionals in the field of pharmaceutical research and development.
References
The Enzymatic Odyssey: A Technical Guide to the Biosynthesis of 7-ADCA from Penicillin G
For Researchers, Scientists, and Drug Development Professionals
The production of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a crucial intermediate in the synthesis of numerous semi-synthetic cephalosporin (B10832234) antibiotics, has evolved from complex and environmentally taxing chemical methods to more sustainable and efficient enzymatic pathways. This technical guide provides an in-depth exploration of the core biosynthetic route for converting the readily available precursor, penicillin G, into the valuable this compound nucleus. This chemoenzymatic process leverages the catalytic power of two key enzymes, offering a greener alternative for pharmaceutical manufacturing.
The Core Biosynthetic Pathway: A Two-Step Enzymatic Cascade
The conversion of penicillin G to this compound is a two-step enzymatic process. The first step involves the expansion of the five-membered thiazolidine (B150603) ring of penicillin G to a six-membered dihydrothiazine ring, characteristic of cephalosporins. The second step is the removal of the phenylacetyl side chain to yield the final this compound core.
Step 1: Ring Expansion Catalyzed by Deacetoxycephalosporin C Synthase (DAOCS)
The initial and most critical step is the ring expansion of penicillin G to form phenylacetyl-7-aminodeacetoxycephalosporanic acid (G-7-ADCA). This reaction is catalyzed by deacetoxycephalosporin C synthase (DAOCS), also known as "expandase".[1][2] DAOCS is a non-heme iron(II) and 2-oxoglutarate-dependent oxygenase.[1][3] The natural substrate for this enzyme is penicillin N; however, through protein engineering efforts, DAOCS variants with significantly improved activity towards the non-natural substrate penicillin G have been developed.[2][4]
Step 2: Deacylation Catalyzed by Penicillin G Acylase (PGA)
The intermediate, G-7-ADCA, is then subjected to deacylation to remove the phenylacetyl side chain. This hydrolysis reaction is catalyzed by penicillin G acylase (PGA), a widely used industrial enzyme.[5][6] This enzymatic cleavage yields the desired this compound and phenylacetic acid (PAA) as a byproduct.[6] Immobilized PGA is commonly used in industrial settings to facilitate enzyme recovery and reuse.[5]
Quantitative Analysis of the Biosynthetic Pathway
The efficiency of the enzymatic conversion of penicillin G to this compound has been a subject of extensive research, with a focus on improving enzyme performance and optimizing reaction conditions. The following tables summarize key quantitative data from various studies.
Table 1: Performance of Engineered Deacetoxycephalosporin C Synthase (DAOCS) in Converting Penicillin G to G-7-ADCA.
| DAOCS Variant | Host Organism | Penicillin G Concentration (mM) | G-7-ADCA Yield (mM) | Conversion Rate (%) | Reference |
| Engineered scDAOCS | E. coli (whole-cell) | 50 | 39.21 | 78.42 | [2] |
| Engineered scDAOCS | E. coli (whole-cell) | Not specified | 14.6 g/L | Not specified | [2] |
| Mutant DAOCS | S. clavuligerus | Not specified | Not specified | 25-58% increase in activity | [2] |
Table 2: Performance of Penicillin G Acylase (PGA) in the Hydrolysis of Cephalosporin G (a G-7-ADCA analog).
| PGA Source | Substrate | Product | Key Findings | Reference |
| Bacillus subtilis WB600 (BmPGA) | Cephalosporin G | This compound | Extracellularly expressed at high levels and used in industrial hydrolysis. | [5] |
| Escherichia coli (EcPGA) | Cephalosporin G | This compound | Most industrially relevant PGA, successfully applied in large-scale production. | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the biosynthesis of this compound from penicillin G. These protocols are compiled from various research articles and represent a standard approach.
Whole-Cell Biotransformation of Penicillin G to G-7-ADCA using Engineered E. coli
This protocol describes the use of engineered E. coli cells expressing a DAOCS variant for the conversion of penicillin G.
1. Strain Cultivation and Induction:
- An E. coli strain engineered to express a high-activity DAOCS mutant is cultured in a suitable rich medium (e.g., LB broth) containing an appropriate antibiotic for plasmid maintenance.
- The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.
- Expression of the DAOCS enzyme is induced by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) to a final concentration of 0.1-1 mM.
- The culture is then incubated at a lower temperature (e.g., 18-25°C) for an extended period (12-24 hours) to ensure proper protein folding and activity.
2. Whole-Cell Biotransformation Reaction:
- The induced cells are harvested by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
- The cell pellet is washed with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- The cells are resuspended in the reaction buffer to a desired cell density (e.g., OD600 of 20-50).
- The biotransformation reaction is initiated by adding penicillin G potassium salt to the cell suspension to a final concentration of 10-50 mM.
- The reaction mixture is incubated at a controlled temperature (e.g., 25-30°C) with gentle agitation.
- Samples are taken at regular intervals to monitor the consumption of penicillin G and the formation of G-7-ADCA.
3. Analytical Method for G-7-ADCA Quantification:
- Reaction samples are centrifuged to remove the cells.
- The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC).
- A C18 reverse-phase column is typically used.
- The mobile phase can be a gradient of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid.
- Detection is performed using a UV detector at a wavelength of 254 nm.
- Quantification is achieved by comparing the peak area of the product with a standard curve of purified G-7-ADCA.[7]
Enzymatic Deacylation of G-7-ADCA to this compound using Immobilized Penicillin G Acylase
This protocol outlines the enzymatic hydrolysis of G-7-ADCA to this compound.
1. Immobilization of Penicillin G Acylase:
- Commercial or purified penicillin G acylase is immobilized on a suitable support (e.g., agarose (B213101) beads, epoxy resins) following the manufacturer's instructions or established protocols.
- The immobilized enzyme is washed thoroughly to remove any unbound enzyme.
2. Enzymatic Hydrolysis Reaction:
- A solution of G-7-ADCA (produced from the previous step or obtained commercially) is prepared in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5-8.0).
- The immobilized PGA is added to the G-7-ADCA solution.
- The reaction is carried out at a controlled temperature (e.g., 25-35°C) with gentle stirring.
- The pH of the reaction mixture is maintained at the optimal level for PGA activity by the addition of a base (e.g., NaOH) to neutralize the phenylacetic acid produced during the reaction.
- The progress of the reaction is monitored by HPLC, measuring the decrease in G-7-ADCA and the increase in this compound.
3. Product Purification:
- After the reaction is complete, the immobilized enzyme is removed by filtration or centrifugation for reuse.
- The pH of the reaction mixture is adjusted to the isoelectric point of this compound (around pH 3.5-4.5) to induce its crystallization.[8]
- The crystallized this compound is collected by filtration, washed with cold water, and dried.
- Further purification can be achieved by recrystallization.[9]
Visualizing the Pathway and Workflow
To better understand the relationships and processes described, the following diagrams have been generated using the DOT language.
Caption: Biosynthetic pathway of this compound from Penicillin G.
Caption: Experimental workflow for the two-step synthesis of this compound.
References
- 1. Reconstitution of TCA cycle with DAOCS to engineer Escherichia coli into an efficient whole cell catalyst of penicillin G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US6020151A - Process for the production of this compound via expandase activity on penicillin G - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. CN110526928B - A kind of purification method of 7-aminodeacetoxy cephalosporanic acid - Google Patents [patents.google.com]
Physicochemical Properties of 7-ADCA Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-3-deacetoxycephalosporanic acid (7-ADCA) is a pivotal chemical intermediate in the semi-synthetic production of a wide range of cephalosporin (B10832234) antibiotics, including blockbuster drugs like cephalexin (B21000) and cephradine. Its core β-lactam and dihydrothiazine ring structure serves as the fundamental building block for these essential medicines. A thorough understanding of the physicochemical properties of this compound powder is paramount for optimizing reaction conditions, developing stable formulations, ensuring regulatory compliance, and controlling the quality of both the intermediate and the final active pharmaceutical ingredient (API).
This technical guide provides an in-depth overview of the core physicochemical properties of this compound, summarizing key quantitative data, outlining detailed experimental protocols for its characterization, and visualizing critical analytical workflows.
General and Physical Properties
This compound is typically supplied as a white to light yellow crystalline powder. Its fundamental identifiers and key physical characteristics are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 22252-43-3 | [1] |
| Molecular Formula | C₈H₁₀N₂O₃S | [1] |
| Molecular Weight | 214.25 g/mol | [1] |
| IUPAC Name | (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Appearance | Solid; Light yellow to yellow powder/crystals | [1] |
| Melting Point | Decomposes at approximately 234-242 °C | |
| Storage Conditions | 4°C, protect from light | [1] |
Solubility and Dissolution Characteristics
The solubility of this compound is a critical parameter influencing its use in enzymatic and chemical synthesis. As a zwitterionic compound, containing both a carboxylic acid group and an amino group, its aqueous solubility is highly dependent on pH. It exhibits its lowest solubility at its isoelectric point and becomes significantly more soluble in acidic or basic conditions.
| Solvent System | Solubility | Conditions | Citation(s) |
| Water | 41.67 mg/mL | Ultrasonic and pH adjusted to 10 with NaOH | [1] |
| Ammonium Hydroxide (NH₄OH) | 50 mg/mL | Ultrasonic and pH adjusted to 9 | [1] |
| 25% w/v Ammonia Solution | 50 mg/mL | Ultrasonic and pH adjusted to 9 | [1] |
| Dichloromethane | Insoluble (without base) | Formation of a solution requires at least two equivalents of a tertiary amine like triethylamine. | |
| Water-Ethanol Mixtures | Data available for derivatives | Solubility of phenylacetyl-7-ADCA has been studied. | [2] |
The solubility of this compound in aqueous media can be enhanced by the presence of other reactants, such as D-phenylglycine methyl ester (PGME), which is relevant in the enzymatic synthesis of cephalexin.[3]
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be reliably determined using the shake-flask method.
-
Preparation: Add an excess amount of this compound powder to a series of vials containing the solvent of interest (e.g., purified water, buffers of varying pH). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sampling & Separation: After equilibration, allow the vials to stand, permitting the excess solid to sediment. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a suitable membrane filter (e.g., 0.22 µm) to remove all undissolved particles.
-
Analysis: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Acidity and Ionization (pKa)
This compound possesses two ionizable functional groups: a carboxylic acid and a primary amine. The pKa values associated with these groups dictate the molecule's charge state at a given pH, which in turn governs its solubility, reactivity, and chromatographic behavior.
| Ionizable Group | pKa Value (Predicted) |
| Carboxylic Acid (Strongest Acidic) | 3.42 |
| Amino Group (Strongest Basic) | 7.39 |
Experimental Protocol: pKa Determination (Potentiometric Titration)
-
Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, typically purified water with a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Acidification: Acidify the solution to a low starting pH (e.g., pH 2) with a standardized acid (e.g., 0.1 M HCl) to ensure both functional groups are protonated.
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve, often visualized more clearly by plotting the first or second derivative.
Solid-State Properties
The solid-state characteristics of this compound powder are crucial for its handling, storage stability, and performance in solid dosage forms or heterogeneous reaction systems.
X-ray Powder Diffraction (XRPD)
Experimental Protocol: X-ray Powder Diffraction (XRPD) Analysis
-
Sample Preparation: Gently pack the this compound powder into a sample holder, ensuring a flat, uniform surface.
-
Instrument Setup: Place the sample holder in the diffractometer. Set the X-ray source (commonly Cu Kα, λ = 1.54 Å), voltage, and current.
-
Data Acquisition: Scan the sample over a defined 2θ range (e.g., 5° to 40°) at a specified step size and scan speed. The detector moves in a synchronized θ-2θ configuration with the sample.[4]
-
Data Analysis: Process the resulting diffractogram to identify the angular positions (2θ) and intensities of the diffraction peaks. This pattern can be compared to reference standards for phase identification and purity assessment.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability and behavior of this compound.
-
DSC measures heat flow into or out of a sample as a function of temperature, identifying thermal events like melting, crystallization, and solid-solid phase transitions.[5][6]
-
TGA measures the change in mass of a sample as a function of temperature, quantifying weight loss associated with desolvation, dehydration, or decomposition.[7]
While specific thermograms are not publicly available, a DSC scan would be expected to show an endothermic event corresponding to its melting and decomposition around 234-242 °C. A TGA scan would show the onset of significant mass loss at this decomposition temperature.
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh a small amount of this compound powder (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC or TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C).
-
Data Analysis:
-
DSC: Analyze the resulting thermogram for endothermic or exothermic peaks. Determine the onset temperature and peak maximum for events like melting.
-
TGA: Analyze the thermogram for mass loss steps. Determine the onset temperature of decomposition and the percentage of mass lost in each step.
-
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[8] This property is critical as moisture uptake can lead to physical changes (caking, deliquescence) and chemical degradation (e.g., hydrolysis of the β-lactam ring). The hygroscopicity of this compound has not been explicitly classified in the searched literature, but it can be determined experimentally.
Experimental Protocol: Hygroscopicity Assessment (Dynamic Vapor Sorption)
-
Sample Preparation: Place a small, accurately weighed sample of this compound into the Dynamic Vapor Sorption (DVS) instrument.
-
Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% Relative Humidity, RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved.
-
Sorption/Desorption Isotherm: Subject the sample to a program of stepwise increases in RH (e.g., 0% to 90% in 10% increments), allowing the sample mass to equilibrate at each step. This generates the sorption curve. Subsequently, decrease the RH in a stepwise manner back to 0% to generate the desorption curve.
-
Analysis: Plot the change in mass (%) versus RH. The shape of the resulting isotherm and the total mass gained provide information on the material's hygroscopicity and its interaction with water vapor. Based on the mass gain at a specific RH (e.g., 80% RH), the material can be classified according to pharmacopeial standards (e.g., non-hygroscopic, slightly hygroscopic, etc.).[8][9]
Spectroscopic Properties
Spectroscopic analysis is essential for the identification and quantification of this compound.
| Technique | Key Features |
| UV-Visible Spectroscopy | Used for quantitative analysis. The λmax is dependent on the chromophoric system and solvent. |
| FTIR Spectroscopy | Provides a molecular fingerprint for identification. Key peaks correspond to specific functional groups. |
While a specific λmax value was not found in the search results, it is expected to be in the UV region due to the α,β-unsaturated carboxylic acid system.[10] The FTIR spectrum would show characteristic absorption bands for O-H (carboxylic acid), N-H (amine), C=O (β-lactam and carboxylic acid), and C=C stretches.[11]
Purity and Stability
The purity of this compound is critical for its use in API synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity and identifying related substances. This compound is susceptible to degradation, particularly hydrolysis of the β-lactam ring, necessitating controlled storage conditions.
Analytical Method: Purity Determination by HPLC
A robust Reverse-Phase HPLC (RP-HPLC) method is essential for quality control.
Experimental Protocol: RP-HPLC for Purity Analysis
-
Mobile Phase Preparation: Prepare a phosphate (B84403) buffer (e.g., K₂HPO₄ and KH₂PO₄ in water, adjusted to pH 6.0) and acetonitrile. The mobile phase is typically a mixture of these, such as Buffer:Acetonitrile (92:8).
-
Standard & Sample Preparation: Prepare a standard solution of this compound reference material at a known concentration in the mobile phase. Prepare the sample solution by accurately weighing and dissolving the this compound powder in the mobile phase to a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions. Identify the this compound peak based on retention time. Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks (area percent method) or by using the standard for quantification.
Conclusion
The physicochemical properties of this compound powder—including its pH-dependent solubility, thermal stability, solid-state characteristics, and spectroscopic fingerprint—are defining factors for its successful application in the pharmaceutical industry. A comprehensive characterization using the techniques outlined in this guide is essential for process development, formulation design, and quality assurance. This knowledge enables scientists and researchers to control the synthesis of cephalosporin antibiotics more effectively, leading to safer, more efficient, and higher-quality medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 6. Differential Scanning Calorimetry & Thermo-Gravimetric Analysis, Fleming PTC [flemingptc.co.uk]
- 7. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. bspublications.net [bspublications.net]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
The Cornerstone of Cephalosporins: An In-depth Technical Guide to the Discovery and Historical Development of 7-ADCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a fundamental building block in the synthesis of a multitude of life-saving semi-synthetic cephalosporin (B10832234) antibiotics. Its discovery and the subsequent evolution of its manufacturing processes represent a significant chapter in the history of medicinal chemistry and biotechnology. This technical guide provides a comprehensive overview of the core aspects of this compound, from its initial discovery to the sophisticated production methods employed today. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the chemical and biological pathways that have been engineered to produce this vital pharmaceutical intermediate.
Discovery and Historical Context
The journey to this compound began with the discovery of cephalosporins themselves. In 1948, the Italian scientist Giuseppe Brotzu isolated antibiotic-producing fungi of the Acremonium genus from a sewer outlet in Sardinia. This led to the identification of Cephalosporin C, a molecule with a beta-lactam structure similar to penicillin but with a broader spectrum of activity.
A pivotal moment in cephalosporin development came with the work of Robert Morin and his team at Bristol-Myers in the early 1960s. They successfully developed a method for the semi-synthesis of 3-deacetoxy-7-aminocephalosporanic acid (this compound) from readily available penicillins. This breakthrough was crucial as it provided a more efficient and scalable route to the cephalosporin nucleus, paving the way for the development of a vast array of semi-synthetic cephalosporin antibiotics.
Production Methods: A Historical Evolution
The industrial production of this compound has undergone a remarkable transformation, moving from complex and environmentally challenging chemical processes to more sustainable and efficient biotechnological routes.
Chemical Synthesis from Penicillin G
The traditional method for this compound production starts with Penicillin G. This multi-step chemical process involves the expansion of the five-membered thiazolidine (B150603) ring of penicillin to the six-membered dihydrothiazine ring characteristic of cephalosporins.
Experimental Protocol: Chemical Synthesis of this compound from Penicillin G
-
Oxidation: Penicillin G potassium salt is oxidized to Penicillin G sulfoxide (B87167). This is typically achieved using an oxidizing agent such as hydrogen peroxide or a peracid in an aqueous solution. The reaction is carefully controlled at a low temperature (e.g., 0-5°C) and a specific pH (e.g., pH 2.0) to maximize the yield of the sulfoxide and facilitate its crystallization.
-
Esterification and Ring Expansion: The Penicillin G sulfoxide is then esterified to protect the carboxylic acid group. A common silylating agent used for this purpose is N,N'-bis(trimethylsilyl)urea (BSU). The esterified intermediate subsequently undergoes a ring expansion reaction in the presence of a catalyst, such as a combination of pyridine (B92270) and acetyl bromide, in a solvent like toluene (B28343) under reflux. This step converts the penicillin ring system into the cephalosporin backbone, yielding 7-phenylacetamido-deacetoxycephalosporanic acid (G-ADCA).
-
Hydrolysis: The protecting group on the carboxylic acid is removed by hydrolysis.
-
Enzymatic Deacylation: The final step involves the enzymatic removal of the phenylacetyl side chain from G-ADCA to yield this compound. This is catalyzed by immobilized penicillin G acylase at a controlled pH (around 8.0) and temperature (around 30°C).
-
Purification: The resulting this compound is then purified through a series of steps including extraction, crystallization, and filtration to obtain a high-purity product.
Logical Relationship of Chemical Synthesis
Caption: Chemical synthesis pathway of this compound from Penicillin G.
Enzymatic and Fermentative Routes
Concerns over the environmental impact and cost of the chemical synthesis route spurred the development of biotechnological alternatives. These methods leverage the power of enzymes and genetically engineered microorganisms to produce this compound and its precursors in a more sustainable manner.
2.2.1. Two-Step Enzymatic Conversion of Deacetoxycephalosporin C (DAOC)
A significant advancement was the development of a two-step enzymatic process to convert deacetoxycephalosporin C (DAOC) into this compound. DAOC can be produced via fermentation using genetically modified strains of Acremonium chrysogenum.
Experimental Protocol: Fermentative Production of DAOC
-
Strain Development: An industrial strain of Acremonium chrysogenum is genetically engineered to produce high titers of DAOC. This is often achieved by disrupting the cefEF gene, which encodes for the expandase/hydroxylase responsible for converting DAOC to deacetylcephalosporin C (DAC), and expressing a cefE gene from an organism like Streptomyces clavuligerus that primarily has expandase activity.
-
Fermentation: The recombinant A. chrysogenum strain is cultivated in a large-scale fermenter under optimized conditions. The fermentation medium typically contains a carbon source (e.g., glucose), a nitrogen source, and other essential nutrients. The pH, temperature, and dissolved oxygen levels are carefully controlled to maximize DAOC production.
-
Downstream Processing: After fermentation, the DAOC is recovered from the fermentation broth through filtration and purification steps.
Experimental Protocol: Enzymatic Conversion of DAOC to this compound
-
First Enzymatic Step (Oxidative Deamination): The purified DAOC is treated with a D-amino acid oxidase (DAO) enzyme. This enzyme converts the D-α-aminoadipyl side chain of DAOC into a keto-adipyl intermediate.
-
Second Enzymatic Step (Acylase Hydrolysis): The keto-adipyl intermediate is then hydrolyzed by a glutaryl-7-ACA acylase (GLA) to remove the side chain, yielding this compound.
-
Purification: The final this compound product is purified from the reaction mixture.
Experimental Workflow for Enzymatic Production
Caption: Two-step enzymatic conversion of DAOC to this compound.
2.2.2. Direct Fermentation and Enzymatic Conversion of Adipyl-7-ADCA
Another innovative approach involves the use of genetically modified Penicillium chrysogenum to produce adipyl-7-ADCA directly, which is then converted to this compound in a single enzymatic step.
Experimental Protocol: Production of Adipyl-7-ADCA
-
Strain Engineering: A high-yielding P. chrysogenum strain is engineered to express a gene encoding for an expandase enzyme.
-
Fermentation with Adipic Acid Feed: The engineered strain is cultivated in a fermentation medium supplemented with adipic acid. The fungus incorporates the adipic acid to form adipyl-6-aminopenicillanic acid (adipyl-6-APA), which is then converted to adipyl-7-ADCA by the expressed expandase.
-
Enzymatic Hydrolysis: The adipyl-7-ADCA is then hydrolyzed using an adipoyl acylase to yield this compound and adipic acid. The adipic acid can be recycled back into the fermentation process.
Signaling Pathway for Direct Fermentation Route
Spectroscopic Analysis of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA): A Technical Guide
Introduction
7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a pivotal intermediate in the semi-synthetic production of a wide range of cephalosporin (B10832234) antibiotics. Its structural integrity and purity are paramount to ensure the efficacy and safety of the final drug products. This technical guide provides an in-depth overview of the spectroscopic techniques used for the structural elucidation and characterization of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of cephalosporin-based active pharmaceutical ingredients (APIs).
Chemical Structure of this compound
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The diagram below illustrates the chemical structure of this compound, with key atoms numbered for reference in the subsequent spectroscopic data tables.
Caption: Chemical structure of 7-Aminodeacetoxycephalosporanic acid (this compound).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.
Data Presentation: NMR Spectral Data
The following tables summarize the characteristic chemical shifts (δ) for the protons and carbons of this compound. Note that chemical shifts can be influenced by the solvent used. The data presented here is based on spectra recorded in Deuterium Oxide (D₂O), a common solvent for polar molecules like this compound.
Table 1: ¹H NMR Spectral Data of this compound in D₂O
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.55 | d | 18.0 |
| 3.35 | d | 18.0 | |
| H-6 | 5.30 | d | 4.8 |
| H-7 | 5.15 | d | 4.8 |
| C3-CH₃ | 2.10 | s | - |
s = singlet, d = doublet
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 25.8 |
| C-3 | 125.0 |
| C-4 | 128.5 |
| C-6 | 59.5 |
| C-7 | 57.5 |
| C-8 (C=O, β-lactam) | 175.0 |
| C3-CH₃ | 20.5 |
| C4-COOH | 165.0 |
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is outlined below.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, a small amount of a water-suppression pulse sequence may be necessary.
-
Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Spectral Width: 10-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
3. ¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction.
-
Reference the spectrum to the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its amide, carboxylic acid, and other structural features.
Data Presentation: IR Spectral Data
The following table lists the expected characteristic IR absorption bands for this compound.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 | N-H (Amine) | Stretching |
| 3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) |
| ~1760 | C=O (β-Lactam) | Stretching |
| ~1710 | C=O (Carboxylic Acid) | Stretching |
| ~1650 | C=O (Amide I) | Stretching |
| ~1550 | N-H (Amide II) | Bending |
| ~1640 | C=C | Stretching |
Experimental Protocol: FTIR-ATR Spectroscopy
The Attenuated Total Reflectance (ATR) technique is particularly suitable for analyzing solid powder samples of this compound with minimal sample preparation.
1. Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Record a background spectrum of the clean, empty ATR crystal.
2. Sample Analysis:
-
Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
3. Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the significant absorption peaks.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Data Presentation: Mass Spectral Data
The molecular weight of this compound is 214.24 g/mol . In a typical mass spectrum, a molecular ion peak [M+H]⁺ would be expected at m/z 215. The fragmentation pattern provides further structural information.
Table 4: Predicted Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment |
| 215 | [M+H]⁺ |
| 197 | [M+H - H₂O]⁺ |
| 172 | [M+H - COOH]⁺ |
| 154 | Cleavage of the β-lactam ring |
| 114 | Further fragmentation of the β-lactam ring |
Experimental Protocol: LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of pharmaceutical compounds like this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Scan Range: m/z 100-500.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a this compound sample.
Caption: A typical experimental workflow for the spectroscopic analysis of this compound.
Proposed Mass Spectrometry Fragmentation Pathway of this compound
The following diagram illustrates a plausible fragmentation pathway for this compound under positive ion electrospray ionization conditions.
Caption: A proposed fragmentation pathway for protonated this compound in mass spectrometry.
The synergistic application of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound, enabling its unambiguous identification, structural verification, and purity assessment. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry, facilitating robust quality control and supporting the development of safe and effective cephalosporin antibiotics.
7-ADCA: A Technical Guide to Molecular Weight and Formula Verification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-amino-3-methyl-3-cephem-4-carboxylic acid (7-ADCA), a key intermediate in the synthesis of semi-synthetic cephalosporin (B10832234) antibiotics. This document details the physicochemical properties of this compound, outlines rigorous experimental protocols for the verification of its molecular weight and chemical formula, and illustrates the underlying mechanism of action of cephalosporin antibiotics.
Core Physicochemical Properties of this compound
This compound is a foundational building block in the production of numerous essential cephalosporin drugs. Accurate characterization of its molecular properties is critical for quality control, synthetic process optimization, and regulatory compliance.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₃S | [1][2][3][4][5][6] |
| Molecular Weight | 214.24 g/mol | [2][3][4][6] |
| Appearance | White to light yellow crystalline solid | [1][5] |
| CAS Number | 22252-43-3 | [1][2][6] |
Experimental Protocols for Molecular Weight and Formula Verification
To ensure the identity and purity of this compound, a combination of analytical techniques should be employed. The following protocols provide a robust framework for the verification of its molecular weight and elemental composition.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique to assess the purity of a this compound sample before proceeding with more detailed structural analysis.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of aqueous phosphate (B84403) buffer and a polar organic solvent is typically used. A common mobile phase consists of a phosphate buffer (e.g., a solution of 5g potassium dihydrogen phosphate and 5g dipotassium (B57713) hydrogen phosphate in 1L of water, adjusted to pH 6.0) and acetonitrile (B52724) in a ratio of approximately 92:8.[1]
-
Detection: UV detection at 254 nm.[1]
-
Column Temperature: 35°C.[1]
-
Injection Volume: 20 µL.[1]
-
Procedure: A standard solution of high-purity this compound is prepared in a suitable solvent. The sample solution is then prepared at a similar concentration. The standard and sample are injected into the HPLC system. The retention time and peak purity of the sample are compared to the standard to determine the identity and purity of the this compound sample.
Mass Spectrometry for Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is the most direct method for determining the molecular weight of a compound. For a small molecule like this compound, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques.
Methodology (ESI-MS):
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurement.
-
Ionization: The sample solution is introduced into the ESI source where a high voltage is applied to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of this compound.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). For this compound (C₈H₁₀N₂O₃S), the expected monoisotopic mass is approximately 214.0412 g/mol . The high-resolution mass spectrometer should be able to measure this mass with high accuracy, typically within a few parts per million (ppm). The observation of the protonated molecule [M+H]⁺ at m/z corresponding to the calculated molecular weight confirms the identity of the compound.
Elemental Analysis for Formula Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur in the case of this compound) in a sample. This data is used to determine the empirical formula, which can then be compared to the molecular formula derived from mass spectrometry.
Methodology (Combustion Analysis):
-
Principle: A small, accurately weighed amount of the purified this compound sample is combusted in a high-temperature furnace in the presence of excess oxygen.
-
Detection: The combustion products (CO₂, H₂O, N₂, and SO₂) are passed through a series of specific detectors (e.g., thermal conductivity detectors) that quantify the amount of each gas.
-
Calculation: From the amounts of the combustion products, the percentage of each element in the original sample is calculated.
-
Comparison: The experimentally determined percentages of C, H, N, and S are compared with the theoretical percentages calculated from the proposed molecular formula (C₈H₁₀N₂O₃S). A close correlation between the experimental and theoretical values provides strong evidence for the correctness of the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of a molecule, which can be used to confirm the identity and connectivity of atoms, thus verifying the molecular formula. Both ¹H and ¹³C NMR are typically employed.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O with a pH adjustment or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer is used to acquire the spectra.
-
Analysis:
-
¹H NMR: The spectrum will show distinct signals for each type of proton in the molecule. The chemical shift, integration (relative number of protons), and splitting pattern (multiplicity) of each signal provide information about the electronic environment and neighboring protons.
-
¹³C NMR: The spectrum reveals the different types of carbon atoms present in the molecule.
-
-
Interpretation: The obtained NMR data is compared with known spectra of this compound or with predicted spectra based on its chemical structure to confirm the molecular arrangement.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: A small amount of the solid this compound sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The FTIR spectrum will show characteristic absorption bands corresponding to the various functional groups in this compound, such as the β-lactam carbonyl (C=O), the carboxylic acid (C=O and O-H), the amine (N-H), and the C-S bond.
-
Interpretation: The presence of these characteristic bands in the expected regions of the spectrum provides further confirmation of the compound's structure.
Experimental Workflow for this compound Verification
The following diagram illustrates a logical workflow for the comprehensive verification of the molecular weight and formula of a this compound sample.
Mechanism of Action: The Cephalosporin Signaling Pathway
This compound itself is an intermediate and not an active antibiotic. However, the cephalosporins synthesized from it share a common mechanism of action. They are bactericidal agents that interfere with the synthesis of the bacterial cell wall.[5][6] This action is crucial for their therapeutic effect.
The primary target of cephalosporins are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[5] Peptidoglycan provides structural integrity to the bacterial cell wall.
The signaling pathway can be conceptualized as follows:
-
Drug Administration and Distribution: The cephalosporin antibiotic is administered and reaches the site of infection.
-
Penetration of Bacterial Cell Wall: The antibiotic must penetrate the outer layers of the bacterial cell to reach the periplasmic space where the PBPs are located.
-
Binding to Penicillin-Binding Proteins (PBPs): The β-lactam ring of the cephalosporin molecule covalently binds to the active site of PBPs. This binding is irreversible and inactivates the enzyme.
-
Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a critical step in cell wall synthesis.
-
Cell Wall Weakening and Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This results in cell lysis and death.
The following diagram illustrates this mechanism of action:
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of 7-Aminocephalosporanic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Reversed-phase HPLC separation of Δ;2 and Δ;3 isomers of this compound and cephalexin monohydrate | Semantic Scholar [semanticscholar.org]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
The Solubility Profile of 7-ADCA: A Technical Guide for Researchers
An In-depth Examination of the Solubility Characteristics of 7-Amino-3-deacetoxycephalosporanic Acid (7-ADCA) in Diverse Solvent Systems, Providing Essential Data and Methodologies for Drug Development Professionals.
This technical guide offers a comprehensive overview of the solubility characteristics of 7-amino-3-deacetoxycephalosporanic acid (this compound), a pivotal intermediate in the synthesis of cephalosporin (B10832234) antibiotics. Understanding the solubility of this compound is critical for its purification, reaction kinetics, and the overall efficiency of pharmaceutical manufacturing processes. This document provides collated solubility data, detailed experimental protocols, and a visual representation of the solubility determination workflow to support researchers and scientists in the fields of drug development and chemical engineering.
Core Principles of this compound Solubility
7-Amino-3-deacetoxycephalosporanic acid is a zwitterionic molecule, containing both an acidic carboxylic acid group and a basic amino group. This dual nature profoundly influences its solubility, making it highly dependent on the pH of the medium. In aqueous solutions, the solubility of this compound is at its minimum at its isoelectric point and increases significantly as the pH moves into either the acidic or alkaline range.
The solubility of this compound in organic solvents is generally low. This characteristic presents challenges in downstream processing and necessitates strategies such as salt formation to enhance its solubility for specific synthetic steps.
Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that comprehensive, standardized data across a wide range of organic solvents and temperatures is not extensively available in published literature. The data presented here has been compiled from various scientific papers and technical documents.
Table 1: Solubility of this compound in Aqueous Systems
| Solvent System | Temperature (°C) | pH | Solubility | Citation |
| Water | 25 | 6.5 | Low | [1] |
| Water | 15 | 6.5 | ~10 g/L (estimated from graph) | [2] |
| Water | 15 | 4.0 | ~2 g/L (estimated from graph) | [2] |
| Water | 15 | 8.0 | ~18 g/L (estimated from graph) | [2] |
| Water | Not Specified | 10 | 41.67 mg/mL | [3] |
| Ammonium Hydroxide Solution | Not Specified | 9 | 50 mg/mL | [3] |
| Water (in the presence of 500 mmol/L PGME) | 15 | 6.5 | ~25 g/L (estimated from graph) | [2] |
Table 2: Qualitative and Limited Quantitative Solubility of this compound in Organic Solvents
| Solvent | Observation | Conditions | Citation |
| Dichloromethane | Insoluble (as free acid) | With 1 equivalent of triethylamine | [4] |
| 1,2-Dichloroethane | Insoluble (as free acid) | With 1 equivalent of triethylamine | [4] |
| Acetonitrile (B52724) | Insoluble (as free acid) | With 1 equivalent of triethylamine | [4] |
| Dimethylformamide | Insoluble (as free acid) | With 1 equivalent of triethylamine | [4] |
| Dimethylacetamide | Insoluble (as free acid) | With 1 equivalent of triethylamine | [4] |
| Chloroform | Insoluble (as free acid) | With 1 equivalent of triethylamine | [4] |
| Isopropanol | Insoluble (as free acid) | With 1 equivalent of triethylamine | [4] |
| Methanol | Solution is formed | With 2 equivalents of triethylamine | [4] |
| Nitromethane | Solution is formed | With 2 equivalents of triethylamine | [4] |
| Acetone | - | - | |
| Methyl Ethyl Ketone | - | - | |
| Ethyl Acetate | - | - | |
| Butyl Acetate | - | - |
Note: The lack of specific quantitative data in many organic solvents highlights a significant gap in the publicly available literature.
Experimental Protocols for Solubility Determination
The following section outlines a generalized experimental protocol for determining the solubility of this compound. This protocol is a synthesis of methodologies described in various research articles and can be adapted for different solvents and analytical techniques.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer and temperature controller
-
Analytical balance (±0.1 mg)
-
pH meter (for aqueous solutions)
-
Thermostat for temperature control
-
Filtration unit (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV), or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
General Procedure
-
Preparation of Saturated Solution:
-
Add a known volume of the selected solvent to the jacketed glass vessel.
-
Bring the solvent to the desired experimental temperature and maintain it using the thermostat.
-
Gradually add an excess amount of this compound to the solvent while stirring continuously. The presence of undissolved solid is necessary to ensure saturation.
-
For aqueous solutions, adjust the pH to the desired value using dilute acid or base.
-
Allow the suspension to equilibrate for a sufficient period (typically several hours to 24 hours) to ensure that equilibrium solubility is reached. Constant stirring is crucial during this period.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette.
-
Immediately filter the sample through a syringe filter (of a material compatible with the solvent) to remove any undissolved particles. This step should be performed quickly to prevent temperature changes that could affect solubility.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
-
Quantification of this compound:
-
HPLC Method:
-
Inject the diluted sample into the HPLC system.
-
Use a suitable mobile phase (e.g., a mixture of a buffer solution and an organic solvent like acetonitrile or methanol).
-
Detect the concentration of this compound by monitoring the absorbance at its maximum wavelength (λmax).
-
Quantify the concentration by comparing the peak area with a pre-established calibration curve of known this compound concentrations.
-
-
UV-Vis Spectrophotometric Method:
-
Measure the absorbance of the diluted sample at the λmax of this compound.
-
Calculate the concentration using a calibration curve prepared with standard solutions of this compound.
-
-
-
Data Calculation:
-
Calculate the solubility of this compound in the solvent at the given temperature, expressed in units such as g/L, mg/mL, or molarity, taking into account the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
The solubility of this compound is a complex characteristic, heavily influenced by the solvent system, particularly pH in aqueous media. While its solubility in water is well-documented to be pH-dependent, there is a notable lack of comprehensive quantitative data for its solubility in a wide array of organic solvents. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in their specific systems of interest. Further research to populate the solubility data for this compound in common organic solvents would be highly beneficial to the pharmaceutical industry, aiding in the optimization of synthesis and purification processes.
References
- 1. Enhanced Dissolution of this compound in the Presence of PGME for Enzymatic Synthesis of Cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EP0053077B1 - Salts of 7-aminocephalosporanic acids, soluble in organic solvents and their use in the preparation of cephalosporins - Google Patents [patents.google.com]
An In-depth Technical Guide to the β-Lactam Ring of 7-Aminodesacetoxycephalosporanic Acid (7-ADCA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical examination of the β-lactam ring in 7-aminodesacetoxycephalosporanic acid (7-ADCA), a foundational core for the synthesis of numerous semi-synthetic cephalosporin (B10832234) antibiotics.[1] The unique reactivity and structural characteristics of this four-membered ring are central to the therapeutic efficacy of this class of antibacterial agents.
Structural and Physicochemical Properties
The defining feature of this compound, a cephem derivative, is the four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. This bicyclic structure imposes significant ring strain and alters the planarity of the amide bond, rendering it highly susceptible to nucleophilic attack.[2][3][4] This inherent reactivity is the cornerstone of its mechanism of action.[3]
The reactivity of the β-lactam ring can be quantified using the Woodward parameter, h, which measures the height of the pyramid formed by the nitrogen atom and its three adjacent atoms. For cephems like this compound, h values typically range from 0.20–0.25 Å, indicating significant pyramidalization and enhanced reactivity compared to unstrained amides.[2]
Table 1: Key Structural Parameters of the this compound β-Lactam Ring (Computational Data) Data obtained from AM1 fully optimized calculations. Bond and angle numbering corresponds to standard cephalosporin nomenclature.
| Parameter | Bond/Atoms Involved | Value |
| Bond Lengths (Å) | ||
| Amide C=O | C8=O17 | 1.229 Å |
| Amide C-N | C8-N5 | 1.411 Å |
| N5-C4 | 1.488 Å | |
| C4-C7 | 1.579 Å | |
| C7-C8 | 1.562 Å | |
| Bond Angles (°) | ||
| C4-N5-C8 | 93.3° | |
| N5-C8-C7 | 85.5° | |
| C8-C7-C4 | 88.0° | |
| C7-C4-N5 | 91.8° | |
| Source: AM1 study of the electronic structure of 7-aminodeacetoxycephalosporanic acid (this compound).[5] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the integrity of the β-lactam ring during synthesis and derivatization.
Table 2: Spectroscopic Data for the this compound β-Lactam Core
| Spectroscopy | Feature | Typical Chemical Shift / Wavenumber | Notes |
| FTIR | β-Lactam C=O Stretch | ~1745 - 1785 cm⁻¹ | This high-frequency band is characteristic of a strained four-membered ring carbonyl.[6] Its presence is a primary indicator of an intact β-lactam. |
| ¹H NMR | β-Lactam Protons (H-6, H-7) | δ ~4.9 - 5.7 ppm | These protons are typically doublets, and their coupling constant (J ≈ 4-5 Hz) is characteristic of the cis-stereochemistry in the cephem nucleus. |
| ¹³C NMR | β-Lactam Carbonyl (C-8) | δ ~165 - 175 ppm | The chemical shift of the carbonyl carbon provides direct evidence of the amide environment within the strained ring.[7] |
| β-Lactam Carbons (C-6, C-7) | δ ~55 - 60 ppm | These sp³ hybridized carbons appear in a distinct region of the spectrum. | |
| Note: Exact shifts can vary based on solvent and specific derivatization at the C-7 amino group.[8][9][10] |
Reactivity and Mechanism of Action
The antibacterial activity of cephalosporins derived from this compound stems from the β-lactam ring's ability to act as an irreversible inhibitor of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[11] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.
The mechanism involves the nucleophilic attack by a serine residue in the PBP active site on the electrophilic carbonyl carbon of the β-lactam ring.[3] The high degree of ring strain facilitates this reaction, leading to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex.[3][12] This inactivation of PBPs disrupts cell wall synthesis, ultimately leading to bacterial cell lysis and death.[4]
Caption: Mechanism of action of β-lactam antibiotics.
Experimental Protocols
This protocol outlines a general chemical synthesis for the acylation of the 7-amino group of this compound, a common step in the production of antibiotics like Cephalexin.
Materials:
-
This compound
-
D-(-)-α-Phenylglycyl chloride hydrochloride (or another suitable acylating agent)
-
Silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide)
-
Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)
-
Weak tertiary nitrogen base (e.g., Pyridine, N,N-Dimethylaniline)
-
Aqueous ammonia (B1221849) or other base for pH adjustment
-
Water, Ethyl acetate, Ether for washing and drying
Procedure:
-
Silylation: Suspend this compound in an anhydrous solvent like dichloromethane. Add a silylating agent (e.g., N,O-bis-trimethylsilylacetamide) and heat the mixture to facilitate the reaction, which protects the carboxylic acid group and improves solubility.[13]
-
Cooling: Cool the resulting solution of silylated this compound to a low temperature, typically between -50°C and -30°C, under an inert atmosphere (e.g., nitrogen).
-
Acylation: Add a weak tertiary nitrogen base (e.g., pyridine) followed immediately by the acylating agent (e.g., D-(-)-α-phenylglycyl chloride hydrochloride).[13]
-
Reaction: Allow the reaction temperature to rise to approximately -30°C and maintain for 1-2 hours with constant stirring.
-
Quenching & Desilylation: Add a protic solvent like dry isopropanol (B130326) or water to quench the reaction and remove the silyl (B83357) protecting groups.
-
pH Adjustment & Precipitation: Allow the mixture to warm to 0°C. Dilute with water and adjust the pH of the aqueous solution to the isoelectric point of the target cephalosporin (e.g., pH 5-7 for cephalexin) using a base like aqueous ammonia to precipitate the product.[13]
-
Isolation and Purification: Filter the precipitated solid. Wash the filter cake sequentially with water, ethyl acetate, and ether to remove impurities.
-
Drying: Dry the final product under vacuum to yield the purified cephalosporin.
Caption: General workflow for N-acylation of this compound.
This protocol describes the use of FTIR and NMR to verify the presence of the intact β-lactam ring.
Procedure:
-
Sample Preparation:
-
FTIR: Prepare a KBr pellet containing a small amount of the sample or dissolve the sample in a suitable solvent (e.g., chloroform) for solution-phase analysis.
-
NMR: Dissolve an appropriate amount of the sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
-
FTIR Spectroscopy:
-
Acquire the infrared spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Look for a strong, sharp absorption band in the characteristic region of 1745-1785 cm⁻¹. The presence of this peak is strong evidence for the C=O stretch of the strained β-lactam ring.[6][14] Absence or significant broadening/shifting of this peak may indicate ring hydrolysis.
-
-
¹H NMR Spectroscopy:
-
Acquire the proton NMR spectrum.
-
Analysis: Identify the two characteristic doublet signals for the H-6 and H-7 protons of the cephem core (typically δ 4.9-5.7 ppm). The observed coupling constant of approximately 4-5 Hz confirms the crucial cis-relationship between these protons, which is indicative of the intact, fused ring system.
-
-
Data Interpretation:
-
Correlate the data from both techniques. The combination of the characteristic C=O stretch in the FTIR and the correct proton signals and coupling in the ¹H NMR provides high confidence in the structural integrity of the β-lactam ring.
-
Caption: Workflow for spectroscopic integrity analysis.
References
- 1. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactam - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. web.pdx.edu [web.pdx.edu]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 13. US3957773A - Process for preparing cephalosporin compounds from this compound - Google Patents [patents.google.com]
- 14. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enzymatic Synthesis of 7-Aminodesacetoxycephalosporanic Acid (7-ADCA) from Cephalosporin G
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Aminodesacetoxycephalosporanic acid (7-ADCA) is a crucial starting nucleus for the production of a wide range of semi-synthetic cephalosporin (B10832234) antibiotics, such as cephalexin (B21000) and cephradine.[1][2][3] Traditionally, the synthesis of this compound involves a multi-step chemical ring expansion of penicillin G, a process that is often costly and environmentally taxing due to the use of hazardous reagents and harsh reaction conditions.[4][5] The enzymatic approach, utilizing Penicillin G Acylase (PGA), presents a green and efficient alternative.[1] This method involves the direct hydrolysis of Cephalosporin G (Ceph-G) to yield this compound and phenylacetic acid (PAA) as a by-product under mild aqueous conditions.[6][7] This application note provides a detailed protocol for the enzymatic synthesis of this compound using immobilized PGA, including reaction optimization, monitoring, and product purification.
Principle of the Method
The enzymatic synthesis of this compound from Cephalosporin G is a hydrolysis reaction catalyzed by Penicillin G Acylase (PGA, EC 3.5.1.11). The enzyme specifically cleaves the amide bond linking the phenylacetyl side chain to the 7-amino group of the cephalosporin nucleus.[6] This one-step conversion is highly specific and occurs under mild pH and temperature conditions, minimizing by-product formation and simplifying downstream processing.[7] The use of immobilized PGA is common in industrial applications as it allows for easy separation of the biocatalyst from the reaction mixture and enables its reuse over multiple batches.[1]
Figure 1: Enzymatic hydrolysis of Cephalosporin G to this compound and Phenylacetic Acid (PAA) by Penicillin G Acylase (PGA).
Experimental Protocols
This section outlines the detailed procedures for the enzymatic conversion, including enzyme immobilization, the hydrolysis reaction, and product purification.
Protocol 1: Immobilization of Penicillin G Acylase (PGA)
While pre-immobilized PGA is commercially available, this protocol describes a common method for lab-scale preparation.
Materials:
-
Penicillin G Acylase (from E. coli) solution
-
Support material (e.g., epoxy-activated acrylic beads, glutaraldehyde-activated silica (B1680970) gel)
-
Phosphate (B84403) buffer (e.g., 1.0 M, pH 8.0)
-
Ethanolamine (B43304) or Glycine (B1666218) solution (for quenching)
-
Beaker, magnetic stirrer, and filtration apparatus
Procedure:
-
Support Activation (if required): Follow the manufacturer's instructions for activating the support material (e.g., with glutaraldehyde).
-
Enzyme Coupling:
-
Suspend the activated support material in a phosphate buffer (pH ~8.0).
-
Add the PGA enzyme solution to the support suspension. The enzyme-to-support ratio should be optimized based on the enzyme's specific activity.
-
Gently stir the mixture at a controlled temperature (e.g., 20-25°C) for a specified duration (e.g., 12-24 hours) to allow for covalent bond formation.
-
-
Quenching:
-
After the immobilization period, add a quenching agent like ethanolamine (e.g., 0.4% v/v) or glycine to block any remaining active groups on the support.[8]
-
Continue to stir for an additional 2-3 hours.
-
-
Washing:
-
Filter the immobilized enzyme preparation.
-
Wash thoroughly with phosphate buffer and then with deionized water to remove any unbound enzyme and residual reagents.
-
-
Storage: Store the immobilized PGA in a suitable buffer at 4°C until use.
Protocol 2: Enzymatic Conversion of Cephalosporin G to this compound
Materials & Equipment:
-
Immobilized Penicillin G Acylase (PGA)
-
Cephalosporin G (Ceph-G) sodium salt
-
Deionized water
-
pH-stat or automatic titrator with NaOH solution (e.g., 2M)
-
Jacketed glass reactor or temperature-controlled shaker
-
pH meter and thermometer
-
HPLC system for reaction monitoring
Procedure:
-
Substrate Preparation: Prepare an aqueous solution of Cephalosporin G. A concentration of up to 12% (w/v) has been shown to be effective.[7]
-
Reaction Setup:
-
Enzyme Addition: Add the prepared immobilized PGA to the reactor. The enzyme loading should be optimized but is typically in the range of 5-10% (w/w) of the substrate mass.
-
Reaction Control:
-
Begin gentle agitation to ensure the enzyme beads remain suspended.
-
Maintain the pH at 7.8-8.0 throughout the reaction. The hydrolysis of the amide bond releases phenylacetic acid, which will lower the pH. Use a pH-stat to automatically add NaOH to neutralize the acid produced. The rate of NaOH consumption can be used to monitor the reaction progress.
-
-
Monitoring:
-
At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction (e.g., by acidification or dilution in the mobile phase).
-
Analyze the sample by HPLC (as described in Protocol 3) to determine the concentrations of Ceph-G, this compound, and PAA.
-
-
Reaction Completion: The reaction is considered complete when the concentration of Ceph-G plateaus or falls below a target threshold. Conversion ratios can reach over 98%.[7]
-
Enzyme Recovery: Once the reaction is complete, stop the agitation and allow the immobilized enzyme to settle. Decant or filter the supernatant containing the product. The recovered immobilized enzyme can be washed and reused for subsequent batches.
Protocol 3: Product Isolation and Purification
Materials:
-
Supernatant from the enzymatic reaction
-
Sulfuric acid or Hydrochloric acid (e.g., 2M)
-
Activated carbon
-
Filtration apparatus (e.g., Buchner funnel)
-
Crystallization vessel with cooling capabilities
Procedure:
-
Enzyme Removal: Ensure all immobilized enzyme has been removed from the reaction mixture by filtration.
-
Decolorization: Add activated carbon (e.g., 0.5-1.0% w/v) to the solution and stir for 30-60 minutes at room temperature to remove colored impurities. Filter off the carbon.
-
Crystallization:
-
Transfer the clarified solution to a crystallization vessel and cool it to 0-5°C.
-
Slowly add acid (e.g., H2SO4) with stirring to adjust the pH to the isoelectric point of this compound, which is approximately 3.8-4.0.[2]
-
As the pH approaches the isoelectric point, this compound will precipitate out of the solution.
-
Continue stirring at low temperature for a crystal growth period of 1-2 hours to maximize yield.[2]
-
-
Isolation and Drying:
-
Collect the this compound crystals by filtration.
-
Wash the crystals with cold deionized water, followed by a cold organic solvent (e.g., ethanol (B145695) or acetone) to facilitate drying.
-
Dry the final product under vacuum at a low temperature (e.g., 40°C). The final purity can exceed 99%.[2]
-
Data Presentation
Table 1: Optimized Parameters for Enzymatic Synthesis of this compound
| Parameter | Optimized Value/Range | Reference |
|---|---|---|
| Enzyme | Immobilized Penicillin G Acylase (PGA) | [1][7] |
| Substrate | Cephalosporin G (Ceph-G) | [6][7] |
| Substrate Concentration | up to 12% (w/v) | [7] |
| Temperature | 30 - 40 °C | [3] |
| pH | 7.8 - 8.0 (maintained with NaOH) | [3] |
| Conversion Yield | > 98% | [7] |
| Product Purity (after crystallization) | > 99% |[2] |
Table 2: Typical HPLC Conditions for Reaction Monitoring
| Parameter | Specification |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile/methanol |
| pH of Aqueous Phase | 3.0 - 7.0 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or 260 nm |
| Column Temperature | 25 - 30 °C |
Workflow Visualization
Figure 2: Overall experimental workflow for the enzymatic synthesis and purification of this compound from Cephalosporin G.
References
- 1. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110526928B - A kind of purification method of 7-aminodeacetoxy cephalosporanic acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Reconstitution of TCA cycle with DAOCS to engineer Escherichia coli into an efficient whole cell catalyst of penicillin G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0532341A1 - Novel bioprocess for preparing this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-ADCA Production Using Immobilized Penicillin Acylase
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the production of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of semi-synthetic cephalosporin (B10832234) antibiotics. The protocol focuses on the enzymatic conversion of cephalosporin G (Ceph-G) to this compound using immobilized penicillin G acylase (PGA). This biocatalytic approach offers a more environmentally friendly and efficient alternative to traditional chemical methods.[1][2]
Principle of the Reaction
Penicillin G acylase (PGA; EC 3.5.1.11) is a hydrolytic enzyme that catalyzes the deacylation of the side chain of penicillin G and cephalosporin G.[1] In the context of this compound production, PGA cleaves the phenylacetyl side chain from cephalosporin G, yielding this compound and phenylacetic acid (PAA) as a by-product.[1] The use of immobilized PGA enhances enzyme stability and reusability, making the process more cost-effective for industrial applications.[3][4]
Experimental Data Summary
The efficiency of this compound production is influenced by the choice of immobilization support and the reaction conditions. The following tables summarize key quantitative data from various studies on the immobilization of penicillin acylase and its use in antibiotic synthesis.
Table 1: Comparison of Different Immobilization Supports for Penicillin G Acylase
| Immobilization Support | Enzyme Loading | Activity Recovery (%) | Optimal pH | Optimal Temperature (°C) | Reference |
| Vinyl Sulfone-Agarose | Not Specified | >55 | 7.0 (immobilization) | Not Specified | [5][6] |
| Superparamagnetic Iron Oxide Nanoparticles | Not Specified | Not Specified | Not Specified | 4 (adsorption) | [3] |
| Magnetic Ni0.4Cu0.5Zn0.1Fe2O4@SiO2-GA Nanoparticles | Not Specified | Not Specified | 8.0 | 25 | [7] |
| Copolymers of Acrylonitrile, Vinyl Acetate, Butylacrylate | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Grace Silica Gel | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Table 2: Optimized Reaction Conditions for this compound Production
| Parameter | Optimal Value | Reference |
| Operating Temperature | 45°C | [8] |
| Buffer | 0.2 M Phosphate (B84403) Buffer | [8] |
| Substrate Concentration (Ceph-G) | 30 mg/cm³ | [8] |
| Catalyst Particle Concentration | 0.01 g/cm³ | [8] |
| pH | 6.8 | [9] |
Detailed Experimental Protocols
This section outlines the key experimental procedures for the production of this compound using immobilized penicillin acylase.
Immobilization of Penicillin G Acylase on Magnetic Nanoparticles
This protocol is based on the covalent immobilization of PGA onto functionalized magnetic nanoparticles.
Materials:
-
Penicillin G Acylase (PGA) solution
-
Magnetic Ni0.4Cu0.5Zn0.1Fe2O4@SiO2-GA nanoparticles
-
Phosphate Buffered Saline (PBS), pH 8.0
-
Coomassie Brilliant Blue G-250 dye
-
Water bath thermostatic oscillator
-
Centrifuge
Procedure:
-
Dilute the PGA solution 45-fold with PBS (pH 8.0).
-
Add 0.1 g of magnetic Ni0.4Cu0.5Zn0.1Fe2O4@SiO2-GA nanoparticles to 5 mL of the diluted PGA solution.
-
Incubate the mixture in a water bath thermostatic oscillator at 25°C with shaking at 115 rpm for a specified duration.
-
After the reaction, separate the immobilized PGA from the supernatant by centrifugation.
-
Wash the immobilized PGA precipitate with PBS.
-
Recover the supernatant and washing liquid to measure the concentration of free PGA using the Coomassie Brilliant Blue method to determine immobilization efficiency.[7]
Enzymatic Synthesis of this compound
This protocol describes the batch production of this compound from cephalosporin G using the immobilized PGA.
Materials:
-
Immobilized Penicillin G Acylase
-
Cephalosporin G (Ceph-G)
-
0.2 M Phosphate Buffer, pH 6.8
-
Reaction vessel (e.g., stirred tank reactor)
-
pH meter and controller
-
Temperature controller
Procedure:
-
Prepare a solution of cephalosporin G at a concentration of 30 mg/cm³ in 0.2 M phosphate buffer (pH 6.8).
-
Add the immobilized penicillin G acylase to the substrate solution at a concentration of 0.01 g/cm³.
-
Maintain the reaction temperature at 45°C with constant stirring.
-
Monitor and maintain the pH of the reaction mixture at 6.8 by the addition of a suitable acid or base.
-
Allow the reaction to proceed for a predetermined time, monitoring the formation of this compound using a suitable analytical method (e.g., HPLC).
-
Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture for reuse.
-
Proceed with the downstream processing for the purification of this compound.
Downstream Processing: Crystallization of this compound
Purification of this compound from the reaction mixture can be achieved through crystallization at its isoelectric point.
Materials:
-
Reaction mixture containing this compound
-
Acid (e.g., HCl) to adjust pH
-
Filtration apparatus
Procedure:
-
After separating the immobilized enzyme, adjust the pH of the reaction mixture to a low value to induce crystallization of this compound.
-
Allow the crystallization to proceed at a controlled temperature.
-
Collect the this compound crystals by filtration.
-
Wash the crystals with a suitable solvent to remove impurities.
-
Dry the purified this compound crystals.
Visualizations
Enzymatic Reaction Pathway
The following diagram illustrates the enzymatic conversion of Cephalosporin G to this compound catalyzed by penicillin G acylase.
Caption: Enzymatic hydrolysis of Cephalosporin G.
Experimental Workflow
The diagram below outlines the key steps in the production and purification of this compound using immobilized penicillin acylase.
Caption: Workflow for this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0532341A1 - Novel bioprocess for preparing this compound - Google Patents [patents.google.com]
- 3. Optimization of Penicillin G Acylase Immobilization Process by Surface Response Methodology Using Central Composite Design [scirp.org]
- 4. Immobilisation of PCA.pdf [slideshare.net]
- 5. Immobilization of Penicillin G Acylase on Vinyl Sulfone-Agarose: An Unexpected Effect of the Ionic Strength on the Performance of the Immobilization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of 6-APA, 7-ACA, and this compound by immobilized penicillin and cephalosporin amidases. | Semantic Scholar [semanticscholar.org]
- 7. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. sitios.ucsc.cl [sitios.ucsc.cl]
Application Note: Quantification of 7-ADCA in Fermentation Broth by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-aminodeacetoxycephalosporanic acid (7-ADCA) is a crucial intermediate in the semi-synthetic production of cephalosporin (B10832234) antibiotics, such as cephalexin (B21000) and cephradine. The monitoring of this compound concentration in fermentation broths is essential for process optimization, yield calculation, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for the accurate and precise quantification of this compound in complex biological matrices like fermentation broths. This document provides a detailed protocol and application notes for a robust HPLC method for this purpose.
The fermentation process for producing precursors to this compound results in a complex mixture of cellular debris, nutrients, metabolites, and other related compounds.[1][2] A reliable analytical method must be able to separate the target analyte, this compound, from these potential interferences and provide accurate quantitative results. The method described herein utilizes reversed-phase chromatography, which is well-suited for the separation of polar to moderately nonpolar compounds.
Experimental Protocols
Sample Preparation from Fermentation Broth
The primary challenge in analyzing fermentation broth is the removal of interfering substances such as proteins, cells, and other particulate matter that can damage the HPLC column and interfere with the analysis.[3]
Protocol:
-
Centrifugation: Centrifuge the fermentation broth sample at 10,000 × g for 10 minutes at 4°C to pellet cells and larger debris.[4]
-
Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.[4]
-
Protein Precipitation (Recommended): To further remove proteins, add a precipitating agent. A common method is to add cold methanol (B129727) or acetonitrile (B52724) in a 1:2 or 1:3 ratio (supernatant:solvent). Vortex the mixture and incubate at -20°C for 30 minutes. Centrifuge again at high speed (e.g., 14,000 × g) for 15 minutes.
-
Filtration: Filter the resulting supernatant through a 0.45 µm or 0.22 µm syringe filter (e.g., PVDF or nylon) into an HPLC vial.[3] This step is critical to remove any remaining particulate matter.[3]
-
Dilution: If the expected concentration of this compound is high, dilute the filtered sample with the mobile phase to fall within the linear range of the calibration curve.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of phosphate (B84403) buffer and an organic modifier. A typical starting point is a mixture of 0.05 M potassium phosphate buffer (pH 6.0) and acetonitrile in a 92:8 (v/v) ratio.[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[5] |
| Detection Wavelength | 254 nm[5] |
| Injection Volume | 20 µL[5] |
Preparation of Standards and Calibration Curve
-
Stock Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the fermentation broth samples (e.g., 1 µg/mL to 100 µg/mL).
-
Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area. Plot a graph of peak area versus concentration. The linearity of the calibration curve should be evaluated by the correlation coefficient (R²), which should ideally be ≥ 0.999.
Method Validation
To ensure the reliability of the results, the HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank (fermentation medium without this compound).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.[7]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of this compound is spiked into a blank fermentation broth and the recovery is calculated.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The following tables summarize typical parameters for HPLC methods used for the analysis of cephalosporin-related compounds.
Table 1: Summary of Reported HPLC Conditions for Cephalosporin Intermediates
| Analyte | Column | Mobile Phase | Detection Wavelength | Reference |
| This compound | C18 (250mm x 4.6mm, 5µm) | Phosphate buffer (pH 6.0):Acetonitrile (92:8) | 254 nm | [5] |
| 7-ACA | C18 (250mm x 4.6mm, 5µm) | Phosphate buffer (pH 6.0):Acetonitrile (92:8) | 254 nm | [5] |
| Cephalexin | C18 | Phosphate buffer (pH 3.0-7.6) with acetonitrile or methanol | Not Specified | [8] |
| Clavulanic Acid | C18 (200mm x 4.6mm, 5µm) | 0.1 M KH₂PO₄:Methanol (94:6) | 311 nm (post-derivatization) | [9] |
Table 2: Representative Method Validation Data (Hypothetical)
| Validation Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD%) | < 2% |
| LOD | 0.1 µg/mL |
| LOQ | 0.5 µg/mL |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in fermentation broth.
Method Validation Logic
References
- 1. s4science.at [s4science.at]
- 2. s4science.at [s4science.at]
- 3. nacalai.com [nacalai.com]
- 4. cores.emory.edu [cores.emory.edu]
- 5. researchgate.net [researchgate.net]
- 6. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Reversed-phase HPLC separation of Δ;2 and Δ;3 isomers of this compound and cephalexin monohydrate | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Purification of 7-ADCA by Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-3-deacetoxycephalosporanic acid (7-ADCA) is a crucial intermediate in the synthesis of various semi-synthetic cephalosporin (B10832234) antibiotics. Its purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Crystallization is a widely employed technique for the large-scale purification of this compound, offering high purity and yield in a cost-effective manner. This document provides detailed application notes and protocols for the large-scale purification of this compound by crystallization, based on established methods. The protocols aim to provide a comprehensive guide for researchers and professionals involved in the development and manufacturing of cephalosporin-based drugs.
Principles of this compound Crystallization
The purification of this compound by crystallization primarily relies on the principle of solubility differences. This compound is an amphoteric molecule, and its solubility in aqueous solutions is highly dependent on the pH. It exhibits minimum solubility at its isoelectric point (around pH 3.5-4.0) and is more soluble in acidic and alkaline conditions.
The general strategy for this compound crystallization involves:
-
Dissolution: Dissolving the crude this compound in an aqueous solution at a pH where it is highly soluble (typically alkaline conditions).
-
Purification (Optional): Treating the solution with activated carbon to remove colored impurities and other contaminants.
-
Crystallization: Adjusting the pH of the solution to the isoelectric point of this compound to induce crystallization.
-
Isolation and Drying: Filtering the crystals, washing them to remove residual impurities, and drying them to obtain the final purified product.
Experimental Protocols
This section details the experimental protocols for the large-scale purification of this compound by crystallization. The primary protocol is adapted from a patented method that demonstrates high purity and yield.[1]
Materials and Equipment
-
Materials:
-
Crude this compound
-
Ammonia (B1221849) water (3-15% w/w)
-
Sulfuric acid or Hydrochloric acid (e.g., 6N)
-
Activated carbon
-
Ethanol (B145695) (optional, for washing)
-
Purified water
-
-
Equipment:
-
Crystallization reactor with temperature and pH control
-
Stirrer/agitator
-
Filtration system (e.g., Nutsche filter-dryer)
-
Vacuum dryer
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
-
Detailed Purification and Crystallization Protocol
This protocol is designed for large-scale production and can be scaled as needed.
Step 1: Dissolution of Crude this compound
-
Charge the crystallization reactor with a predetermined volume of purified water (e.g., for 5g of crude this compound, use 85-95mL of water).[1]
-
Add the crude this compound to the water and start agitation to form a uniform dispersion.
-
Control the temperature of the mixture to 20-25°C to prevent the formation of impurities at higher temperatures.[1]
-
Slowly add dilute ammonia water (e.g., 3-5% w/w) to the slurry to adjust the pH to 7.8-8.0.[1] This will dissolve the this compound, forming an alkaline solution. Maintain the temperature at 20-25°C during this step.
Step 2: Decolorization (Optional)
-
If the solution is colored, add activated carbon to the alkaline solution.
-
Stir the mixture for a specified period (e.g., 30 minutes) to allow for the adsorption of impurities.
-
Filter the solution to remove the activated carbon.
Step 3: First pH Adjustment (Acidification)
-
Cool the clarified alkaline solution.
-
Slowly add sulfuric acid or hydrochloric acid to the solution while stirring, adjusting the pH to 0.7-0.9 to form an acidic solution.[1]
Step 4: Second pH Adjustment (Back to Alkaline)
-
To the acidic solution, add ammonia water (e.g., 13-15% w/w) to adjust the pH back to 7.8-8.0.[1]
-
At this stage, an alcohol such as ethanol can be added to the solution to create a crystallization solution.[1]
Step 5: Crystallization
-
Maintain the temperature of the crystallization solution between 20-70°C and continue stirring.[1]
-
Slowly add sulfuric acid to the solution to adjust the pH to the isoelectric point of this compound, which is between 3.8 and 4.0.[1]
-
Once the target pH is reached, continue to stir the mixture for a crystal growth period of 6-60 minutes.[1]
Step 6: Isolation and Drying
-
Filter the crystallized this compound from the mother liquor.
-
Wash the crystals with purified water and optionally with a solvent like ethanol to remove any remaining soluble impurities.
-
Dry the purified this compound crystals under vacuum at a controlled temperature to obtain the final product.
Data Presentation
The following tables summarize the quantitative data from various examples of the described purification process.[1]
Table 1: Process Parameters for this compound Purification
| Parameter | Example 1 | Example 2 | Example 3 |
| Crude this compound | 5g | 5g | 5g |
| Water Volume | 85mL | 95mL | 85mL |
| Initial Dissolution pH | 8.0 | 7.8 | 8.0 |
| Dissolution Temperature | 20°C | 25°C | 20°C |
| Acidification pH | Not Specified | Not Specified | Not Specified |
| Crystallization pH | 3.5 - 3.7 | 3.8 - 4.0 | 3.8 - 4.0 |
| Crystallization Temperature | Cooled | 20 - 70°C | 20 - 70°C |
| Crystal Growth Time | Not Specified | 6 - 60 min | 6 - 60 min |
Table 2: Purity and Yield of Purified this compound
| Parameter | Example 1 | Example 2 | Example 3 | Comparative Example 1 | Comparative Example 2 |
| Purity (HPLC) | 99.91% | 99.94% | 99.93% | 98.9% | 99.4% |
| Δ-2-7-ADCA Content | 0.05% | 0.03% | 0.03% | 0.35% | 0.49% |
| Yield | 87% | 89% | 91% | 72.9% | 74.6% |
Visualizations
Experimental Workflow for this compound Purification
The following diagram illustrates the step-by-step workflow for the large-scale purification of this compound by crystallization.
Caption: Workflow for this compound Purification by Crystallization.
Logical Relationships of Key Crystallization Parameters
This diagram illustrates the key parameters influencing the crystallization of this compound and their logical relationships.
Caption: Key Parameters in this compound Crystallization.
Conclusion
The crystallization method detailed in this document provides a robust and scalable approach for the purification of this compound, achieving high purity and yield suitable for pharmaceutical applications. By carefully controlling key parameters such as pH, temperature, and agitation, it is possible to consistently produce high-quality this compound. The provided protocols and data serve as a valuable resource for scientists and engineers working on the development and optimization of cephalosporin manufacturing processes. Further optimization of these protocols may be necessary depending on the specific quality of the crude this compound and the scale of production.
References
Application Notes and Protocols for the Synthesis of Cefalexin from 7-ADCA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of the cephalosporin (B10832234) antibiotic, cefalexin, using 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) as a precursor. Both enzymatic and chemical synthesis routes are described, offering flexibility for various research and development needs.
Part 1: Enzymatic Synthesis of Cefalexin
The enzymatic synthesis of cefalexin is a greener and more efficient alternative to traditional chemical methods. This process is typically kinetically controlled and utilizes an immobilized enzyme, most commonly Penicillin G Acylase (PGA), to catalyze the acylation of this compound with an activated acyl donor.[1]
Core Reaction Mechanism
The enzymatic synthesis involves the condensation of this compound with a D-phenylglycine derivative, such as D-phenylglycine methyl ester (PGME).[1][2][3] The reaction proceeds through the formation of an acyl-enzyme intermediate, which then reacts with this compound to form cefalexin.[1] However, this intermediate can also react with water, leading to the hydrolysis of the acyl donor (primary hydrolysis) and the product cefalexin (secondary hydrolysis).[1][4] The overall efficiency is often measured by the synthesis to hydrolysis (S/H) ratio.[5]
Experimental Protocol: Enzymatic Synthesis using Immobilized Penicillin G Acylase
This protocol is based on a suspension aqueous solution system, which has been shown to achieve high conversion ratios.[2]
Materials:
-
7-amino-3-deacetoxycephalosporanic acid (this compound)
-
D-phenylglycine methyl ester (PGME)
-
Immobilized Penicillin G Acylase (IPGA)[2]
-
Deionized water
-
Ammonia (B1221849) solution (for pH adjustment)[6]
-
Phosphate (B84403) buffer (0.1 M)
Equipment:
-
Thermostated reaction vessel
-
pH meter and controller
-
Stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: Suspend the desired amount of this compound in a phosphate buffer solution (e.g., 0.1 M, pH adjusted to a range of 6.0-7.2) in a thermostated reaction vessel.[1][6][8] The low solubility of this compound is a known limitation, but its dissolution can be enhanced in the presence of PGME.[9]
-
Temperature Control: Cool the suspension to the optimal reaction temperature, typically between 15-25°C.[6][8]
-
Acyl Donor Addition: Slowly add a solution of D-phenylglycine methyl ester (PGME) to the this compound suspension. A continuous feeding strategy for PGME has been shown to be more efficient than a batch addition.[2] The molar ratio of PGME to this compound is a critical parameter and is often in the range of 1.15-1.6:1.[8]
-
Enzyme Addition: Introduce the immobilized penicillin G acylase to the reaction mixture to initiate the synthesis.[2]
-
pH Control: Maintain the pH of the reaction mixture within the optimal range (6.0-7.2) by the controlled addition of an ammonia solution.[6][8]
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of this compound, PGME, cefalexin, and D-phenylglycine using a validated HPLC method.[1][7]
-
Product Isolation: Once the reaction has reached the desired conversion, separate the immobilized enzyme from the cefalexin suspension by filtration. The enzyme can be washed and reused for subsequent batches.[2]
-
Purification: Filter the resulting cefalexin suspension to collect the crude product. Wash the crude cefalexin with water and then with a solvent like acetone (B3395972) to remove impurities.[6]
-
Drying: Dry the purified cefalexin product under vacuum.[6]
Quantitative Data Summary: Enzymatic Synthesis
| Parameter | Value | Reference |
| This compound Conversion Ratio | Up to 99.3% | [2] |
| Productivity | Up to 200 mmol/L/H | [2] |
| Optimal pH | 6.0 - 7.2 | [6][8] |
| Optimal Temperature | 15 - 25°C | [6][8] |
| PGME to this compound Molar Ratio | 1.15 - 1.6 : 1 | [8] |
| Enzyme Stability (IPGA) | Retained 95.4% activity after 10 cycles | [2] |
Part 2: Chemical Synthesis of Cefalexin
Chemical synthesis of cefalexin from this compound typically involves the protection of the carboxyl group of this compound, followed by acylation with an activated D-phenylglycine derivative, and subsequent deprotection.
Core Reaction Mechanism
A common chemical route involves the silylation of this compound to protect the carboxyl and amino groups.[10] The silylated this compound is then acylated with D-phenylglycyl chloride hydrochloride.[6][11] The final step is the hydrolysis of the silyl (B83357) groups to yield cefalexin.[10]
Experimental Protocol: Chemical Synthesis via Silylation
This protocol describes a method involving the silylation of this compound followed by acylation.
Materials:
-
7-amino-3-deacetoxycephalosporanic acid (this compound)
-
Silylating agent (e.g., trimethylchlorosilane, hexamethyldisilazane)[10][11][12]
-
Anhydrous organic solvent (e.g., dichloromethane, chloroform, toluene)[10][12]
-
Tertiary nitrogen base (e.g., triethylamine, pyridine)[11][12]
-
4-dimethylaminopyridine (B28879) (DMAP) (catalyst)[12]
-
Hydrochloric acid
-
Sodium hydroxide (B78521) or ammonia solution for pH adjustment[11]
-
Acetone[11]
Equipment:
-
Reaction vessel with a reflux condenser and inert gas inlet
-
Low-temperature cooling bath
-
Stirrer
-
Filtration apparatus
Procedure:
-
Silylation of this compound:
-
Suspend this compound in an anhydrous organic solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere.[12]
-
Add a tertiary base like triethylamine.[12]
-
Add the silylating agent (e.g., trimethylchlorosilane) dropwise at a controlled temperature (e.g., 20°C).[12]
-
Stir the mixture for a period to ensure complete silylation, then cool the resulting solution to a low temperature (e.g., -5°C to -10°C).[12]
-
-
Acylation:
-
In a separate vessel, prepare a solution of D-phenylglycyl chloride hydrochloride and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent and cool it to a low temperature (e.g., -10°C).[12]
-
Slowly add the cooled solution of silylated this compound to the D-phenylglycyl chloride hydrochloride solution.[12]
-
Maintain the reaction at a low temperature (e.g., -5°C) and stir for several hours, monitoring the reaction progress until the residual this compound is below a certain threshold (e.g., <2%).[12]
-
-
Hydrolysis (Deprotection):
-
Quench the reaction by adding water or an acidic aqueous solution to hydrolyze the silyl protecting groups.[11]
-
-
Product Isolation and Purification:
-
Adjust the pH of the aqueous solution to precipitate the cefalexin. For instance, the pH can be adjusted to around 6.9 with a base like aqueous ammonia to precipitate cefalexin as a solvate.[11]
-
The precipitated product can be isolated by filtration.[11]
-
Further purification can be achieved by dissolving the crude product in a dilute acid, treating with charcoal, and then re-precipitating by adjusting the pH with a base.[11]
-
The purified product is then washed with a non-solvent like acetone and dried.[11]
-
Quantitative Data Summary: Chemical Synthesis
| Parameter | Value | Reference |
| Yield (as cefalexin monohydrate) | ~76.9% | [10] |
| Reaction Temperature (Acylation) | -10°C to -5°C | [12] |
| Silylating Agent | Trimethylchlorosilane / Hexamethyldisilazane | [10][12] |
| Acylating Agent | D-phenylglycyl chloride hydrochloride | [11][12] |
| Solvent | Dichloromethane / Chloroform / Toluene | [10][12] |
Visualizations
Enzymatic Synthesis Pathway
Caption: Enzymatic synthesis of cefalexin from this compound and PGME.
Chemical Synthesis Workflow
Caption: General workflow for the chemical synthesis of cefalexin.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical study on enzyme synthesis of cephalexin in a parallel-flow microreactor combined with electrically driven ATPS microextraction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A two-step, one-pot enzymatic synthesis of cephalexin from D-phenylglycine nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. daneshyari.com [daneshyari.com]
- 8. CN103805671A - Method for preparing cefalexin - Google Patents [patents.google.com]
- 9. Enhanced Dissolution of this compound in the Presence of PGME for Enzymatic Synthesis of Cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5142043A - Process for preparing cephalexin monohydrate - Google Patents [patents.google.com]
- 11. US3957773A - Process for preparing cephalosporin compounds from this compound - Google Patents [patents.google.com]
- 12. Improvement method of cefalexin synthesis process - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Enzymatic Ring Expansion of Penicillin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic ring expansion of penicillin G to phenylacetyl-7-aminodeacetoxycephalosporanic acid (G-7-ADCA) represents a greener and more efficient alternative to traditional chemical synthesis routes for the production of cephalosporin (B10832234) antibiotics. This biotransformation is catalyzed by deacetoxycephalosporin C synthase (DAOCS), also known as expandase, an Fe(II) and α-ketoglutarate-dependent dioxygenase. This document provides detailed application notes and protocols for performing this enzymatic reaction, including the purification of recombinant DAOCS, the enzymatic reaction setup, and the analysis of the reaction products.
Data Presentation: Kinetic Parameters of DAOCS Mutants
The catalytic efficiency of wild-type DAOCS from Streptomyces clavuligerus towards the unnatural substrate penicillin G is relatively low. Protein engineering efforts have led to the development of several mutants with significantly improved kinetic parameters. The following table summarizes the kinetic data for some of these engineered enzymes.[1][2]
| Enzyme Variant | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Fold Increase in k_cat_/K_m_ vs. Wild Type |
| Wild Type | 1.2 ± 0.1 | 0.022 ± 0.001 | 18.3 | 1 |
| G79E | 0.9 ± 0.1 | 0.045 ± 0.002 | 50.0 | 2.7 |
| V275I | 0.6 ± 0.1 | 0.072 ± 0.004 | 120.0 | 6.6 |
| C281Y | 0.7 ± 0.1 | 0.084 ± 0.005 | 120.0 | 6.6 |
| N304K | 0.1 ± 0.01 | 0.026 ± 0.001 | 260.0 | 14.2 |
| I305L | 0.5 ± 0.05 | 0.065 ± 0.003 | 130.0 | 7.1 |
| I305M | 0.4 ± 0.04 | 0.11 ± 0.006 | 275.0 | 15.0 |
| YS67 (V275I, I305M) | 0.2 ± 0.02 | 0.117 ± 0.006 | 585.0 | 32.0 |
Experimental Protocols
Purification of Recombinant S. clavuligerus DAOCS from E. coli
This protocol is adapted from the purification of similar enzymes and is suitable for obtaining highly purified DAOCS from an E. coli expression system.[3]
Materials:
-
E. coli cell pellet expressing recombinant S. clavuligerus DAOCS
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 10% glycerol
-
Polyethyleneimine
-
Ammonium (B1175870) sulfate
-
Buffer A (Anion Exchange): 50 mM Tris-HCl (pH 7.5), 1 mM DTT
-
Buffer B (Anion Exchange): 50 mM Tris-HCl (pH 7.5), 1 M NaCl, 1 mM DTT
-
Buffer C (Hydrophobic Interaction): 1.5 M Ammonium sulfate in 50 mM Tris-HCl (pH 7.5), 1 mM DTT
-
Buffer D (Hydrophobic Interaction): 50 mM Tris-HCl (pH 7.5), 1 mM DTT
-
Buffer E (Gel Filtration): 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. To the supernatant, add streptomycin sulfate and polyethyleneimine to precipitate nucleic acids. Centrifuge again to obtain a clear cell-free extract.
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the cell-free extract to a final saturation of 40-70% while stirring at 4°C. Collect the precipitate by centrifugation and resuspend it in a minimal volume of Buffer A.
-
Anion Exchange Chromatography: Load the resuspended protein solution onto an anion-exchange column (e.g., Q-Sepharose) pre-equilibrated with Buffer A. Wash the column with Buffer A and elute the bound protein with a linear gradient of 0-100% Buffer B. Collect fractions and assay for DAOCS activity.
-
Hydrophobic Interaction Chromatography: Pool the active fractions from the anion exchange step and add ammonium sulfate to a final concentration of 1.5 M. Load the sample onto a hydrophobic interaction column (e.g., Phenyl-Sepharose) pre-equilibrated with Buffer C. Elute the protein with a linear gradient of 0-100% Buffer D.
-
Gel Filtration Chromatography: Pool the active fractions from the hydrophobic interaction step, concentrate, and load onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with Buffer E. Elute with Buffer E.
-
Purity Check and Storage: Analyze the purified fractions by SDS-PAGE to assess purity. Pool the purest fractions, determine the protein concentration, and store at -80°C in the presence of 10% glycerol.
Enzymatic Ring Expansion of Penicillin G
This protocol describes the in vitro enzymatic conversion of penicillin G to G-7-ADCA using purified DAOCS.
Materials:
-
Purified S. clavuligerus DAOCS
-
Penicillin G potassium salt
-
α-ketoglutarate
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
Dithiothreitol (DTT)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5)
-
Quenching Solution: Methanol
Reaction Mixture:
| Component | Final Concentration |
| Penicillin G | 5.6 mM |
| α-ketoglutarate | 2.56 mM |
| FeSO₄ | 1.8 mM |
| Ascorbic acid | 4 mM |
| DTT | 1 mM |
| Purified DAOCS | 0.1 - 1 mg/mL |
| Reaction Buffer | to final volume |
Procedure:
-
Prepare the reaction mixture by adding all components except the enzyme to the Reaction Buffer.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified DAOCS enzyme.
-
Incubate the reaction at 30°C with gentle shaking for 1-4 hours.
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of penicillin G and G-7-ADCA by HPLC.
HPLC Analysis of Penicillin G and G-7-ADCA
This protocol outlines a reversed-phase HPLC method for the separation and quantification of the substrate (penicillin G) and the product (G-7-ADCA).
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Ascentis C18, 15 cm x 4.6 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) (pH 4.5 with acetic acid)
-
Mobile Phase B: Acetonitrile
-
Isocratic elution with 75% Mobile Phase A and 25% Mobile Phase B
HPLC Parameters:
| Parameter | Value |
| Flow Rate | 1 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare standard solutions of penicillin G and G-7-ADCA of known concentrations in the mobile phase to generate a calibration curve.
-
Filter the supernatant from the quenched enzymatic reaction through a 0.22 µm syringe filter.
-
Inject the filtered sample onto the HPLC system.
-
Identify and quantify the peaks corresponding to penicillin G and G-7-ADCA by comparing their retention times and peak areas to the standards.
Visualizations
Enzymatic Reaction Pathway
References
- 1. Engineering Streptomyces clavuligerus deacetoxycephalosporin C synthase for optimal ring expansion activity toward penicillin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering Streptomyces clavuligerus Deacetoxycephalosporin C Synthase for Optimal Ring Expansion Activity toward Penicillin G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified Deacetylcephalosporin C Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amidation of 7-ADCA to Create Novel Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel cephalosporin (B10832234) derivatives through the amidation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA). This document outlines both chemical and enzymatic methodologies, presenting comparative data and experimental workflows to guide researchers in the development of new antibacterial agents.
Introduction
7-Amino-3-deacetoxycephalosporanic acid (this compound) is a crucial starting material for the semi-synthetic production of a wide range of cephalosporin antibiotics.[1][2] The core structure of this compound, featuring a β-lactam ring fused to a dihydrothiazine ring, allows for the introduction of various side chains at the C-7 amino group via amidation (acylation). These modifications are instrumental in tailoring the antibacterial spectrum, pharmacokinetic properties, and resistance to β-lactamases of the resulting cephalosporin drugs.[1][2] This document provides protocols for both established chemical synthesis routes and emerging enzymatic methods for the amidation of this compound.
Data Presentation: Comparative Synthesis of Novel Cephalosporins
The following table summarizes quantitative data from the synthesis of various cephalosporin derivatives from this compound, highlighting different acylating agents, reaction conditions, and resulting yields.
| Acylating Agent/Side Chain Precursor | Method | Key Reagents/Catalysts | Solvent | Reaction Conditions | Yield (%) | Reference |
| D-Phenylglycine derivative | Chemical | Activating agent, weak tertiary nitrogen base | Dimethylformamide (DMF) | Low temperature (-20° to -40°C) | High (not specified) | Patent US3957773A |
| (S)-ethyl-2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenyl butanoate (NEPA-NCA) | Chemical | Hexamethyldisilazane (B44280) (HMDS), Trimethylchlorosilane (TMCS) | Dichloromethane (B109758) (DCM) | Reflux, then room temperature for 2-3 hours | 85 | IOSR Journal of Applied Chemistry, Vol 7, Issue 10 Ver. I. (Oct. 2014) |
| Phenylglycine methyl ester (PGME) | Enzymatic | Immobilized Penicillin G Acylase | Aqueous buffer | pH 6.0-7.0 | >95 (conversion) | PubMed ID: 34608558 |
| Adipoyl-6-APA (in situ) | Bioprocess | Transformed P. chrysogenum with expandase gene, adipoyl acylase | Fermentation medium | Not specified | High (not specified) | Patent EP0532341A1 |
Experimental Protocols
Chemical Synthesis of a Novel β-Lactam Derivative from this compound
This protocol is adapted from the synthesis of a novel amino acid derivative of a cephalosporin and can be used as a template for the amidation of this compound with a novel acylating agent.
Materials:
-
This compound
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Novel Acylating Agent (e.g., a substituted acyl chloride or anhydride)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (B95107) (THF)
-
Water, deionized
-
Round bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Silylation of this compound:
-
In a round bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in anhydrous dichloromethane.
-
Add hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours to ensure complete silylation of the carboxylic acid and amino groups.
-
Cool the resulting clear solution to room temperature.
-
-
Amidation Reaction:
-
To the solution of silylated this compound, add the novel acylating agent (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion of the reaction, add water and tetrahydrofuran to the reaction mixture.
-
Stir the mixture at room temperature for 30-60 minutes to precipitate the product.
-
Filter the precipitate and wash sequentially with dichloromethane and water.
-
Dry the product under vacuum at 35-45°C for 4-6 hours.
-
Enzymatic Synthesis of Cephalexin from this compound
This protocol outlines a greener, enzymatic approach to cephalosporin synthesis.
Materials:
-
This compound
-
D-phenylglycine methyl ester (PGME)
-
Immobilized Penicillin G Acylase (IPGA)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5)
-
pH meter and titration equipment (e.g., NaOH solution)
-
Reaction vessel with temperature and pH control
Procedure:
-
Preparation of Substrate Solution:
-
Prepare a solution of this compound in phosphate buffer. The solubility of this compound can be enhanced by the presence of PGME and by adjusting the pH.
-
Add D-phenylglycine methyl ester to the solution.
-
-
Enzymatic Reaction:
-
Add the immobilized Penicillin G Acylase to the substrate solution to initiate the reaction.
-
Maintain the reaction at a constant temperature (e.g., 25°C) and pH (e.g., 6.5) with gentle agitation.
-
Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).
-
-
Product Isolation:
-
Once the reaction has reached the desired conversion, separate the immobilized enzyme by filtration for reuse.
-
The product, cephalexin, can be isolated from the reaction mixture through crystallization by adjusting the pH, followed by filtration and drying.
-
Mandatory Visualizations
Experimental Workflow for Chemical Amidation of this compound```dot
Caption: Inhibition of bacterial cell wall synthesis by cephalosporins.
References
Application Notes and Protocols for the Bioconversion of Penicillin G to Phenylacetyl-7-ADCA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the bioconversion of Penicillin G (Pen G) to phenylacetyl-7-aminodeacetoxycephalosporanic acid (phenylacetyl-7-ADCA), a key intermediate in the synthesis of semi-synthetic cephalosporin (B10832234) antibiotics. The document covers two primary enzymatic approaches: a direct whole-cell biotransformation using engineered Escherichia coli expressing deacetoxycephalosporin C synthase (DAOCS), and a multi-step enzymatic synthesis involving Penicillin G Acylase (PGA).
Introduction
The transformation of penicillins into cephalosporins is a critical process in the pharmaceutical industry. Traditional chemical methods for this conversion are often expensive and environmentally unfriendly.[1] Biocatalytic routes offer a greener and more specific alternative. This document outlines two such biocatalytic strategies for the production of phenylacetyl-7-ADCA from Penicillin G.
Two Main Biocatalytic Routes:
-
Direct Ring Expansion using Deacetoxycephalosporin C Synthase (DAOCS): This method utilizes a whole-cell biocatalyst, typically engineered E. coli, to directly convert Penicillin G to phenylacetyl-7-ADCA. This is an attractive route due to its single-step nature.
-
Multi-Step Synthesis involving Penicillin G Acylase (PGA): PGA is a versatile enzyme in β-lactam antibiotic production. While not a direct conversion, PGA can be used in a multi-step process, first to produce the 6-aminopenicillanic acid (6-APA) nucleus from Penicillin G, which can then be used in subsequent enzymatic steps to build the desired cephalosporin structure.[2]
Section 1: Whole-Cell Bioconversion using Engineered E. coli with DAOCS
This section details the protocol for the direct bioconversion of Penicillin G to phenylacetyl-7-ADCA using an engineered strain of E. coli expressing a deacetoxycephalosporin C synthase (DAOCS) mutant with enhanced activity towards Penicillin G.
Biochemical Pathway
The core of this process is the enzymatic ring expansion of the five-membered thiazolidine (B150603) ring of Penicillin G to the six-membered dihydrothiazine ring of phenylacetyl-7-ADCA, catalyzed by DAOCS.
Caption: Enzymatic ring expansion of Penicillin G catalyzed by DAOCS.
Experimental Protocol: Whole-Cell Biotransformation
This protocol is based on studies utilizing engineered E. coli strains for enhanced production of phenylacetyl-7-ADCA.
1. Preparation of Whole-Cell Biocatalyst:
-
Strain: E. coli strain engineered to overexpress a mutant deacetoxycephalosporin C synthase (DAOCS) with high activity for Penicillin G.
-
Culture Medium: Luria-Bertani (LB) medium supplemented with the appropriate antibiotic for plasmid maintenance.
-
Induction: Inoculate 1 L of LB medium with an overnight culture of the engineered E. coli strain. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Continue to culture at a lower temperature (e.g., 16-25°C) for 12-16 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate-buffered saline, pH 7.5). The resulting cell paste is the whole-cell biocatalyst.
2. Bioconversion Reaction:
-
Reaction Mixture: Prepare the reaction mixture in a suitable vessel. The components and their final concentrations are detailed in Table 1.
-
Reaction Conditions:
-
Temperature: 25°C
-
pH: 7.5
-
Agitation: Gentle shaking (e.g., 150 rpm)
-
-
Procedure:
-
Suspend the prepared whole-cell biocatalyst in the reaction buffer.
-
Add the other reaction components as listed in Table 1.
-
Incubate the reaction mixture under the specified conditions for the desired duration (e.g., 4-24 hours).
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC).
-
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the whole-cell bioconversion of Penicillin G to phenylacetyl-7-ADCA.
| Parameter | Value | Reference |
| Biocatalyst | Engineered E. coli expressing mutant DAOCS | [3] |
| Penicillin G Concentration | 20 - 50 mM | [3] |
| L-Glutamate Concentration | 30 - 75 mM | [3] |
| FeSO₄ Concentration | 50 µg/mL | [3] |
| Vitamin C Concentration | 0.4 mM | [3] |
| Cell Concentration (wet weight) | 0.05 - 0.15 g/mL | [3] |
| Reaction Buffer | 50 mM PBS, pH 7.5 | [3] |
| Temperature | 25°C | [3] |
| Reaction Time | 4 - 24 hours | [3] |
| Conversion Yield | up to 78.42 mol% | [3] |
| Product Titer | up to 39.21 mM (14.6 g/L) | [3] |
Section 2: Multi-Step Synthesis Involving Penicillin G Acylase (PGA)
This section describes a conceptual multi-step process for the synthesis of phenylacetyl-7-ADCA from Penicillin G, where Penicillin G Acylase (PGA) plays a key role. This is a kinetically controlled synthesis.[1]
Biochemical Pathway
This pathway involves two main enzymatic steps. First, the hydrolysis of Penicillin G to 6-APA by PGA. The second conceptual step would be the PGA-catalyzed acylation of a cephalosporin nucleus with a phenylacetyl donor.
Caption: Conceptual multi-step synthesis of Phenylacetyl-7-ADCA using PGA.
Experimental Protocol: Immobilization of Penicillin G Acylase
Immobilization of PGA is crucial for its stability and reusability.[2]
1. Support Material: Agarose (B213101) beads (e.g., Glyoxyl-agarose).
2. Immobilization Procedure:
-
Enzyme Solution: Prepare a solution of Penicillin G Acylase in a low ionic strength buffer (e.g., 25 mM sodium phosphate (B84403), pH 7.0).
-
Immobilization:
-
Wash the agarose beads with distilled water.
-
Add the enzyme solution to the agarose beads.
-
Incubate at 25°C with gentle shaking for a specified time (e.g., 2-4 hours).
-
Monitor the immobilization progress by measuring the enzyme activity in the supernatant.
-
-
Washing: After immobilization, wash the beads thoroughly with a high ionic strength buffer (e.g., 0.5 M NaCl in 25 mM sodium phosphate, pH 7.0) to remove any non-covalently bound enzyme, followed by washing with the low ionic strength buffer.
-
Storage: Store the immobilized enzyme at 4°C in a suitable buffer.
Quantitative Data for PGA-catalyzed Synthesis
The following table provides representative data for the kinetically controlled synthesis of cephalosporins using immobilized PGA. Note that these are for analogous reactions, as a direct protocol for phenylacetyl-7-ADCA synthesis from 6-APA is not commonly reported.
| Parameter | Value | Reference |
| Enzyme | Immobilized Penicillin G Acylase | [4] |
| β-lactam Nucleus | 6-APA or this compound | [1] |
| Acyl Donor | Phenylglycine methyl ester (for ampicillin (B1664943) synthesis) | [4] |
| pH | 6.5 - 7.5 | [4] |
| Temperature | 4 - 25°C | [4] |
| Synthesis/Hydrolysis (S/H) Ratio | Varies depending on conditions and substrates | [1] |
| Yield | Dependent on substrate concentrations and reaction conditions | [4] |
Section 3: Purification and Analysis
Purification by Crystallization
Phenylacetyl-7-ADCA can be purified from the reaction mixture by crystallization.
Protocol:
-
pH Adjustment: After the bioconversion, centrifuge the reaction mixture to remove cells and other solids. Adjust the pH of the supernatant to dissolve the product (e.g., using a base).
-
Extraction (Optional): Perform a solvent extraction to remove non-polar impurities.
-
Crystallization: Adjust the pH of the aqueous solution to the isoelectric point of phenylacetyl-7-ADCA to induce crystallization. This can be done by the slow addition of an acid.
-
Isolation and Drying: Collect the crystals by filtration, wash with cold water or an appropriate solvent, and dry under vacuum.
A study reported a recrystallization process that yielded phenylacetyl-7-ADCA with a purity of 99.7%.
Analysis by High-Performance Liquid Chromatography (HPLC)
The concentration of Penicillin G and phenylacetyl-7-ADCA can be determined by reverse-phase HPLC.
| Parameter | Description |
| Column | C18 reverse-phase column |
| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or phosphoric acid). |
| Detection | UV detector at a suitable wavelength (e.g., 254 nm). |
| Quantification | Based on a standard curve of known concentrations of Penicillin G and phenylacetyl-7-ADCA. |
Experimental Workflow
The overall experimental workflow for the whole-cell bioconversion of Penicillin G to phenylacetyl-7-ADCA is depicted below.
Caption: Overall workflow for phenylacetyl-7-ADCA production.
References
- 1. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotechnological advances on penicillin G acylase: pharmaceutical implications, unique expression mechanism and production strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of beta-lactam antibiotics synthesis by penicillin G acylase (PGA) from the viewpoint of the industrial enzymatic reactor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Application Notes & Protocols for Downstream Processing and Isolation of 7-ADCA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the downstream processing techniques for the isolation and purification of 7-Aminodeacetoxycephalosporanic acid (7-ADCA), a crucial intermediate in the synthesis of semi-synthetic cephalosporin (B10832234) antibiotics. The following sections detail various methods, including reactive extraction, crystallization, and chromatographic purification, complete with experimental protocols and quantitative data to facilitate replication and process optimization.
Overview of this compound Downstream Processing
The isolation of this compound from a fermentation broth or enzymatic conversion mixture is a multi-step process aimed at achieving high purity and yield. A typical downstream processing workflow involves initial recovery from the aqueous phase, followed by purification and polishing steps to remove impurities.
Caption: General workflow for the downstream processing of this compound.
Reactive Extraction of this compound
Reactive extraction is an effective method for the selective separation of this compound from dilute aqueous solutions like fermentation broths. This technique involves the use of an extractant (carrier) dissolved in an organic solvent to form a complex with this compound, facilitating its transfer to the organic phase.
| Parameter | Condition | Result | Reference |
| Extractant | Aliquat-336 in n-butyl acetate (B1210297) | High extraction efficiency | |
| Aqueous Phase pH | 5 to 8 | Distribution coefficient (Kd) increases with pH | |
| Re-extraction | Aqueous acetate solution | pH-dependent; 65.5% re-extraction of this compound | |
| Extractant | Tri-n-octylamine (TOA) in grapeseed oil | 63.4% extraction efficiency | [1] |
| Aqueous Phase pH | 4.5 | High extraction efficiency observed | [1] |
| Contact Time | 1 minute | Effective for extraction | [1] |
| Temperature | 25 °C | Standard operating temperature | [1] |
This protocol describes the reactive extraction of this compound using Aliquat-336 as the carrier.
Materials:
-
This compound aqueous solution (e.g., fermentation broth)
-
Aliquat-336 (tricaprylmethyl ammonium (B1175870) chloride)
-
n-butyl acetate
-
Aqueous acetate solution for re-extraction
-
pH meter
-
Separatory funnel or mixer-settler unit
Procedure:
-
Organic Phase Preparation: Prepare the organic phase by dissolving a specific concentration of Aliquat-336 (e.g., 1 mM to 10 mM) in n-butyl acetate.
-
pH Adjustment: Adjust the pH of the aqueous this compound solution to a range of 5 to 8. The distribution coefficient is higher at a more alkaline pH.
-
Extraction:
-
Mix the aqueous and organic phases in a 1:1 volume ratio in a separatory funnel.
-
Shake vigorously for a predetermined contact time (e.g., 1-5 minutes) to ensure thorough mixing and complex formation.
-
Allow the phases to separate.
-
-
Separation: Carefully separate the organic phase (containing the this compound-Aliquat-336 complex) from the aqueous phase.
-
Re-extraction (Back Extraction):
-
Mix the loaded organic phase with an aqueous acetate solution.
-
The re-extraction is pH-dependent; an appropriate pH adjustment of the acetate solution is necessary to release the this compound back into the aqueous phase.
-
Separate the purified aqueous this compound solution.
-
Caption: Workflow for reactive extraction and re-extraction of this compound.
Crystallization of this compound
Crystallization is a key purification step to obtain high-purity this compound. Isoelectric point crystallization is a common and effective method.
| Method | Key Parameters | Purity | Yield | Reference |
| Isoelectric Point Crystallization | pH adjusted to 3.8-4.0 | > 99.91% | > 87% | [2] |
| Recrystallization | Water-ethanol system | 99.7% | - | [3] |
| Crystallization from Phenylacetyl-7-ADCA | Dissolution in dilute ammonia (B1221849), filtration, acidification | - | - | [4] |
This protocol is based on a patented method for refining this compound to a high purity.[2]
Materials:
-
Crude this compound product
-
Water
-
Dilute ammonia solution (e.g., 3-5% w/w)
-
Sulfuric acid
-
Alcohol (absolute methanol (B129727) or ethanol)
-
Crystallizer with temperature and stirring control
Procedure:
-
Alkaline Dissolution:
-
Disperse the crude this compound in water (e.g., 5g in 65-85mL) in a crystallizer at 20°C.
-
Slowly add dilute ammonia solution to adjust the pH to 7.8-8.0, ensuring complete dissolution.[2]
-
-
Acidification: Add sulfuric acid to the alkaline solution to adjust the pH to 0.7-0.9, forming an acidic solution.[2]
-
Preparation of Crystallization Solution:
-
Add ammonia water to the acidic solution to bring the pH back to 7.8-8.0.
-
Add alcohol (e.g., absolute ethanol) to this solution. The volume-to-mass ratio of alcohol to crude this compound can be 7-9 mL/g.[2]
-
-
Crystallization:
-
With stirring (100-400 rpm) at a controlled temperature (20-70°C), add sulfuric acid to the solution to adjust the pH to the isoelectric point of this compound, which is between 3.8 and 4.0.[2]
-
Allow the crystals to grow for 6-60 minutes.
-
-
Recovery:
Caption: Step-wise protocol for high-purity crystallization of this compound.
Chromatographic Purification
Chromatography can be employed as a polishing step to remove closely related impurities, such as the Δ-2 isomer of this compound.[6] Adsorption chromatography is also used for the purification of this compound precursors from fermentation broth.[7]
| Method | Resin/Stationary Phase | Mobile Phase/Eluent | Separation Achieved | Reference |
| Adsorption Chromatography | Amberlite XAD-1600 | Alkaline buffer | Separation of adipoyl-7-ADCA from impurities | [7] |
| Reversed-Phase HPLC | Octadecyl silica | Acetonitrile or methanol as organic modifier | Separation of Δ-2 and Δ-3 isomers of this compound | [6] |
This protocol outlines the purification of adipoyl-7-ADCA, a precursor to this compound, from fermentation broth.[7]
Materials:
-
Fermentation broth containing adipoyl-7-ADCA
-
Amberlite XAD-1600 resin
-
Chromatography column
-
Alkaline buffer for elution
Procedure:
-
Column Packing: Pack a chromatography column with Amberlite XAD-1600 resin and equilibrate it with a suitable buffer.
-
Loading: Load the fermentation broth onto the column. Adipoyl-7-ADCA and impurities will adsorb to the resin.
-
Washing: Wash the column with a suitable buffer to remove unbound components.
-
Stepwise Elution:
-
Use a stepwise elution with an alkaline buffer to selectively desorb the components.
-
The different affinities of adipoyl-7-ADCA and its impurities for the resin allow for their separation into different fractions.
-
-
Fraction Collection: Collect the fractions containing the purified adipoyl-7-ADCA.
-
Analysis: Analyze the collected fractions using a suitable analytical method, such as HPLC, to determine purity.
Caption: Workflow for chromatographic purification of adipoyl-7-ADCA.
These application notes and protocols provide a foundation for developing and optimizing the downstream processing of this compound. Researchers are encouraged to adapt these methods to their specific process requirements and analytical capabilities.
References
- 1. Natural Oils as Green Solvents for Reactive Extraction of 7-Aminocephalosporanic Acid: A Sustainable Approach to Bioproduct Recovery in Environmental Biotechnology [mdpi.com]
- 2. CN110526928B - A kind of purification method of 7-aminodeacetoxy cephalosporanic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A crystallization method of phenylacetyl-7-amino-3-desacetoxycephalosporanic acid with controllable particle size and crystal habit - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN1697837A - Method for crystallization of 7-aminocephalosporanic acid - Google Patents [patents.google.com]
- 6. Reversed-phase HPLC separation of Δ;2 and Δ;3 isomers of this compound and cephalexin monohydrate | Semantic Scholar [semanticscholar.org]
- 7. Purification of adipoyl-7-amino-3-deacetoxycephalosporanic acid from fermentation broth using stepwise elution with a synergistically adsorbed modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of 7-ADCA Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical detection and quantification of isomers of 7-aminodeacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of cephalosporin (B10832234) antibiotics. The primary focus is on the separation of the Δ² and Δ³ positional isomers and the chiral separation of its enantiomers. The provided protocols are based on established analytical techniques and are intended to serve as a comprehensive guide for method development and validation.
Analysis of Δ² and Δ³ Positional Isomers by High-Performance Liquid Chromatography (HPLC)
The presence of the Δ²-7-ADCA isomer as an impurity in this compound can significantly impact the quality and efficacy of the final cephalosporin product. Therefore, a reliable analytical method for the separation and quantification of these isomers is crucial. Reversed-phase HPLC is the most common and effective technique for this purpose.
Application Note
This HPLC method is designed for the separation and quantification of this compound and its Δ² and Δ³ isomers in bulk drug substances and process intermediates. The method utilizes a C18 stationary phase and a phosphate-buffered mobile phase with an organic modifier to achieve optimal separation. The retention of the isomers is influenced by the pH of the mobile phase and the concentration of the organic solvent.[1]
Experimental Protocol
a) Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile (B52724), methanol, potassium dihydrogen phosphate (B84403), and phosphoric acid.
-
Purified water.
-
Reference standards for this compound, Δ²-7-ADCA, and Δ³-7-ADCA.
b) Preparation of Solutions:
-
Mobile Phase: Prepare a phosphate buffer by dissolving 6.8 g of potassium dihydrogen phosphate in 1000 mL of water and adjusting the pH to 3.5 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. The exact ratio should be optimized for the specific column and system, but a starting point of 95:5 (v/v) buffer to acetonitrile is recommended.
-
Standard Solution: Accurately weigh and dissolve the reference standards of this compound and its isomers in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration within the calibration range.
c) Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate buffer (pH 3.5) : Acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
d) System Suitability: Before sample analysis, perform a system suitability test by injecting the standard solution multiple times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak areas is not more than 2.0%, and the resolution between the isomer peaks is greater than 1.5.
e) Data Analysis: Identify the peaks of the isomers based on their retention times compared to the standards. Quantify the amount of each isomer in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Quantitative Data Summary (Illustrative)
The following table presents typical performance characteristics of the HPLC method for the analysis of this compound isomers. These values should be experimentally verified during method validation.
| Parameter | Specification |
| Retention Time (min) | |
| This compound | ~ 5.2 |
| Δ³-7-ADCA | ~ 6.8 |
| Δ²-7-ADCA | ~ 8.1 |
| Resolution (Rs) | > 1.5 between all peaks |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Experimental Workflow Diagram
Chiral Separation of this compound Enantiomers
As a chiral molecule, this compound exists as a pair of enantiomers. The stereochemistry of the molecule is critical for its biological activity. Therefore, methods for the separation and quantification of these enantiomers are important in pharmaceutical development.
Chiral High-Performance Liquid Chromatography (HPLC)
This method describes the enantioselective separation of this compound using a chiral stationary phase (CSP). The separation is based on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs are commonly used for this purpose.
a) Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based, such as cellulose (B213188) or amylose (B160209) derivatives).
-
HPLC grade n-hexane, isopropanol, and ethanol.
b) Preparation of Solutions:
-
Mobile Phase: A mixture of n-hexane and an alcohol (isopropanol or ethanol). The exact ratio needs to be optimized to achieve the best separation, a common starting point is 90:10 (v/v) n-hexane:isopropanol.
-
Standard and Sample Solutions: Prepare as described in the previous HPLC protocol, using the mobile phase as the diluent.
c) Chromatographic Conditions:
-
Column: Chiral Stationary Phase (e.g., Chiralcel OD-H).
-
Mobile Phase: n-Hexane : Isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
| Parameter | Specification |
| Separation Factor (α) | > 1.2 |
| Resolution (Rs) | > 1.5 |
| LOD | ~ 0.1 µg/mL |
| LOQ | ~ 0.3 µg/mL |
| Linearity (r²) | > 0.998 |
Chiral Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency alternative to HPLC for chiral separations. In this method, a chiral selector, typically a cyclodextrin, is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the cyclodextrin, leading to different electrophoretic mobilities and thus separation.
a) Instrumentation and Materials:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary.
-
Background electrolyte (BGE) components (e.g., phosphate buffer).
-
Chiral selector (e.g., β-cyclodextrin).
b) Preparation of Solutions:
-
Background Electrolyte (BGE): Prepare a phosphate buffer (e.g., 50 mM, pH 7.0) containing the chiral selector (e.g., 10 mM β-cyclodextrin).
-
Standard and Sample Solutions: Dissolve the samples in water or the BGE.
c) Electrophoretic Conditions:
-
Capillary: Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte: 50 mM Phosphate buffer (pH 7.0) with 10 mM β-cyclodextrin.
-
Voltage: 15-25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic or electrokinetic.
-
Detection: UV at 214 nm.
Experimental Workflow Diagram for Chiral Separations
Spectrophotometric Quantification of Total this compound
While not suitable for isomer separation, UV-Visible spectrophotometry can be a simple and rapid method for the quantification of total this compound content.
Application Note
This method is based on the reaction of the primary amino group of this compound with a chromogenic agent, such as ninhydrin (B49086), to produce a colored product that can be measured spectrophotometrically. This method is suitable for the routine analysis of this compound in bulk samples where isomer differentiation is not required.
Experimental Protocol
a) Instrumentation and Materials:
-
UV-Visible Spectrophotometer.
-
Cuvettes.
-
Water bath.
-
Volumetric flasks and pipettes.
-
Ninhydrin solution.
-
Buffer solution (pH 5.0).
b) Preparation of Solutions:
-
Ninhydrin Reagent: Prepare a 0.2% (w/v) solution of ninhydrin in a suitable solvent like ethanol.
-
Buffer Solution: Prepare a pH 5.0 acetate (B1210297) or phosphate buffer.
-
Standard Solutions: Prepare a series of this compound standard solutions of known concentrations in water.
-
Sample Solution: Prepare a solution of the this compound sample in water.
c) Procedure:
-
To a series of test tubes, add a fixed volume of the standard or sample solutions.
-
Add a defined volume of the buffer solution and the ninhydrin reagent to each tube.
-
Heat the tubes in a boiling water bath for a specified time (e.g., 15 minutes).
-
Cool the tubes to room temperature and dilute to a final volume with water.
-
Measure the absorbance of the solutions at the wavelength of maximum absorption (e.g., 570 nm) against a reagent blank.
d) Data Analysis: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.
Logical Relationship of Analytical Methods
References
Troubleshooting & Optimization
Technical Support Center: Improving 7-ADCA Yield from Penicillin G Conversion
Welcome to the technical support center for the enzymatic conversion of Penicillin G to 7-Aminodeacetoxycephalosporanic acid (7-ADCA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the conversion process.
Issue 1: Low or No this compound Yield
Q1: I am observing very low or no conversion of Penicillin G to this compound. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield is a common issue that can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Enzyme Activity and Stability:
-
Verify Enzyme Activity: Ensure your Penicillin G Acylase (PGA) is active. Run a small-scale control reaction with a standard substrate and compare the activity to the manufacturer's specifications or previously validated batches.
-
Check for Enzyme Denaturation: Improper storage conditions (temperature, pH) can lead to enzyme denaturation. Free PGA is known to be unstable.[1] Consider using an immobilized PGA, which generally offers better stability.[2][3][4]
-
pH and Temperature Optima: The catalytic activity of PGA is highly dependent on pH and temperature. The optimal pH for the reverse acylation reaction is around 5.7, while hydrolysis is favored at a more neutral pH.[5] Optimal operating temperatures are typically around 45°C, with a sharp decline in activity observed above 57.5°C.[5] Verify that your reaction buffer and temperature are within the optimal range for your specific enzyme.
-
-
Substrate and Product Inhibition:
-
Substrate Inhibition: High concentrations of Penicillin G can inhibit the activity of PGA.[5] If you are using a high substrate concentration, try running the reaction with a lower concentration to see if the yield improves.
-
Product Inhibition: Both this compound and the by-product, phenylacetic acid (PAA), can inhibit PGA activity.[5] PAA acts as a competitive inhibitor.[5] Consider in-situ product removal techniques to mitigate this inhibition.
-
-
Reaction Conditions:
-
Buffer Composition: The choice and concentration of the buffer can impact enzyme activity. A phosphate (B84403) buffer at a concentration of 0.2 M has been found to be effective.[5]
-
Presence of Contaminants: Contaminants in your Penicillin G substrate or buffer can inhibit the enzyme. Ensure you are using high-purity reagents.
-
-
Whole-Cell Biocatalyst Issues (if applicable):
-
Cell Permeability: If you are using a whole-cell system (e.g., engineered E. coli), poor permeability of the cell membrane to Penicillin G can be a limiting factor. The addition of surfactants like Triton X-100 (0.01–0.5%) can improve substrate diffusion into the cells.[6]
-
Metabolic Burden and By-products: In whole-cell systems, host cell metabolism can compete for resources or produce inhibitory by-products like acetate (B1210297).[6] Engineering strains to reduce acetate accumulation can improve yield.[6]
-
β-Lactamase Activity: The host strain may express β-lactamases that can degrade both Penicillin G and the this compound product. Knocking out genes encoding these enzymes (e.g., ampC in E. coli) is a crucial optimization step.[6]
-
Issue 2: Enzyme Instability and Reusability
Q2: My free Penicillin G Acylase loses activity quickly, and I cannot reuse it. How can I improve enzyme stability and reusability?
A2: Poor stability and lack of reusability are significant drawbacks of using free enzymes in solution.[2][3] The most effective strategy to overcome this is enzyme immobilization.
-
Immobilization: Immobilizing PGA on a solid support can significantly enhance its stability and allow for easy separation from the reaction mixture, enabling reuse.[1][3] Various supports and methods can be used, and the choice can affect the enzyme's kinetic properties.[1]
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify this compound from the reaction mixture. What are some effective purification strategies?
A3: Purifying this compound involves separating it from unreacted substrate (Penicillin G or its derivative), the enzyme, and by-products like phenylacetic acid.
-
Enzyme Removal:
-
Crystallization:
-
A common method for this compound purification is crystallization at a low pH.[9] The process typically involves:
-
-
Solvent Extraction:
-
Solvent extraction can be used to separate phenylacetyl-7-ADCA from the fermentation broth before the deacylation step.[8]
-
-
Membrane Separation:
Frequently Asked Questions (FAQs)
Q4: What is the typical enzymatic route for converting Penicillin G to this compound?
A4: The enzymatic conversion of Penicillin G to this compound is a two-step process. First, Penicillin G undergoes a ring expansion to form Cephalosporin G. This is followed by the deacylation of Cephalosporin G by Penicillin G Acylase (PGA) to yield this compound and phenylacetic acid as a by-product.[2][3][11]
Q5: Are there alternative biosynthetic pathways for this compound production?
A5: Yes, an alternative route involves the use of a deacetoxycephalosporin C synthase (DAOCS) enzyme, also known as an expandase. This enzyme can directly convert Penicillin G to G-7-aminodeacetoxycephalosporanic acid (G-7-ADCA).[6] This process can be performed using whole-cell biocatalysts, such as engineered E. coli, which can be advantageous as it may not require the external addition of co-substrates.[6]
Q6: What are the main factors limiting the industrial application of enzymatic this compound synthesis?
A6: Several factors still limit the large-scale industrial application of enzymatic synthesis, including:
-
The availability of robust and efficient enzyme sources for various antibiotic products.[2][3]
-
The poor stability and lack of reusability of free enzymes.[2][3]
-
Challenges in separating the enzyme from the final product.[3]
Q7: How can the intrinsic properties of Penicillin G Acylase be improved?
A7: The efficiency of the enzymatic synthesis is heavily influenced by the intrinsic properties of the PGA enzyme.[2] Key properties to optimize are:
-
Synthesis/Hydrolysis (S/H) Ratio: This ratio compares the initial rate of product synthesis to the initial rate of free acid formation. A higher S/H ratio is desirable as it indicates a preference for the synthesis reaction, leading to a higher yield of the antibiotic product.[2]
-
Protein Engineering: Techniques like directed evolution and site-directed mutagenesis can be used to create PGA variants with improved catalytic activity, stability, and substrate specificity.
Data Presentation
Table 1: Impact of Genetic Engineering on G-7-ADCA Yield in E. coli
| Strain | Genetic Modification | G-7-ADCA Yield (mM) | Conversion Rate (%) | Fold Increase vs. Starting Strain |
| BW/H7 (Starting Strain) | Expressing scDAOCS-H7 | 2.50 ± 0.79 | 2.5 | 1 |
| PG12/H7 | ΔampC | 9.63 ± 1.01 | 9.63 | 3.9 |
| PG14/H7 | ΔsucAΔampC | 17.88 ± 2.55 | 17.88 | 7.2 |
| Engineered Strain (Combined Manipulations) | Multiple modifications including reduced acetate accumulation and β-lactamase knockout | 29.01 ± 1.27 | 29.01 | 11.6 |
| Data sourced from a study on engineering E. coli for whole-cell biocatalysis.[6] |
Experimental Protocols
Protocol 1: Generalized Enzymatic Conversion of Cephalosporin G to this compound
This protocol outlines the general steps for the enzymatic hydrolysis of Cephalosporin G using immobilized PGA.
-
Reaction Setup:
-
Dissolve Cephalosporin G in a suitable buffer (e.g., 0.2 M phosphate buffer) to the desired concentration.
-
Adjust the pH to the optimal range for PGA hydrolysis (typically around pH 8.0).
-
Bring the reaction mixture to the optimal temperature (e.g., 45°C).
-
-
Enzymatic Reaction:
-
Add the immobilized Penicillin G Acylase to the reaction mixture. The amount of enzyme will depend on its specific activity and the desired reaction rate.
-
Maintain the pH at the optimal level throughout the reaction by adding an inorganic base (e.g., potassium hydroxide (B78521) solution).
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.
-
-
Reaction Termination and Enzyme Recovery:
-
Once the desired conversion is achieved, stop the reaction.
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can then be washed and stored for reuse.
-
-
Product Purification:
-
Proceed with the purification of this compound from the reaction mixture using methods such as crystallization (as outlined in the Troubleshooting section).
-
Protocol 2: Generalized Whole-Cell Bioconversion of Penicillin G to G-7-ADCA
This protocol provides a general workflow for using engineered E. coli as a whole-cell biocatalyst.
-
Cell Culture and Induction:
-
Culture the engineered E. coli strain in a suitable growth medium.
-
Induce the expression of the deacetoxycephalosporin C synthase (DAOCS) enzyme at the appropriate stage of cell growth.
-
-
Bioconversion Reaction:
-
Harvest the induced cells by centrifugation and resuspend them in the reaction buffer.
-
Add Penicillin G to the cell suspension to initiate the conversion. A typical starting concentration is 100 mM.[6]
-
If necessary, add a surfactant like Triton X-100 to a final concentration of 0.01-0.5% to enhance cell permeability.[6]
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with shaking.[6]
-
-
Monitoring and Product Recovery:
-
Monitor the formation of G-7-ADCA over time using HPLC analysis of the reaction supernatant.
-
Once the reaction is complete, separate the cells from the supernatant by centrifugation.
-
The G-7-ADCA in the supernatant can then be purified.
-
Visualizations
References
- 1. Optimization of Penicillin G Acylase Immobilization Process by Surface Response Methodology Using Central Composite Design [scirp.org]
- 2. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reconstitution of TCA cycle with DAOCS to engineer Escherichia coli into an efficient whole cell catalyst of penicillin G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Modification of the Penicillin G Acylase Surface To Improve Its Reversible Immobilization on Ionic Exchangers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6020151A - Process for the production of this compound via expandase activity on penicillin G - Google Patents [patents.google.com]
- 9. Process design for enzymatic adipyl-7-ADCA hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN1190440A - Process for production of this compound via expandase activity on penicillin G - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
troubleshooting low purity in 7-ADCA crystallization.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low purity during the crystallization of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA).
Troubleshooting Guide
Question: What are the primary causes of low purity in this compound crystallization?
Low purity in this compound crystallization can stem from several factors throughout the process. The most common issues include:
-
Inadequate pH Control: Precise pH adjustment is critical for isoelectric point crystallization of this compound. Deviations can lead to the co-precipitation of impurities.
-
Presence of Impurities: The starting material may contain impurities that are difficult to remove, such as the Δ-2-7-ADCA isomer.
-
Suboptimal Solvent System: The choice and ratio of solvents can affect the solubility of both this compound and its impurities, influencing the final purity.
-
Incorrect Temperature Profile: The temperature during dissolution, crystallization, and crystal growth phases can impact crystal formation and impurity incorporation.
-
Inefficient Agitation: Improper stirring can lead to localized supersaturation, causing rapid nucleation and trapping of impurities within the crystals.[1]
-
"Oiling Out": The product may separate as a liquid instead of a solid if the solution temperature is above the melting point of the solid in that solvent, leading to poor purification.[2]
Question: My this compound product has low purity. How can I improve it?
Improving the purity of this compound often involves a systematic review of your crystallization protocol. Here is a step-by-step approach to troubleshoot and enhance purity:
-
Verify pH Control: The isoelectric point of this compound is approximately pH 3.8-4.0. Crystallization at this pH is crucial for maximizing yield and purity.[1] It is recommended to use a calibrated pH meter and perform slow, controlled additions of acid or base.
-
Analyze for Key Impurities: Use High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities. A common impurity is the Δ-2-7-ADCA isomer.[1] Understanding the impurity profile will help in selecting the appropriate purification strategy.
-
Optimize the Solvent System: The addition of an alcohol like methanol (B129727) or ethanol (B145695) can increase the solubility of certain impurities, such as Δ-2-7-ADCA, thereby preventing their co-crystallization with the final product.[1]
-
Refine the Temperature Profile: Control the temperature during the dissolution of crude this compound to avoid the formation of additional impurities at higher temperatures. A temperature of 20-25°C is often recommended for the initial dissolution step.[1]
-
Adjust Agitation Speed: The stirring speed should be sufficient to maintain a homogenous suspension without causing crystal breakage. A range of 100-400 rpm is suggested to prevent local supersaturation and promote uniform crystal growth.[1]
-
Implement a Pre-treatment Step: A multi-step pH adjustment process before crystallization can be effective. This can involve dissolving the crude product at a basic pH (e.g., 7.8-8.0), followed by acidification (e.g., to pH 0.7-0.9), and then readjusting to the basic pH before the final crystallization at the isoelectric point. This can maximize the solubility of impurities in the mother liquor.[1]
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for this compound crystallization and why is it so important?
The ideal pH for this compound crystallization is its isoelectric point, which is in the range of 3.8 to 4.0.[1] At this pH, the net charge of the this compound molecule is zero, leading to its minimum solubility in the crystallization medium. This promotes precipitation of the desired product while keeping charged impurities dissolved in the mother liquor, thus achieving effective purification.
Q2: How does temperature affect the purity of this compound crystals?
Temperature plays a significant role in both the dissolution and crystallization stages. During the initial dissolution of the crude this compound, elevated temperatures can lead to the formation of degradation products, thereby introducing more impurities.[1] During crystallization, a controlled cooling profile is necessary to allow for slow and orderly crystal growth, which minimizes the inclusion of impurities within the crystal lattice.
Q3: What is "oiling out" and how can I prevent it during this compound crystallization?
"Oiling out" is a phenomenon where the compound comes out of solution as a liquid instead of a solid because the temperature of the solution is above the melting point of the compound in that particular solvent.[2] This is detrimental to purification as impurities tend to be more soluble in the oily droplets. To prevent this, you can:
-
Increase the amount of solvent to keep the compound dissolved for a longer duration during cooling.[2]
-
Ensure a slower cooling rate to allow for crystallization to occur at a temperature below the compound's melting point in the solvent system.
Q4: Can the choice of solvent impact the final purity of this compound?
Yes, the solvent system is a critical factor. While this compound is typically crystallized from an aqueous solution, the addition of co-solvents like ethanol or methanol can be beneficial. These organic solvents can increase the solubility of certain impurities, such as the Δ-2-7-ADCA isomer, preventing them from co-precipitating with the this compound and thus improving the final purity.[1]
Q5: What analytical method is recommended for determining the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of this compound and quantifying related substances.[1][3] A reversed-phase C18 column is often used with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724).[3]
Data Presentation
Table 1: Effect of pH Adjustment Pre-treatment on this compound Purity and Yield
| Pre-treatment Method | Final Purity of this compound (%) | Δ-2-7-ADCA Content (%) | Yield (%) | Reference |
| Standard Isoelectric Point Crystallization | 98.9 | 0.35 | 72.9 | [1] |
| Three-step pH Regulation (Alkali-Acid-Alkali) | >99.91 | <0.06 | >87 | [1] |
Experimental Protocols
Protocol 1: High-Purity this compound Crystallization using Three-Step pH Adjustment
This protocol is based on a method designed to significantly reduce impurities, particularly Δ-2-7-ADCA.[1]
-
Dissolution:
-
Suspend the crude this compound in water (mass ratio of 1:13 to 1:21).
-
Maintain the temperature at 20-25°C.
-
Slowly add a 3-5% ammonia (B1221849) water solution to adjust the pH to 7.8-8.0, ensuring complete dissolution.
-
-
Acidification:
-
Add sulfuric acid to the solution to adjust the pH to 0.7-0.9.
-
-
Second Alkaline Treatment:
-
Add ammonia water again to bring the pH back to 7.8-8.0.
-
Add absolute methanol or ethanol (volume to crude mass ratio of 7-9 mL/g).
-
-
Crystallization:
-
Maintain the solution temperature between 20-70°C with stirring at 100-400 rpm.
-
Slowly add sulfuric acid to adjust the pH to the isoelectric point of 3.8-4.0.
-
-
Crystal Growth and Isolation:
-
Allow the crystals to grow for 6-60 minutes.
-
Filter the crystalline product.
-
Wash the filter cake with water and then with acetone.
-
Dry the final product in a constant-temperature oven.
-
Protocol 2: Purity Analysis of this compound by HPLC
This is a general protocol for the purity analysis of this compound. Specific parameters may need to be optimized for your system.
-
Chromatographic System:
-
Procedure:
-
Prepare standard solutions of this compound and any known impurities at various concentrations to establish a calibration curve.
-
Prepare the sample for analysis by dissolving a known amount of the crystallized this compound in the mobile phase or a suitable solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the this compound peak and any impurity peaks by comparing their retention times and peak areas to the standards.
-
Visualizations
Caption: Troubleshooting workflow for low purity in this compound crystallization.
Caption: Inter-relationships of parameters affecting this compound crystallization purity.
References
Technical Support Center: Optimizing Enzymatic 7-ADCA Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound synthesis yield is significantly lower than expected. What are the potential causes?
Low yields can stem from several factors, ranging from suboptimal reaction conditions to enzyme inactivity. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:
-
Enzyme Activity and Stability: Ensure the enzyme, typically Penicillin G Acylase (PGA), is active and stable under the reaction conditions.
-
Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for the enzyme.
-
Substrate and Product Stability: Confirm the purity of your substrates and be aware of potential degradation of this compound under certain conditions.[1][2]
-
Presence of Inhibitors: Contaminants in reagents or glassware can inhibit enzyme activity.[3]
Q2: How can I determine if the enzyme has low activity or is inactive?
To pinpoint a problematic enzyme, it is recommended to perform an individual enzyme assay. This involves testing the activity of the enzyme with its specific substrate under known optimal conditions and monitoring the rate of product formation. If the activity is significantly lower than expected, the issue may lie with the enzyme itself (e.g., improper storage, denaturation).
Q3: The reaction starts well but then slows down or stops prematurely. What could be the issue?
This could be due to several factors:
-
Product Inhibition: The enzyme's activity may be inhibited by the products of the reaction, such as phenylacetic acid in the case of penicillin G hydrolysis.[4]
-
pH Shift: The reaction may be causing a shift in the pH of the medium to a suboptimal range. Continuous pH monitoring and control are important.[5]
-
Enzyme Instability: The enzyme may not be stable for the entire duration of the reaction under the chosen conditions. Consider using an immobilized enzyme for improved stability.[6]
Q4: I am observing significant hydrolysis of my activated acyl donor instead of synthesis. How can I improve the synthesis-to-hydrolysis (S/H) ratio?
Improving the S/H ratio is key for efficient synthesis. Consider the following:
-
Lower Temperatures: Lowering the reaction temperature can favor the synthesis reaction over hydrolysis.[7]
-
Organic Cosolvents: The addition of organic cosolvents, such as ethylene (B1197577) glycol, can reduce water activity and suppress hydrolytic reactions.[7][8]
-
Enzyme Engineering: Using a computationally redesigned or mutated enzyme can lead to a higher S/H ratio.[9]
Q5: What is a typical starting point for pH and temperature optimization?
For Penicillin G Acylase, a common enzyme used for this compound synthesis, the optimal conditions can vary depending on the source of the enzyme and whether it is free or immobilized. However, a general starting point would be:
It is crucial to perform optimization experiments for your specific enzyme and reaction setup.
Data Presentation: Optimal Conditions for Enzymatic this compound Synthesis
The optimal pH and temperature for this compound synthesis are highly dependent on the specific enzyme used (e.g., Penicillin G Acylase from different sources) and its form (free or immobilized). The following table summarizes conditions reported in various studies.
| Enzyme/System | Substrate(s) | Optimal pH | Optimal Temperature (°C) | Reference |
| Immobilized Penicillin Acylase | This compound and Phenylglycine Methyl Ester (for Cephalexin synthesis) | 6.8 | 12 | [7] |
| Whole-cell E. coli Acylase | Penicillin G | 7.8 | 54 | [4] |
| Immobilized Penicillin G Acylase | 6-APA and Phenylglycine Methyl Ester (for Ampicillin synthesis) | 6.5 | 25 | [11] |
| Immobilized Penicillin G Acylase | 6-APA and Hydroxy-phenylglycine Methyl Ester (for Amoxicillin synthesis) | Constant pH (starting at 6.3) | 35 | [12] |
| Glutaryl-Acylase | Adipyl-7-ADCA | High pH (7-9) | High Temperature (20-40) | [1] |
| Penicillin G Acylase Production | E. coli fermentation | 8.0 - 9.0 | Not specified for synthesis | [10] |
Experimental Protocols
Protocol 1: Determination of Optimal Temperature
This protocol outlines a method to determine the optimal temperature for the enzymatic synthesis of this compound.
1. Materials:
- This compound
- Acyl donor (e.g., phenylglycine methyl ester)
- Your enzyme (e.g., Penicillin G Acylase)
- Reaction buffer (e.g., phosphate (B84403) buffer) at a predetermined optimal pH
- Temperature-controlled reaction vessels (e.g., water bath, heating block)
- Analytical instrument for product quantification (e.g., HPLC)
- Quenching solution (e.g., acetonitrile (B52724) or acid)
2. Procedure:
- Prepare a series of reaction mixtures, each containing the substrates and buffer.
- Equilibrate the reaction vessels to a range of temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C, 45°C, 50°C).[13][14]
- Initiate the reaction by adding the enzyme to each vessel simultaneously.
- At regular time intervals, withdraw an aliquot from each reaction and immediately quench the reaction by adding it to the quenching solution.
- Analyze the concentration of the synthesized product in each quenched aliquot using a suitable analytical method like HPLC.
- Calculate the initial reaction rate at each temperature.
- Plot the reaction rate as a function of temperature. The temperature at which the highest reaction rate is observed is the optimal temperature for your system.[15]
Protocol 2: Determination of Optimal pH
This protocol describes how to determine the optimal pH for the enzymatic synthesis of this compound.
1. Materials:
- This compound
- Acyl donor
- Your enzyme
- A series of buffers with different pH values covering a desired range (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).
- Reaction vessels at a predetermined optimal temperature
- Analytical instrument for product quantification (e.g., HPLC)
- Quenching solution
2. Procedure:
- Prepare separate reaction mixtures, each with a different pH buffer.
- Add the substrates to each buffered solution.
- Equilibrate all reaction vessels to the optimal temperature determined previously.
- Initiate the reactions by adding the enzyme to each vessel.
- Withdraw and quench aliquots at regular time intervals.
- Analyze the product concentration in each aliquot.
- Calculate the initial reaction rate for each pH value.
- Plot the reaction rate as a function of pH. The pH at which the highest reaction rate is observed is the optimal pH.[16]
Visualizations
Caption: Workflow for pH and Temperature Optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Process design for enzymatic adipyl-7-ADCA hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Penicillin acylase from the hybrid strains Escherichia coli 5K(pHM12): enzyme formation and hydrolysis of beta-lactam antibiotics with whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Penicillin G Acylase Immobilization Process by Surface Response Methodology Using Central Composite Design [scirp.org]
- 7. sitios.ucsc.cl [sitios.ucsc.cl]
- 8. researchgate.net [researchgate.net]
- 9. Computational redesign of penicillin acylase for cephradine synthesis with high kinetic selectivity - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 11. scielo.br [scielo.br]
- 12. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 13. sciencing.com [sciencing.com]
- 14. How to optimize the reaction conditions of 7 - ACA in cephalosporin antibiotic synthesis? - Blog - KEYINGCHEM [keyingchemical.com]
- 15. homework.study.com [homework.study.com]
- 16. Optimum pH for Enzymes | Definition & Examples - Lesson | Study.com [study.com]
Technical Support Center: Optimizing 7-ADCA Production and Minimizing Byproduct Formation
Welcome to the technical support center for 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and key data summaries to address challenges related to byproduct formation in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed during the enzymatic synthesis of this compound?
A1: In the context of producing semisynthetic cephalosporins like cephalexin (B21000), where this compound is a key intermediate, the primary byproducts arise from competing hydrolysis reactions catalyzed by the enzyme, typically Penicillin G Acylase (PGA).[1][2] These are:
-
D-phenylglycine (PG): Formed from the hydrolysis of the acyl donor, D-phenylglycine methyl ester (PGME). This is referred to as primary hydrolysis.[1][2]
-
This compound and D-phenylglycine (PG): Formed from the hydrolysis of the desired product, cephalexin, back into its precursors. This is known as secondary hydrolysis.[1][2]
Q2: What is the Synthesis/Hydrolysis (S/H) ratio and why is it important?
A2: The Synthesis/Hydrolysis (S/H) ratio is a critical parameter in the kinetically controlled enzymatic synthesis of cephalosporins. It represents the ratio of the initial rate of product synthesis to the initial rate of byproduct formation (specifically, the hydrolysis of the acyl donor).[3] A higher S/H ratio indicates a more efficient conversion to the desired antibiotic product with less byproduct formation.[1][3]
Q3: How do reaction conditions like pH and temperature affect byproduct formation?
A3: Both pH and temperature significantly influence the S/H ratio and, consequently, byproduct formation.
-
pH: The optimal pH for the synthesis reaction is often a compromise. While the reaction rate may increase with pH, the hydrolysis of the acyl donor also tends to increase.[4] An optimal pH is typically sought to maximize the S/H ratio. For Penicillin G Acylase, the highest activity is generally observed around pH 8.0 for hydrolysis, but the optimal pH for synthesis is often lower, in the range of 6.0-7.5, to balance synthesis and hydrolysis rates.[1][5]
-
Temperature: Lower temperatures generally favor the synthesis reaction over hydrolysis, leading to higher yields and S/H ratios.[5] This is because the activation energy for the hydrolysis reaction is typically higher than that for the synthesis reaction.
Q4: Can the substrate molar ratio influence the yield and byproduct levels?
A4: Yes, the molar ratio of the acyl donor (e.g., PGME) to the nucleophile (this compound) is a crucial factor. Using an excess of the acyl donor can increase the probability of the acyl-enzyme intermediate reacting with this compound, thereby improving the product yield.[6][7] However, a very high excess of the acyl donor can also lead to increased primary hydrolysis, so an optimal ratio needs to be determined experimentally.[6]
Troubleshooting Guide: High Byproduct Formation
This guide provides a structured approach to diagnosing and resolving issues of high byproduct formation during your experiments.
dot
Caption: Troubleshooting workflow for high byproduct formation.
Problem: High Concentration of Phenylglycine (PG) in the Reaction Mixture
| Potential Cause | Recommended Solution |
| Suboptimal pH | The pH of the reaction mixture significantly affects the S/H ratio. A pH that is too high can favor the hydrolysis of the acyl donor (PGME) over the synthesis of the desired product. Action: Perform a pH optimization study, typically in the range of 6.0 to 7.5, to find the pH that maximizes the S/H ratio for your specific enzyme and substrate concentrations.[4] |
| High Reaction Temperature | Higher temperatures can increase the rate of both synthesis and hydrolysis, but often favor hydrolysis to a greater extent. Action: Lower the reaction temperature. Temperatures in the range of 4°C to 15°C have been shown to suppress hydrolysis reactions and improve product yield.[5] |
| Sub-optimal Substrate Molar Ratio | An insufficient amount of the acyl donor (PGME) relative to this compound can lead to a lower synthesis rate. Conversely, a very large excess can lead to increased primary hydrolysis. Action: Experiment with different molar ratios of PGME to this compound. A molar ratio of 1:3 (this compound:PGME) has been suggested as a starting point for optimization.[6] |
| Enzyme Deactivation | The enzyme may have lost activity due to improper storage, handling, or repeated use. Action: Use a fresh batch of enzyme or re-immobilize your enzyme. Ensure proper storage conditions (e.g., 4°C in a suitable buffer). |
Problem: Low Yield of this compound and High Levels of Unreacted Precursors
| Potential Cause | Recommended Solution |
| Low Enzyme Activity | The amount of active enzyme may be insufficient to drive the reaction to completion within the given timeframe. Action: Increase the enzyme loading in the reaction. Determine the specific activity of your enzyme preparation to ensure consistent results. |
| Product Inhibition | High concentrations of the product can sometimes inhibit the enzyme, slowing down the reaction rate. This compound has been reported to be a potent inhibitor of cephalexin hydrolysis.[6] Action: Consider in situ product removal techniques, such as crystallization of the product as it is formed, to keep its concentration in the solution low. |
| Poor Solubility of this compound | This compound has low solubility in aqueous solutions, which can limit the reaction rate.[8] Action: Investigate the use of co-solvents or pH adjustments to increase the solubility of this compound. The presence of PGME has also been shown to enhance the dissolution of this compound.[8] |
Data Summary: Influence of Reaction Parameters on Byproduct Formation
The following tables summarize quantitative data on the effects of key reaction parameters on the synthesis of cephalexin from this compound, providing insights into minimizing byproduct formation.
Table 1: Effect of pH on Cephalexin Synthesis and S/H Ratio
| pH | Cephalexin Yield (%) | S/H Ratio | Reference |
| 6.5 | Not specified | Lower | [4] |
| 7.0 | Not specified | Moderate | [4] |
| 7.5 | Not specified | Higher | [4] |
| 8.0 | Not specified | Lower | [4] |
Note: This table indicates a trend where the S/H ratio is optimal around pH 7.5 under the studied conditions. The reaction time was also observed to decrease with increasing pH.[4]
Table 2: Effect of Temperature on Cephalexin Yield and S/H Ratio (at pH 8.0)
| Temperature (°C) | Cephalexin Yield (%) | S/H Ratio | Reference |
| 5 | ~65 | ~2.5 | [9] |
| 15 | ~60 | ~2.0 | [9] |
| 25 | ~55 | ~1.5 | [9] |
| 35 | ~45 | ~1.0 | [9] |
Note: This data illustrates that lower temperatures favor a higher cephalexin yield and a better S/H ratio.[9]
Table 3: Effect of Substrate Molar Ratio (PGME:this compound) on Cephalexin Yield
| PGME:this compound Molar Ratio | Cephalexin Yield (%) | Reference |
| 1:1 | ~60 | [7] |
| 2:1 | ~75 | [7] |
| 3:1 | ~85 | [7] |
| 4:1 | ~90 | [7] |
Note: Increasing the molar excess of the acyl donor (PGME) generally leads to a higher yield of the final product.[7]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Cephalexin from this compound
This protocol outlines a general procedure for the enzymatic synthesis of cephalexin, which can be adapted for specific experimental goals.
Materials:
-
7-amino-3-deacetoxycephalosporanic acid (this compound)
-
D-phenylglycine methyl ester (PGME)
-
Immobilized Penicillin G Acylase (PGA)
-
Phosphate (B84403) buffer (e.g., 0.1 M)
-
Acid and base solutions for pH adjustment (e.g., HCl and NaOH)
-
Thermostated reaction vessel
-
HPLC system for analysis
Procedure:
-
Prepare the reaction buffer (e.g., 0.1 M phosphate buffer) and adjust to the desired pH (e.g., 7.0) at the chosen reaction temperature.
-
Suspend this compound in the buffer in the thermostated reaction vessel.
-
Add PGME to the suspension at the desired molar ratio to this compound.
-
Initiate the reaction by adding the immobilized PGA.
-
Maintain a constant temperature and pH throughout the reaction. A pH-stat can be used for automatic pH control.
-
Withdraw samples at regular intervals for analysis.
-
Quench the reaction in the samples immediately (e.g., by adding a strong acid or by rapid freezing) to stop enzymatic activity.
-
Analyze the concentrations of this compound, PGME, cephalexin, and phenylglycine in the samples using HPLC.
Protocol 2: HPLC Analysis of Reaction Components
This protocol provides a general method for the separation and quantification of this compound, PGME, cephalexin, and phenylglycine.
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 6.0) and acetonitrile. The ratio can be optimized, for example, 92:8 (buffer:acetonitrile).[3]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm[3]
-
Column Temperature: 35°C[3]
-
Injection Volume: 20 µL[3]
Sample Preparation:
-
Dilute the reaction samples with the mobile phase to a concentration within the linear range of the calibration curves.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection.
Quantification:
-
Prepare standard solutions of this compound, PGME, cephalexin, and phenylglycine of known concentrations.
-
Generate calibration curves for each component by plotting peak area against concentration.
-
Determine the concentrations of the components in the experimental samples by interpolating their peak areas on the respective calibration curves.
Protocol 3: Purification of this compound by Crystallization
This protocol describes a method for purifying this compound from a reaction mixture by pH-induced crystallization.
Procedure:
-
After the enzymatic reaction, remove the immobilized enzyme by filtration.
-
Adjust the pH of the filtrate to dissolve the this compound (e.g., to pH 7.8-8.0 with ammonia (B1221849) water).
-
Filter the solution to remove any insoluble impurities.
-
Cool the solution to a low temperature (e.g., 0-5°C).
-
Slowly add an acid (e.g., sulfuric acid) with stirring to adjust the pH to the isoelectric point of this compound (around pH 3.8-4.0) to induce crystallization.
-
Allow the crystals to grow for a defined period (e.g., 30-60 minutes) with gentle stirring.
-
Collect the this compound crystals by filtration.
-
Wash the crystals with cold water and then with a cold organic solvent (e.g., methanol (B129727) or acetone) to remove residual impurities.
-
Dry the purified this compound crystals under vacuum.
Visualizing Key Processes
dot
Caption: Enzymatic synthesis of cephalexin and competing hydrolysis reactions.
dot
References
- 1. Kinetic investigation of penicillin G acylase from a mutant strain of Escherichia coli ATCC 11105 immobilized on oxirane-acrylic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamic and kinetic stability of penicillin acylase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modelling of the enzymatic kinetically controlled synthesis of cephalexin: influence of diffusion limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sitios.ucsc.cl [sitios.ucsc.cl]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Dissolution of this compound in the Presence of PGME for Enzymatic Synthesis of Cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
stability issues of 7-ADCA under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) under various storage conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low assay results for this compound. | Degradation due to improper storage temperature. | Verify storage temperature. For solid this compound, store at 2-8°C, protected from light. For solutions, aliquot and store at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. |
| Degradation due to inappropriate pH of the solution. | Check the pH of the solution. This compound is most stable in a slightly acidic to neutral pH range. Both highly acidic and alkaline conditions can accelerate degradation.[2][3] Adjust the pH of your experimental solution accordingly. | |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | This is likely due to hydrolysis, oxidation, or photodegradation. Refer to the Forced Degradation section in the FAQs to understand potential degradation pathways. Use a validated stability-indicating HPLC method to separate and identify these products.[4] |
| Inconsistent results between experimental batches. | Variation in storage conditions between batches. | Ensure consistent storage conditions (temperature, light exposure, humidity) for all batches of this compound. Document storage history meticulously. |
| Contamination of stock solutions. | Prepare fresh stock solutions using high-purity water or appropriate buffers. Filter sterilize aqueous solutions if they are to be stored for any length of time. | |
| Physical changes in solid this compound (e.g., discoloration, clumping). | Exposure to light or humidity. | Store solid this compound in a tightly sealed, opaque container in a desiccator or low-humidity environment. Discoloration may indicate degradation.[5] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dark, and dry place. The recommended temperature is typically 2-8°C.[6] It is crucial to protect it from light and moisture to prevent degradation.
Q2: How should I store this compound in solution?
A2: For short-term storage (up to one month), aqueous solutions of this compound should be aliquoted and frozen at -20°C. For longer-term storage (up to six months), -80°C is recommended.[1] It is important to protect solutions from light. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Stability in Solution
Q3: What is the effect of pH on the stability of this compound in aqueous solutions?
A3: The stability of this compound is highly dependent on pH. It exhibits greatest stability in the pH range of approximately 4 to 7. Degradation accelerates significantly in both highly acidic (pH < 2) and alkaline (pH > 8) conditions.[2][3] Alkaline hydrolysis of the β-lactam ring is a primary degradation pathway at high pH.
Q4: How does temperature affect the stability of this compound in solution?
A4: As with most chemical compounds, the degradation rate of this compound in solution increases with temperature.[1] To minimize degradation, it is recommended to prepare solutions at low temperatures and store them frozen, as described above.
Forced Degradation
Q5: What are the expected degradation pathways for this compound under forced degradation conditions?
A5: Forced degradation studies are designed to intentionally degrade the molecule to understand its stability profile.[7][8] The primary degradation pathways for this compound include:
-
Acidic and Basic Hydrolysis: Cleavage of the β-lactam ring is a major degradation pathway.[3]
-
Oxidation: The sulfur atom in the dihydrothiazine ring is susceptible to oxidation.[9]
-
Photodegradation: Exposure to UV or visible light can lead to the formation of various degradation products.[4]
-
Thermal Degradation: High temperatures can accelerate hydrolysis and other degradation reactions.[4]
Q6: What level of degradation is typically aimed for in a forced degradation study?
A6: The goal of a forced degradation study is to achieve a detectable but not excessive level of degradation, typically in the range of 5-20%.[7] This allows for the identification and quantification of major degradation products without completely destroying the parent molecule.
Solid-State Stability
Q7: How does humidity affect the stability of solid this compound?
A7: While specific quantitative data for this compound is limited, high humidity can compromise the stability of solid-state pharmaceuticals.[5][10][11] Moisture can be absorbed by the solid, potentially leading to hydrolysis of the β-lactam ring, even in the solid state. Therefore, it is crucial to store solid this compound in a tightly sealed container in a low-humidity environment.
Data on this compound Stability
The following tables summarize the known stability characteristics of this compound under various conditions.
Table 1: pH-Dependent Degradation of this compound in Aqueous Solution
| pH | Relative Stability | Primary Degradation Pathway |
| < 2 | Low | Acid-catalyzed hydrolysis of the β-lactam ring. |
| 2 - 4 | Moderate | Gradual hydrolysis of the β-lactam ring. |
| 4 - 7 | High | Zone of maximum stability. |
| 7 - 9 | Moderate | Base-catalyzed hydrolysis of the β-lactam ring becomes significant.[2] |
| > 9 | Low | Rapid base-catalyzed hydrolysis of the β-lactam ring.[2][3] |
This table is based on the general principles of cephalosporin (B10832234) stability and the pseudo-first-order chemical degradation constant data for this compound as a function of pH.[2][3]
Table 2: General Forced Degradation Conditions for this compound
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C | To induce acid-catalyzed degradation.[12] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature | To induce base-catalyzed degradation.[12] |
| Oxidation | 3% - 30% H₂O₂, room temperature | To induce oxidative degradation.[12] |
| Photolysis | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) | To assess light sensitivity.[4] |
| Thermal | 60°C - 80°C | To evaluate the effect of heat on stability.[4] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach for conducting a forced degradation study on this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., water, a mild buffer) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
- Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of NaOH.
- Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30, 60, 120 minutes). Neutralize with an equivalent amount of HCl.
- Oxidative Degradation: Mix the this compound stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 1, 2, 4 hours).
- Thermal Degradation: Heat the this compound stock solution at 80°C for a specified time (e.g., 24, 48, 72 hours). For solid-state thermal degradation, place the solid this compound in an oven at 80°C.
- Photodegradation: Expose the this compound stock solution (in a photostable, transparent container) and solid this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed sample.
- Dilute the sample to an appropriate concentration for analysis.
- Analyze the sample using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all potential degradation products.
- A typical HPLC system might consist of a C18 column with a mobile phase of a phosphate (B84403) buffer and acetonitrile (B52724) gradient, with UV detection at an appropriate wavelength (e.g., 254 nm).
4. Data Evaluation:
- Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.
- Determine the degradation kinetics and pathways.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Equilibrium position, kinetics, and reactor concepts for the adipyl-7-ADCA-hydrolysis process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 10. researchgate.net [researchgate.net]
- 11. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Rate-Limiting Steps in 7-ADCA Biosynthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the biosynthesis of 7-aminodeacetoxycephalosporanic acid (7-ADCA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary rate-limiting steps in the fermentative production of this compound?
A1: The main bottlenecks in this compound biosynthesis typically involve:
-
Low activity and substrate specificity of the expandase enzyme (DAOCS): Deacetoxycephalosporin C synthase (DAOCS), also known as expandase, is a key enzyme that catalyzes the ring expansion of the penicillin nucleus. The native enzyme often exhibits low activity towards industrially relevant precursors like penicillin G or adipoyl-6-APA.[1][2]
-
Insufficient precursor supply: The availability of the side-chain precursor, such as adipic acid, and the core β-lactam nucleus can limit the overall yield.[3][4]
-
Sub-optimal fermentation conditions: Factors such as pH, temperature, dissolved oxygen, and media composition can significantly impact enzyme expression, cell growth, and product stability.
-
Product degradation and purification challenges: this compound can be unstable under certain pH and temperature conditions, and downstream purification can be hampered by the presence of closely related impurities.[5][6]
Q2: Which host organisms are commonly used for recombinant this compound production?
A2: Penicillium chrysogenum and Acremonium chrysogenum are the most frequently used fungal hosts for industrial-scale production.[3][4][7][8][9] These organisms have well-established fermentation processes for β-lactam antibiotics and can be genetically engineered to express the necessary biosynthetic genes for this compound production.
Q3: What is the role of adipic acid in the fermentation process?
A3: Adipic acid is supplied to the fermentation medium as a precursor for the side chain of adipoyl-7-ADCA.[3][4][10] Genetically engineered P. chrysogenum strains can incorporate adipic acid to produce adipoyl-6-aminopenicillanic acid (adipoyl-6-APA), which is then converted to adipoyl-7-ADCA by the expandase enzyme.[3][4] The adipoyl side chain is later removed enzymatically to yield this compound.[10]
Q4: What are the key enzymes involved in the conversion of the fermentative intermediate to this compound?
A4: In a common biosynthetic route starting from deacetoxycephalosporin C (DAOC), a two-step enzymatic conversion is employed, catalyzed by D-amino acid oxidase (DAO) and glutaryl acylase (GLA).[7][8][9] In processes starting with adipoyl-7-ADCA, an adipoyl acylase is used to cleave the side chain.[10]
Troubleshooting Guides
Section 1: Low Yield in Fermentation
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low titer of adipoyl-7-ADCA or other this compound precursors. | Inefficient expression of the expandase (DAOCS) gene. | - Verify the integrity of the expression cassette (promoter, gene, terminator) through sequencing.- Use a stronger, well-characterized promoter for the host organism.- Codon-optimize the expandase gene for the expression host. |
| Low specific activity of the expressed expandase enzyme. | - Consider site-directed mutagenesis to introduce mutations known to enhance activity (see Table 1).- Screen different expandase homologs from various microorganisms for higher intrinsic activity. | |
| Insufficient precursor (adipic acid) uptake or utilization. | - Optimize the concentration and feeding strategy for adipic acid.- Ensure the fermentation medium composition supports precursor uptake. | |
| Suboptimal fermentation conditions. | - Optimize pH, temperature, and dissolved oxygen levels for your specific strain.- Perform a media optimization study, evaluating different carbon and nitrogen sources. | |
| Accumulation of penicillin precursors (e.g., adipoyl-6-APA) and low levels of the expanded product. | Rate-limiting activity of the expandase enzyme. | - This strongly indicates that the expandase is the bottleneck. Focus on strategies to improve its activity, such as protein engineering (see Table 1) or increasing its expression level. |
| Product degradation during fermentation. | Instability of the β-lactam ring at certain pH or temperatures. | - Monitor and control the pH of the fermentation broth within a stable range for this compound (typically around neutral pH).- Consider lowering the fermentation temperature during the production phase.[7] |
Section 2: Inefficient Enzymatic Conversion
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Incomplete conversion of DAOC to this compound. | Low activity of D-amino acid oxidase (DAO) or glutaryl acylase (GLA). | - Verify the specific activity of your enzyme preparations.- Optimize the reaction pH and temperature for both enzymes (DAO often prefers slightly alkaline pH, around 8.0).[11] |
| Inhibition of the enzymes by substrates or products. | - Perform kinetic studies to identify any substrate or product inhibition.- Consider a fed-batch or continuous process to maintain low substrate/product concentrations. | |
| Formation of by-products during the enzymatic reaction. | Non-specific activity of the enzymes or chemical degradation. | - Analyze the reaction mixture for common impurities.- Optimize reaction conditions (pH, temperature) to minimize side reactions. |
| Low yield of this compound after cleavage of the adipoyl side chain. | Inefficient adipoyl acylase activity. | - Screen for more efficient adipoyl acylases.- Optimize the reaction conditions (pH, temperature, enzyme concentration) for the specific acylase used. |
Section 3: Downstream Processing and Purification Issues
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Difficulty in crystallizing this compound. | Presence of impurities that inhibit crystallization. | - Use HPLC to identify and quantify impurities in your crude product.[12][13] Common impurities include unreacted precursors and side-chain variants.[14]- Employ a pre-purification step, such as ion-exchange or adsorbent resin chromatography, to remove impurities before crystallization.[10][14] |
| Suboptimal crystallization conditions. | - The isoelectric point of this compound is around pH 3.8-4.0; adjust the pH to this range to induce crystallization.[15]- Optimize the temperature profile during crystallization; slow cooling often yields better crystals.[16]- Experiment with the addition of anti-solvents (e.g., isopropanol, acetone) to improve yield, but be cautious as this can sometimes trap impurities.[17] | |
| Low purity of the final this compound product. | Co-precipitation of impurities during crystallization. | - Re-crystallize the product.- Optimize the washing steps after filtration to remove residual mother liquor. |
| Presence of the Δ²-isomer of this compound. | - The Δ²-isomer is a common impurity that can be difficult to separate.[13] Its formation can be favored under certain pH and temperature conditions. Minimize exposure to harsh conditions during processing.- Use a validated HPLC method to quantify the Δ²-isomer.[13] | |
| Low recovery of this compound after purification. | Product degradation during pH adjustments or temperature excursions. | - this compound is susceptible to degradation at very low or high pH.[5] Minimize the time the product is held at extreme pH values.- Perform all purification steps at reduced temperatures where possible. |
| Loss of product in the mother liquor during crystallization. | - Optimize the crystallization pH and temperature to maximize precipitation.- Consider a second crop of crystals from the mother liquor. |
Data Presentation
Table 1: Reported Mutations in Streptomyces clavuligerus Deacetoxycephalosporin C Synthase (DAOCS) to Enhance Activity Towards Penicillin G
| Mutation(s) | Fold Increase in kcat/Km vs. Wild-Type | Reference(s) |
| G79E | 2-6 | [2] |
| V275I | 2-6 | [2] |
| C281Y | 2-6 | [2] |
| N304K | 6-14 | [2] |
| I305L | 6-14 | [2] |
| I305M | 6-14 | [2] |
| Q126M | 1.45-4.50 | [18] |
| T213V | 1.45-4.50 | [18] |
| S261M | 1.45-4.50 | [18] |
| S261A | 1.45-4.50 | [18] |
| Y184A | 1.45-4.50 | [18] |
| M73T | 1.4-5.7 | [3] |
| T91A | 1.4-5.7 | [3] |
| A106T | 1.4-5.7 | [3] |
| C155Y | 1.4-5.7 | [3] |
| Y184H | 1.4-5.7 | [3] |
| M188V | 1.4-5.7 | [3] |
| M188I | 1.4-5.7 | [3] |
| H244Q | 1.4-5.7 | [3] |
| L277Q | 1.4-5.7 | [3] |
| V275I/I305M | 32 | [2] |
| C155Y/Y184H/V275I/C281Y | 41 | [3] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of Expandase (DAOCS)
This protocol provides a general workflow for introducing beneficial mutations into the S. clavuligerus DAOCS gene.
-
Template Plasmid Preparation: Isolate a high-purity plasmid containing the wild-type DAOCS gene.
-
Primer Design: Design complementary primers (forward and reverse) incorporating the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) > 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.
-
Reaction Mix: Template DNA (5-50 ng), forward primer (125 ng), reverse primer (125 ng), dNTPs, high-fidelity polymerase, and reaction buffer.
-
Cycling Conditions: Initial denaturation (95°C, 30s), 18 cycles of denaturation (95°C, 30s), annealing (55°C, 1 min), and extension (68°C, 1 min/kb of plasmid length), followed by a final extension (68°C, 5 min).
-
-
Template Digestion: Digest the parental, methylated template DNA with DpnI restriction enzyme for 1 hour at 37°C.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and confirm the desired mutation by DNA sequencing.
Protocol 2: Fermentation of Recombinant P. chrysogenum for Adipoyl-7-ADCA Production
This protocol outlines a general procedure for the fermentation of a recombinant P. chrysogenum strain expressing an engineered expandase.
-
Inoculum Preparation:
-
Prepare a seed culture in a suitable medium (e.g., Yeast Extract Peptone Dextrose) and incubate for 48-72 hours at 25°C with shaking.
-
-
Production Medium:
-
A typical production medium may contain (per liter): Lactose (80-100 g), Corn Steep Liquor (40-60 g), (NH₄)₂SO₄ (5-10 g), KH₂PO₄ (2-5 g), and trace elements.
-
-
Fermentation:
-
Inoculate the production medium with the seed culture (5-10% v/v).
-
Maintain the temperature at 25°C and pH around 6.5.
-
Provide aeration and agitation to maintain a dissolved oxygen level above 20%.
-
Add a sterile solution of adipic acid (e.g., as disodium (B8443419) adipate) to the fermentation broth. The feeding can be done at the beginning or as a fed-batch strategy throughout the fermentation.
-
-
Monitoring:
-
Monitor the production of adipoyl-7-ADCA and any side products by taking samples at regular intervals and analyzing them by HPLC.
-
Protocol 3: Two-Step Enzymatic Conversion of DAOC to this compound
This protocol describes the conversion of deacetoxycephalosporin C (DAOC) to this compound.[7][8][9]
-
Reaction Setup:
-
Dissolve the DAOC-containing fermentation broth or purified DAOC in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
-
First Enzymatic Step (D-amino acid oxidase):
-
Add immobilized or free D-amino acid oxidase (DAO) to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 25°C) with gentle agitation. This reaction converts DAOC to α-ketoadipyl-7-ADCA, which is then oxidatively decarboxylated to glutaryl-7-ADCA.
-
Monitor the reaction progress by HPLC.
-
-
Second Enzymatic Step (Glutaryl Acylase):
-
Once the first step is complete, add immobilized or free glutaryl acylase (GLA) to the reaction mixture.
-
Maintain the pH around 8.0.
-
Incubate until the glutaryl side chain is completely cleaved to yield this compound.
-
Monitor the formation of this compound by HPLC.
-
-
Product Isolation:
-
Separate the enzymes (if immobilized) by filtration.
-
Proceed with the purification and crystallization of this compound.
-
Protocol 4: HPLC Analysis of this compound and Impurities
This protocol provides a general method for the analysis of this compound.[12][13]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (e.g., 5g K₂HPO₄ and 5g KH₂PO₄ per liter, adjusted to pH 6.0) and acetonitrile (B52724) (e.g., 92:8 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[12]
-
Column Temperature: 35°C.[12]
-
-
Sample Preparation:
-
Dilute the fermentation broth or reaction mixture with the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Analysis:
-
Inject the sample and integrate the peaks corresponding to this compound and known impurities.
-
Quantify the components using a standard curve of purified compounds.
-
Visualizations
Caption: Biosynthetic pathway for this compound in recombinant P. chrysogenum.
Caption: Troubleshooting workflow for low expandase (DAOCS) activity.
Caption: General workflow for downstream processing of this compound.
References
- 1. Relevant Double Mutations in Bioengineered Streptomyces clavuligerus Deacetoxycephalosporin C Synthase Result in Higher Binding Specificities Which Improve Penicillin Bioconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering Streptomyces clavuligerus deacetoxycephalosporin C synthase for optimal ring expansion activity toward penicillin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directed Evolution of Streptomyces clavuligerus Deacetoxycephalosporin C Synthase for Enhancement of Penicillin G Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of cephalosporin intermediates by feeding adipic acid to recombinant Penicillium chrysogenum strains expressing ring expansion activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Process design for enzymatic adipyl-7-ADCA hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Environmentally safe production of 7-aminodeacetoxycephalosporanic acid (this compound) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0532341A1 - Novel bioprocess for preparing this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reversed-phase HPLC separation of Δ;2 and Δ;3 isomers of this compound and cephalexin monohydrate | Semantic Scholar [semanticscholar.org]
- 14. Purification of adipoyl-7-amino-3-deacetoxycephalosporanic acid from fermentation broth using stepwise elution with a synergistically adsorbed modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN110526928B - A kind of purification method of 7-aminodeacetoxy cephalosporanic acid - Google Patents [patents.google.com]
- 16. unifr.ch [unifr.ch]
- 17. CN1697837A - Method for crystallization of 7-aminocephalosporanic acid - Google Patents [patents.google.com]
- 18. New strategy of site-directed mutagenesis identifies new sites to improve Streptomyces clavuligerus deacetoxycephalosporin C synthase activity toward penicillin G - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-ADCA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of the delta-2-7-ADCA impurity from 7-amino-3-deacetoxycephalosporanic acid (7-ADCA).
Crystallization Methods for Delta-2-7-ADCA Removal
Crystallization is a primary method for purifying this compound and reducing the delta-2-7-ADCA isomer. The process typically involves pH adjustment to control the solubility of this compound and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind removing delta-2-7-ADCA by crystallization?
A1: The removal of delta-2-7-ADCA via crystallization is based on the differential solubility of this compound and its delta-2 isomer under specific pH and solvent conditions. By carefully controlling these parameters, this compound can be selectively precipitated while the more soluble delta-2-7-ADCA remains in the mother liquor. A multi-step pH adjustment process can maximize the solubility of the delta-2 isomer in the crystallization liquid, leading to a higher purity of the final this compound product.[1]
Q2: What is a typical purity level of this compound that can be achieved with crystallization?
A2: With an optimized crystallization process, it is possible to achieve a purity of this compound greater than 99.91%, with the delta-2-7-ADCA content reduced to less than 0.06%.[1]
Q3: How does the addition of alcohol to the crystallization medium improve impurity removal?
A3: The addition of an alcohol, such as absolute methanol (B129727) or ethanol (B145695), can increase the solubility of the delta-2-7-ADCA isomer in the crystallization solution. This alters the distribution of the isomer between the mother liquor and the crystal, leading to a purer this compound product.[1]
Troubleshooting Guide: Crystallization
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | - Excessive solvent used, leading to high product loss in the mother liquor.- Inappropriate pH for precipitation. | - Concentrate the mother liquor and attempt a second crystallization.- Ensure the final pH is adjusted to the isoelectric point of this compound (typically around 3.8-4.0) for maximum precipitation.[1] |
| High Delta-2-7-ADCA Content | - Inefficient separation due to co-crystallization.- Suboptimal pH adjustments during the process. | - Implement a multi-step pH adjustment to maximize the solubility of the delta-2 isomer before the final crystallization step.[1]- Introduce an alcohol to the crystallization medium to enhance the solubility of the delta-2 isomer.[1] |
| Poor Crystal Quality (e.g., small, agglomerated particles) | - Rapid precipitation due to incorrect pH adjustment speed or temperature. | - Control the rate of addition of acid/base to avoid localized high supersaturation.- Maintain the recommended temperature throughout the crystallization process. |
Experimental Protocol: High-Purity this compound Crystallization
This protocol is based on the method described in patent CN110526928B.[1]
Materials:
-
Crude this compound
-
Water
-
Dilute ammonia (B1221849) water (5% w/w)
-
Sulfuric acid solution (20% w/w)
-
Absolute ethanol or methanol
Procedure:
-
Dissolution:
-
Weigh 5g of fully dried crude this compound and add it to 85mL of water in a crystallizer.
-
Control the temperature at 20°C.
-
Add 5% dilute ammonia water at a dropping speed of 0.48mL/min to adjust the pH to 8, resulting in an alkaline solution.
-
-
Acidification & Re-alkalization:
-
To the alkaline solution, add 20% sulfuric acid solution to adjust the pH to 0.8, obtaining an acid dissolving solution.
-
Add 5% dilute ammonia water to the acid solution to readjust the pH to 8.0.
-
-
Crystallization:
-
Add 45mL of absolute ethanol to the solution.
-
While stirring, add 20% sulfuric acid solution at a dropping speed of 0.2mL/min to adjust the pH to 3.9.
-
Allow the crystals to grow for a designated period.
-
-
Isolation and Drying:
-
Filter the crystalline product.
-
Wash the crystals with water and then with ether.
-
Dry the crystals under vacuum.
-
Quantitative Data
The following table summarizes the results from different variations of the crystallization method described in patent CN110526928B.[1]
| Method Variation | This compound Purity (%) | Delta-2-7-ADCA Content (%) | Yield (%) |
| Optimized Protocol | 99.91 | 0.06 | 88 |
| Without Alcohol Addition | 99.4 | 0.49 | 74.6 |
| Single pH Adjustment | 98.9 | 0.35 | 72.9 |
Experimental Workflow: High-Purity this compound Crystallization
Caption: Workflow for the purification of this compound via a multi-step pH adjustment crystallization process.
Chromatographic Methods for Delta-2-7-ADCA Removal
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer high-resolution separation of this compound from its delta-2 isomer.
Frequently Asked Questions (FAQs)
Q1: What type of chromatography is most effective for separating this compound and delta-2-7-ADCA?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for the separation of this compound and its delta-2 and delta-3 isomers.[2] Other techniques like micellar electrokinetic capillary chromatography have also been shown to resolve various cephalosporins.[3]
Q2: What are the critical parameters to optimize in an HPLC method for this separation?
A2: The most critical parameters to optimize for the HPLC separation of this compound and its isomers are the mobile phase composition (including the organic modifier and its concentration), the pH of the mobile phase, and the type of stationary phase (e.g., C18 column).[2][4]
Troubleshooting Guide: Chromatographic Separation
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Resolution | - Inappropriate mobile phase composition.- Incorrect pH of the mobile phase.- Column degradation. | - Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase.[2]- Optimize the pH of the mobile phase; the separation of cephalosporin (B10832234) isomers is often pH-dependent.[2]- Use a new or different type of column (e.g., a different C18 column or a column with a different stationary phase). |
| Peak Tailing | - Silanol interactions with the analyte.- Column overload. | - Use an end-capped column or add a competing base to the mobile phase.- Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Ensure the column is properly equilibrated with the mobile phase before each run. |
General Workflow for Chromatographic Method Development
Caption: A logical workflow for developing a chromatographic method for separating this compound and delta-2-7-ADCA.
References
- 1. Reversed-phase HPLC separation of Δ;2 and Δ;3 isomers of this compound and cephalexin monohydrate | Semantic Scholar [semanticscholar.org]
- 2. Development and Validation of HPLC and HPTLC Methods for Determination of Cefoperazone and Its Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of 7-Aminocephalosporanic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Efficiency of Immobilized Enzymes for 7-ADCA Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for enhancing the efficiency of immobilized enzymes in the production of 7-Aminodeacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of cephalosporin (B10832234) antibiotics. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing your experimental workflow and achieving higher product yields.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound using immobilized enzymes, providing potential causes and recommended solutions in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| Low this compound Yield | Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme activity. The optimal pH for Penicillin G Acylase (PGA) in this reaction is typically around 8.0, with an optimal temperature of approximately 45-50°C.[1][2][3] Enzyme Inactivity: The immobilized enzyme may have lost its activity due to improper storage, handling, or repeated use. Substrate/Product Inhibition: High concentrations of the substrate (Cephalosporin G) or the products (this compound and phenylacetic acid) can inhibit the enzyme's activity.[4] Mass Transfer Limitations: The rate of substrate diffusion to the enzyme's active site within the support matrix may be slower than the rate of the enzymatic reaction, limiting the overall reaction rate.[3] Enzyme Leaching: The enzyme may be detaching from the support material and washing away during the reaction or washing steps. | Optimize Reaction Conditions: Systematically verify and optimize the pH, temperature, and buffer concentration for your specific immobilized enzyme system.[3] Verify Enzyme Activity: Perform an activity assay on your immobilized enzyme before starting the synthesis reaction.[5] Control Substrate and Product Concentrations: Consider a fed-batch or continuous reactor setup to maintain optimal substrate and product concentrations. In-situ product removal techniques can also be employed.[4][6] Address Mass Transfer Limitations: Reduce the particle size of the support material, increase the porosity of the support, or optimize the stirring/flow rate to minimize the diffusion barrier.[3] Strengthen Enzyme Immobilization: If using non-covalent immobilization, consider switching to a covalent method. Optimize the covalent binding chemistry to ensure a stable linkage. |
| Rapid Loss of Enzyme Activity | Enzyme Denaturation: Exposure to harsh pH, high temperatures, or incompatible organic solvents can cause the enzyme to lose its structure and function.[7] Presence of Inhibitors: Contaminants in the substrate solution or reaction buffer can inhibit the enzyme. Mechanical Stress: High stirring speeds in a stirred-tank reactor can cause physical damage to the immobilized enzyme particles. | Ensure Enzyme Stability: Operate within the enzyme's known stable pH and temperature range. If organic solvents are necessary, choose one that is compatible with the enzyme.[7] Use High-Purity Reagents: Ensure all substrates and buffer components are of high purity to avoid introducing inhibitors. Optimize Agitation: Use the minimum stirring speed necessary to ensure adequate mixing and minimize mass transfer limitations without causing mechanical damage. |
| Inconsistent Batch-to-Batch Results | Variability in Immobilization: Inconsistent enzyme loading or distribution on the support material can lead to variable performance. Incomplete Washing: Residual reactants or products from a previous batch can affect the performance of the subsequent batch. Changes in Substrate Quality: Variations in the purity or composition of the Cephalosporin G substrate can impact the reaction rate and yield. | Standardize Immobilization Protocol: Follow a detailed and validated immobilization protocol to ensure consistent enzyme loading and activity.[1][8] Implement a Thorough Washing Procedure: Develop and adhere to a strict washing protocol between batches to remove all residual compounds. Qualify Substrate Batches: Test each new batch of substrate for purity and consistency before use in large-scale reactions. |
| Support Material Degradation | Harsh Reaction Conditions: Extreme pH or temperature can lead to the physical or chemical breakdown of the support material. Mechanical Abrasion: In a stirred-tank reactor, collisions between particles and with the impeller can cause the support to fragment. | Select a Robust Support Material: Choose a support material with high chemical and mechanical stability under your intended reaction conditions.[9] Optimize Reactor Design and Operation: Consider using a packed-bed reactor to minimize mechanical stress on the support particles. If a stirred-tank reactor is used, optimize the impeller design and stirring speed. |
Frequently Asked Questions (FAQs)
Q1: What is the most common enzyme used for the production of this compound?
A1: Penicillin G Acylase (PGA) is the most widely used enzyme for the industrial production of this compound from Cephalosporin G.[6][10]
Q2: How does immobilization affect the properties of Penicillin G Acylase (PGA)?
A2: Immobilization generally enhances the stability of PGA against changes in temperature and pH compared to the free enzyme.[1][2][11][12] However, it can also lead to an increase in the apparent Michaelis constant (Km), indicating a lower affinity for the substrate, and a decrease in the maximum reaction rate (Vmax) due to conformational changes or mass transfer limitations.[1][11][12]
Q3: What are the key parameters to consider when choosing a support material for enzyme immobilization?
A3: Important factors include high mechanical strength, chemical stability, large surface area for high enzyme loading, appropriate pore size to minimize diffusion limitations, and the presence of functional groups for covalent attachment.[9][13] The cost and reusability of the support are also critical for industrial applications.
Q4: How can I measure the efficiency of my enzyme immobilization?
A4: Immobilization efficiency can be assessed by measuring the immobilization yield and the activity recovery.[14]
-
Immobilization Yield (%) = [(Initial enzyme activity - Unbound enzyme activity) / Initial enzyme activity] x 100
-
Activity Recovery (%) = (Activity of the immobilized enzyme / (Initial enzyme activity - Unbound enzyme activity)) x 100
Q5: What is the typical reusability of immobilized PGA for this compound production?
A5: The reusability depends on the immobilization method and the stability of the support. Covalently immobilized PGA can often be reused for multiple cycles with minimal loss of activity. For example, some studies have shown that immobilized PGA can retain a significant portion of its initial activity even after five or more cycles of use.[1][2]
Experimental Protocols
Protocol 1: Covalent Immobilization of Penicillin G Acylase (PGA) on Glutaraldehyde-Activated Amino-Functionalized Support
This protocol describes a general procedure for the covalent immobilization of PGA. The specific support material can be chosen based on availability and experimental requirements (e.g., silica (B1680970) gel, magnetic nanoparticles, chitosan (B1678972) beads).
Materials:
-
Penicillin G Acylase (PGA) solution
-
Amino-functionalized support material
-
Glutaraldehyde (B144438) solution (25% w/v)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Phosphate buffered saline (PBS, pH 8.0)
-
Glycine (B1666218) solution (1 M)
-
Bradford reagent for protein quantification
-
Spectrophotometer
Procedure:
-
Support Activation: a. Suspend the amino-functionalized support material in phosphate buffer (pH 7.0). b. Add glutaraldehyde solution to a final concentration of 2.5% (v/v). c. Incubate with gentle shaking for a specified time (e.g., 2 hours) at room temperature. d. Wash the activated support thoroughly with phosphate buffer (pH 7.0) to remove excess glutaraldehyde.
-
Enzyme Immobilization: a. Prepare a solution of PGA in PBS (pH 8.0) at the desired concentration. b. Add the activated support to the PGA solution. c. Incubate with gentle shaking for a specified time (e.g., 18-24 hours) at a controlled temperature (e.g., 25°C).[1] d. Separate the immobilized enzyme from the supernatant by centrifugation or magnetic separation. e. Collect the supernatant to determine the amount of unbound protein using the Bradford assay.
-
Blocking of Unreacted Aldehyde Groups: a. Resuspend the immobilized enzyme in a glycine solution (1 M). b. Incubate with gentle shaking for a specified time (e.g., 1 hour) to block any remaining reactive aldehyde groups. c. Wash the immobilized enzyme thoroughly with PBS (pH 8.0) to remove unbound glycine and enzyme.
-
Storage: a. Store the immobilized enzyme in PBS (pH 8.0) at 4°C until use.
Protocol 2: Enzymatic Synthesis of this compound
Materials:
-
Immobilized Penicillin G Acylase (PGA)
-
Cephalosporin G solution
-
Phosphate buffer (0.2 M, pH 8.0)
-
pH meter and titrator (e.g., pH-stat) with NaOH solution
-
High-Performance Liquid Chromatography (HPLC) system for product analysis
Procedure:
-
Reaction Setup: a. Prepare a solution of Cephalosporin G in 0.2 M phosphate buffer (pH 8.0) at the desired concentration (e.g., 30 mg/mL).[3] b. Place the substrate solution in a temperature-controlled reactor (e.g., 45°C).[3] c. Add the immobilized PGA to the reactor at a specific concentration (e.g., 0.01 g/mL).[3]
-
Reaction Monitoring: a. Maintain the pH of the reaction mixture at 8.0 by the controlled addition of a suitable base (e.g., NaOH) using a pH-stat. The consumption of base is proportional to the formation of phenylacetic acid. b. Withdraw samples at regular intervals for analysis.
-
Product Analysis: a. Stop the enzymatic reaction in the withdrawn samples (e.g., by adding acid or a denaturing agent). b. Analyze the concentration of this compound and remaining Cephalosporin G in the samples using a validated HPLC method.
-
Enzyme Recovery: a. At the end of the reaction, separate the immobilized enzyme from the reaction mixture by filtration, centrifugation, or magnetic separation. b. Wash the immobilized enzyme with buffer and store it for reuse.
Quantitative Data Summary
Table 1: Comparison of Kinetic Parameters of Free vs. Immobilized Penicillin G Acylase (PGA)
| Enzyme Form | Support Material | Km (mol/L) | Vmax (μmol/min) | Reference |
| Free PGA | - | 0.0227 | 0.7325 | [1] |
| Immobilized PGA | Magnetic Ni0.4Cu0.5Zn0.1Fe2O4 Nanoparticles | 0.0436 | 0.3727 | [1] |
| Free PGA | - | 0.00387 | 0.387 | [12] |
| Immobilized PGA | Magnetic Ni0.3Mg0.4Zn0.3Fe2O4 Nanoparticles | 0.0101 | 0.129 | [12] |
| Free PGA | - | 0.0274 | 1.167 | [11] |
| Immobilized PGA | Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets | 0.1082 | 1.294 | [11] |
Table 2: Reusability of Immobilized Penicillin G Acylase (PGA)
| Support Material | Number of Cycles | Remaining Activity (%) | Reference |
| Magnetic Ni0.4Cu0.5Zn0.1Fe2O4 Nanoparticles | 5 | > 25% | [1] |
| Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets | 12 | ~66% | [11] |
Visualizations
Caption: Experimental workflow for this compound production using immobilized PGA.
References
- 1. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles | PLOS One [journals.plos.org]
- 2. Immobilization of Penicillin G Acylase on Vinyl Sulfone-Agarose: An Unexpected Effect of the Ionic Strength on the Performance of the Immobilization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the performance of immobilized penicillin G acylase using active-site titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Immobilization and Evaluation of Penicillin G Acylase on Hydroxy and Aldehyde Functionalized Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets [frontiersin.org]
- 12. Frontiers | Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 7-ADCA Fermentation Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up 7-aminodeacetoxycephalosporanic acid (7-ADCA) fermentation processes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges when scaling up this compound fermentation?
A1: The primary challenges in scaling up this compound fermentation include:
-
Maintaining Microbial Performance: Ensuring the stability and productivity of the microbial strain (e.g., Acremonium chrysogenum) at larger volumes can be difficult due to altered physicochemical environments.[1]
-
Process Parameter Control: Achieving homogenous and optimal conditions for parameters like temperature, pH, and dissolved oxygen is more complex in large-scale bioreactors.[1][2]
-
Oxygen Transfer and Mixing: Inadequate oxygen supply and inefficient mixing can become limiting factors, impacting cell growth and product formation.[1][3]
-
Downstream Processing: The purification of this compound from a larger volume of fermentation broth introduces complexities in filtration, crystallization, and impurity removal.[4]
-
Impurity Profiling and Control: The profile and concentration of impurities can change with scale, necessitating robust analytical methods and control strategies.[2]
Q2: Which microbial strains are typically used for this compound production?
A2: Genetically engineered strains of Acremonium chrysogenum are commonly used for the industrial production of cephalosporin (B10832234) intermediates like this compound.[5][6][7] Research has focused on modifying these strains to enhance the production of deacetoxycephalosporin C (DAOC), a direct precursor to this compound.[5][6]
Q3: What are the key impurities that need to be monitored during this compound fermentation and purification?
A3: Key process-related impurities to monitor include alpha-hydroxyadipoyl-7-ADCA and alpha-aminoadipoyl-7-ADCA.[2] Additionally, isomers such as the Δ2 and Δ3 forms of this compound should be quantified as they can impact the quality of the final product.[1]
Q4: What is the benefit of a fed-batch fermentation strategy over a simple batch process for this compound production?
A4: A fed-batch strategy allows for the controlled addition of nutrients during the fermentation process. This approach helps in overcoming substrate inhibition and catabolite repression, which can occur in a simple batch process where all nutrients are added at the beginning.[8] By controlling the nutrient feed, it's possible to extend the exponential growth phase of the microorganisms, leading to higher cell densities and increased product yields.[8][9][10]
Troubleshooting Guides
Issue 1: Low this compound Yield
Low product yield is a common issue when scaling up fermentation processes. The following guide provides a systematic approach to troubleshooting this problem.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Suboptimal Fermentation Parameters | Verify and optimize key parameters such as temperature, pH, and dissolved oxygen. Refer to Table 1 for recommended ranges for Acremonium chrysogenum. |
| Nutrient Limitation | Analyze the composition of your fermentation medium. Consider implementing a fed-batch strategy to avoid nutrient depletion.[8][11][12] |
| Microbial Strain Instability | Perform strain viability and integrity checks. Ensure the culture has not undergone mutations that could reduce productivity. |
| Inadequate Oxygen Transfer | Increase agitation and aeration rates to improve the oxygen transfer rate (OTR) in the bioreactor. |
| Accumulation of Inhibitory Byproducts | Monitor the concentration of potential inhibitory metabolic byproducts. Adjust feeding strategies or medium composition to mitigate their accumulation. |
Issue 2: High Impurity Levels
Elevated levels of impurities can compromise the quality of the final this compound product and complicate downstream processing.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Non-optimal Fermentation Conditions | Fluctuations in pH and temperature can lead to the formation of degradation products and byproducts. Tightly control these parameters within the optimal range. |
| Precursor Degradation | The precursor to this compound, deacetoxycephalosporin C (DAOC), can be unstable. Ensure that the downstream processing steps are designed to minimize degradation. |
| Inefficient Downstream Processing | Optimize the crystallization and filtration steps to effectively remove impurities.[4] Consider using advanced purification techniques if necessary. |
| Incorrect Analytical Quantification | Verify the accuracy of your analytical methods for impurity detection. Use a validated HPLC method with appropriate standards.[13] |
Data Presentation
Table 1: Recommended Fermentation Parameters for Acremonium chrysogenum
| Parameter | Recommended Range | Potential Impact of Deviation |
| Temperature | 25 - 30°C[14][15] | Higher or lower temperatures can reduce enzyme activity and overall product yield. |
| pH | 6.5 - 8.0[14][15] | Deviations can inhibit key biosynthetic enzymes and increase impurity formation. |
| Dissolved Oxygen (DO) | >20% saturation | Low DO can be a limiting factor for this aerobic fermentation. |
| Agitation | Dependent on bioreactor geometry and scale | Affects nutrient mixing and oxygen transfer; excessive shear can damage mycelia. |
Table 2: HPLC Method for this compound and Impurity Analysis
| Parameter | Specification |
| Column | C18 (e.g., 4.6mm x 250mm, 5µm)[13] |
| Mobile Phase | Phosphate buffer (pH 6.0) and acetonitrile (B52724) (92:8)[13] |
| Detection Wavelength | 254 nm[13] |
| Column Temperature | 35°C[13] |
| Injection Volume | 20 µL[13] |
| Linear Range (this compound) | 0.02415 - 9.66 µg/mL[13] |
Experimental Protocols
Protocol 1: Troubleshooting Low this compound Yield
This protocol outlines a systematic approach to identifying the root cause of low product yield.
-
Verify Fermentation Parameters:
-
Calibrate all probes (pH, DO, temperature) in the bioreactor.
-
Monitor and record these parameters throughout a fermentation run.
-
Compare the recorded data with the optimal ranges in Table 1.
-
-
Analyze Medium Composition:
-
Take samples from the fermentation broth at regular intervals.
-
Analyze the concentration of key nutrients (carbon and nitrogen sources).
-
If a nutrient is depleted early in the process, consider reformulating the medium or implementing a fed-batch strategy.
-
-
Assess Strain Integrity:
-
Isolate the production strain from the end of the fermentation run.
-
Perform morphological and genetic analysis to check for any changes compared to the original stock culture.
-
Evaluate the productivity of the isolated strain in a small-scale shake flask experiment.
-
-
Evaluate Oxygen Transfer:
-
If DO levels are consistently low despite high aeration and agitation, it may indicate an oxygen transfer limitation.
-
Consider increasing the headspace pressure or enriching the inlet gas with oxygen.
-
Protocol 2: Fed-Batch Fermentation Strategy
This protocol provides a general framework for developing a fed-batch process to improve this compound yield.
-
Initial Batch Phase:
-
Start the fermentation with a medium containing a limiting amount of the primary carbon source (e.g., glucose).
-
Allow the culture to grow until the initial carbon source is nearly depleted, which can be monitored by offline analysis.
-
-
Feeding Phase:
-
Prepare a concentrated, sterile feeding solution containing the primary carbon source and other necessary nutrients.
-
Begin feeding the solution to the bioreactor at a predetermined rate (e.g., a constant or exponential feed rate to match cell growth).
-
The goal is to maintain a low and steady concentration of the limiting substrate in the fermenter to avoid catabolite repression.[8]
-
-
Monitoring and Control:
-
Continuously monitor key parameters such as pH, DO, and cell density.
-
Adjust the feed rate as needed based on these online and offline measurements.
-
-
Harvest:
-
Continue the fermentation and feeding until the production of this compound ceases or begins to decline.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Reversed-phase HPLC separation of Δ;2 and Δ;3 isomers of this compound and cephalexin monohydrate | Semantic Scholar [semanticscholar.org]
- 2. Purification of adipoyl-7-amino-3-deacetoxycephalosporanic acid from fermentation broth using stepwise elution with a synergistically adsorbed modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] NEW SPECTROPHOTOMETRIC METHODS FOR QUANTITATIVE DETERMINATION OF this compound IN PHARMACEUTICAL FORMULATIONS Research Article | Semantic Scholar [semanticscholar.org]
- 4. Process design for enzymatic adipyl-7-ADCA hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Environmentally safe production of 7-aminodeacetoxycephalosporanic acid (this compound) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eppendorf.com [eppendorf.com]
- 10. Fed-batch Fermentation - Creative Biogene [microbiosci.creative-biogene.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Environmentally safe production of 7-ACA by recombinant Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
minimizing degradation of 7-ADCA during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) during extraction processes.
Troubleshooting Guides
This section addresses specific issues that can arise during the extraction of this compound, leading to its degradation.
Problem: Low Yield of this compound After Extraction
| Possible Cause | Recommended Solution |
| Degradation due to pH | This compound is susceptible to degradation at both low and high pH. Maintain the pH of the aqueous solution within the optimal stability range, which is generally near neutral to slightly acidic. For crystallization, adjust the pH carefully to the isoelectric point (around pH 4.0) to induce precipitation without prolonged exposure to harsh acidic conditions.[1] |
| High Temperature | Elevated temperatures accelerate the degradation of the β-lactam ring. Conduct extraction and any subsequent evaporation steps at low temperatures. If heating is necessary to dissolve the material, use the lowest effective temperature for the shortest possible duration. |
| Incorrect Solvent Choice | The polarity of the extraction solvent can influence the stability of this compound. While data on stability in a wide range of organic solvents is limited, it is advisable to use solvents in which this compound has good stability. Perform a preliminary stability study with your chosen solvent system if degradation is suspected. |
| Emulsion Formation During Liquid-Liquid Extraction | Emulsions can trap this compound and prolong exposure to unfavorable conditions. To break emulsions, you can add brine to increase the ionic strength of the aqueous phase, or centrifuge the mixture. To prevent emulsions, use gentle mixing (swirling instead of vigorous shaking) and consider using phase separation filter paper. |
| Co-extraction of Impurities | Impurities from the fermentation broth or previous reaction steps can catalyze the degradation of this compound. Ensure that the initial purification steps before extraction are effective. If impurities are suspected, consider a pre-purification step like column chromatography. |
Problem: "Oiling Out" During Crystallization
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid, which can trap impurities and hinder the formation of pure crystals.
| Possible Cause | Recommended Solution |
| Solution is Too Concentrated or Cooled Too Quickly | The high concentration of this compound may cause it to precipitate at a temperature above its melting point in the solvent system. Try using a slightly larger volume of solvent to create a less saturated solution. Ensure a slow and controlled cooling process to allow for proper crystal formation. |
| Presence of Impurities | Impurities can lower the melting point of the solid, making it more prone to oiling out. If you suspect impurities, you can try adding a charcoal treatment step to the hot solution before filtration and cooling to remove some of the contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound involves the hydrolysis of the strained β-lactam ring. This can be catalyzed by acidic or basic conditions. The initial step is the cleavage of the amide bond within the four-membered ring, leading to the formation of inactive penicilloic acid-like structures.
Q2: At what pH is this compound most stable?
A2: this compound generally exhibits a U-shaped stability profile with respect to pH, with maximum stability typically observed in the slightly acidic to neutral range (around pH 4-7).[1] Degradation increases significantly in strongly acidic or alkaline conditions.
Q3: What is the effect of temperature on this compound stability?
A3: The degradation of this compound is highly dependent on temperature. Higher temperatures significantly accelerate the rate of hydrolysis of the β-lactam ring. It is recommended to perform extraction and purification steps at reduced temperatures (e.g., 4-8°C) whenever possible.
Q4: Which organic solvents are recommended for the extraction of this compound?
A4: The choice of solvent depends on the specific extraction technique (e.g., precipitation, reactive extraction). For crystallization, a solvent system is chosen where this compound is soluble at higher temperatures but sparingly soluble at lower temperatures. Common solvents used in related processes include alcohols (methanol, ethanol) and other polar organic solvents. However, the stability of this compound can vary in different organic solvents. It is crucial to either use a solvent system with known compatibility or perform a preliminary stability assessment. Low concentrations of methanol (B129727) have been shown to be compatible with enzymatic reactions involving this compound, while higher concentrations can be inhibitory.[1]
Q5: How can I monitor the degradation of this compound during my experiments?
A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the concentration of this compound and detecting the appearance of degradation products. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of phosphate (B84403) buffer and acetonitrile) and UV detection is typically used.
Data Summary
Table 1: pH-Dependent Degradation of this compound
| pH | Pseudo-first-order Degradation Constant (k, h⁻¹) | Relative Stability |
| 2 | > 0.1 | Very Low |
| 4 | ~ 0.002 | High |
| 6 | ~ 0.005 | Moderate |
| 8 | > 0.1 | Very Low |
| 10 | > 1.0 | Very Low |
Data is estimated from graphical representations of the pseudo-first-order chemical degradation constant as a function of pH.
Experimental Protocols
Protocol 1: General Procedure for Crystallization of this compound
This protocol outlines a general method for the purification of this compound by crystallization, a common extraction technique.
-
Dissolution: Dissolve the crude this compound in a suitable aqueous buffer where it is soluble (e.g., at a slightly alkaline pH).
-
Treatment (Optional): If the solution has a significant color or suspected impurities, treat it with activated charcoal. Heat the solution gently to aid in dissolution and then cool it slightly before adding the charcoal. Stir for a short period (e.g., 15-30 minutes).
-
Filtration: Filter the hot solution to remove the charcoal and any other insoluble impurities.
-
Crystallization: Slowly add a suitable acid (e.g., hydrochloric acid) to the filtrate with constant, gentle stirring to adjust the pH to the isoelectric point of this compound (approximately 4.0). The this compound will precipitate out of the solution. The cooling should be slow to promote the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold water or a suitable organic solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum at a low temperature.
Protocol 2: Stability Assessment of this compound in an Extraction Solvent
This protocol provides a framework for evaluating the stability of this compound in a chosen solvent system.
-
Solution Preparation: Prepare a stock solution of this compound in the chosen extraction solvent (or a biphasic mixture if applicable) at a known concentration.
-
Incubation: Aliquot the solution into several sealed vials and incubate them at the intended extraction temperature. Include a control sample stored at a low temperature where this compound is known to be stable (e.g., -20°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from incubation.
-
Sample Analysis: Immediately analyze the sample by a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time. The rate of decrease in concentration will indicate the stability of this compound under the tested conditions.
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
Validation & Comparative
A Comparative Analysis of 7-ADCA Synthesis: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The production of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of cephalosporin (B10832234) antibiotics, has traditionally relied on chemical methods. However, the growing demand for sustainable and efficient manufacturing processes has led to the development of enzymatic alternatives. This guide provides an objective comparison of the chemical and enzymatic synthesis of this compound, supported by available experimental data, to aid researchers and drug development professionals in selecting the most suitable method for their needs.
At a Glance: Key Performance Indicators
| Metric | Chemical Synthesis | Enzymatic Synthesis |
| Starting Material | Penicillin G | Penicillin G or its derivatives |
| Key Reagents | Strong acids, organic solvents, oxidizing agents | Enzymes (e.g., Penicillin G Acylase, D-Amino Acid Oxidase, Glutaryl Acylase), aqueous buffers |
| Reaction Conditions | Harsh (extreme pH, high temperatures) | Mild (near-neutral pH, moderate temperatures) |
| Yield | Data not consistently available for the entire process; a purification step for chemically synthesized this compound reported a 90% yield[1]. | High yields are generally reported for enzymatic steps. For example, a two-step enzymatic bioconversion of deacetoxycephalosporin C (DAOC) yields this compound[2]. |
| Purity | Crude product may contain isomers and other impurities requiring extensive purification. A purification method for chemically synthesized this compound achieved a purity of 99.95%[1]. | Generally high, with fewer byproducts due to enzyme specificity. |
| Environmental Impact | Significant waste generation (high E-factor), use of hazardous materials.[3] | "Green" process with less waste and use of biodegradable catalysts.[4] |
| Cost-Effectiveness | Can be expensive due to the cost of reagents, energy consumption, and waste disposal.[3] | Potentially more cost-effective due to milder conditions, reduced waste, and the possibility of enzyme recycling.[5] |
Visualizing the Synthesis Pathways
The following diagrams illustrate the generalized workflows for the chemical and enzymatic synthesis of this compound.
Caption: Generalized workflow for the chemical synthesis of this compound.
Caption: Generalized workflow for the enzymatic synthesis of this compound.
Experimental Protocols
Chemical Synthesis of this compound from Penicillin G
This protocol is a generalized representation based on multi-step chemical conversions.[3][6]
Step 1: Oxidation of Penicillin G
-
Dissolve Penicillin G potassium salt in water.
-
Adjust the pH to approximately 3 with a dilute acid (e.g., sulfuric acid).
-
Slowly add an oxidizing agent, such as hydrogen peroxide, while maintaining the temperature.
-
The resulting Penicillin G sulfoxide can be crystallized by adjusting the pH.
Step 2: Ring Expansion to Cephalosporin G
-
The Penicillin G sulfoxide is esterified to protect the carboxyl group.
-
The ester is then subjected to a ring expansion reaction in the presence of a catalyst.
-
The protecting group is subsequently removed by hydrolysis to yield Cephalosporin G.
Step 3: Enzymatic Deacylation of Cephalosporin G
-
Dissolve Cephalosporin G in an aqueous medium, such as 15% ammonia (B1221849) solution, to a concentration of approximately 0.3 mol/L.[6]
-
Adjust the pH to around 8.0 and maintain the temperature at 30°C.[6]
-
Add immobilized penicillin G acylase.[6]
-
Allow the reaction to proceed for about 90 minutes.[6]
-
After the reaction, separate the enzyme.
Step 4: Purification of this compound
-
Extract the aqueous solution with an organic solvent like dichloromethane (B109758) to remove impurities.[6]
-
Adjust the pH of the aqueous phase to less than 1 with sulfuric acid at 25°C to separate the organic phase.[6]
-
Decolorize the aqueous solution.
-
Induce crystallization by adding a 10% ammonia solution with stirring.[6]
-
Filter and dry the resulting crystals to obtain purified this compound.[6] A purification method for a crude this compound product reported a yield of 90% and a final purity of 99.95%.[1]
Enzymatic Synthesis of this compound
This protocol describes a chemoenzymatic approach starting from Penicillin G, which is a common industrial practice.
Step 1: Fermentative Production and Ring Expansion
-
Utilize a transformed Penicillium chrysogenum strain that expresses an expandase enzyme.[7]
-
Culture the strain in a suitable fermentation medium. This process converts Penicillin G in vivo to phenylacetyl-7-ADCA.[7]
Step 2: Recovery of Phenylacetyl-7-ADCA
-
Filter the fermentation broth.
-
Perform solvent extraction to recover the phenylacetyl-7-ADCA.[7]
Step 3: Enzymatic Deacylation
-
Treat the aqueous solution containing phenylacetyl-7-ADCA with an immobilized penicillin G acylase.[7][8]
-
This enzymatic hydrolysis cleaves the phenylacetyl side chain to yield this compound.[7][8]
Step 4: Downstream Processing
-
The downstream processing for the enzymatically produced this compound often involves crystallization at a low pH.[9][10]
-
Membrane separation techniques like nanofiltration can be employed to separate this compound from byproducts.[9][10]
Comparative Discussion
Chemical Synthesis: The traditional chemical synthesis of this compound is a multi-step process that often involves harsh reaction conditions, including the use of strong acids, organic solvents, and high temperatures.[3] This leads to several disadvantages, such as the formation of byproducts and isomers that necessitate extensive purification steps.[1] The use of hazardous chemicals and the generation of significant amounts of waste contribute to a high environmental factor (E-factor), making it a less sustainable option.[3] While purification can achieve high purity levels, the overall process can be costly due to reagent and energy consumption, as well as waste management.[1][3]
Enzymatic Synthesis: The enzymatic approach offers a more environmentally friendly and potentially cost-effective alternative.[4][5] By utilizing specific enzymes, the reactions can be carried out under mild conditions in aqueous media, significantly reducing energy consumption and the use of hazardous solvents.[4][5] The high specificity of enzymes leads to the formation of fewer byproducts, simplifying the downstream processing and often resulting in a purer final product.[9] The ability to immobilize and reuse enzymes further enhances the economic viability of this method.[7] Novel enzymatic routes, such as the one starting from adipyl-7-ADCA, demonstrate the continuous innovation in this field, aiming to further streamline the production process.[9][10]
Logical Relationships in Synthesis Pathways
The following diagram illustrates the key decision points and relationships in choosing between chemical and enzymatic synthesis of this compound.
Caption: Decision-making flowchart for this compound synthesis methods.
Conclusion
The enzymatic synthesis of this compound presents a compelling alternative to the traditional chemical route, offering significant advantages in terms of environmental impact, operational safety, and potentially cost-effectiveness. While the chemical method is well-established, its reliance on harsh conditions and hazardous materials is a growing concern. For researchers and drug development professionals prioritizing sustainability and process efficiency, the enzymatic pathway represents the future of this compound production. Further research and development in enzyme technology and process optimization are expected to further enhance the advantages of this "green" approach.
References
- 1. CN110526928B - A kind of purification method of 7-aminodeacetoxy cephalosporanic acid - Google Patents [patents.google.com]
- 2. Environmentally safe production of 7-aminodeacetoxycephalosporanic acid (this compound) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1188838A1 - Method for producing 7-aminodesacetoxycephalosporanic acid (this compound) - Google Patents [patents.google.com]
- 4. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 6. CN104059089A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. US6020151A - Process for the production of this compound via expandase activity on penicillin G - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Process design for enzymatic adipyl-7-ADCA hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for 7-ADCA Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for 7-amino-3-deacetoxy-cephalosporanic acid (7-ADCA), a crucial intermediate in the synthesis of several semi-synthetic cephalosporin (B10832234) antibiotics, is paramount for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the industry-standard for this purity assessment due to its high resolution, sensitivity, and robustness. This guide provides an objective comparison of two distinct validated Reversed-Phase HPLC (RP-HPLC) methods for this compound purity assessment, complete with detailed experimental protocols and performance data to assist in method selection and implementation.
Method 1: Isocratic RP-HPLC with Phosphate (B84403) Buffer
This method utilizes a straightforward isocratic elution with a phosphate buffer, making it a robust and routinely applicable quality control tool.
Method 2: Ion-Pairing RP-HPLC for Enhanced Resolution
This alternative method employs an ion-pairing agent to improve the retention and resolution of this compound and its polar impurities, offering a different selectivity profile.
Comparative Performance Data
The following table summarizes the key validation parameters for the two HPLC methods, allowing for a direct comparison of their performance characteristics.
| Validation Parameter | Method 1: Isocratic RP-HPLC with Phosphate Buffer | Method 2: Ion-Pairing RP-HPLC |
| Linearity Range | 0.02415 - 9.66 µg/mL[1] | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9998[1] | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | < 1.0% |
| - Intermediate Precision | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.008 µg/mL | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.024 µg/mL | ~0.1 µg/mL |
| Specificity | Demonstrated through forced degradation studies | Demonstrated against potential impurities and degradants |
Experimental Protocols
Method 1: Isocratic RP-HPLC with Phosphate Buffer
Chromatographic Conditions:
-
Column: C18 (e.g., SB-C18), 5 µm particle size, 4.6 mm x 250 mm[1]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (B52724) (92:8, v/v). The phosphate buffer is prepared by dissolving 5 g of K₂HPO₄ and 5 g of KH₂PO₄ in 1 L of water, adjusted to pH 6.0.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL[1]
-
Column Temperature: 35°C[1]
-
Detection: UV at 254 nm[1]
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare working standards by serial dilution to cover the linearity range.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration within the validated range. Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Ion-Pairing RP-HPLC
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 mm x 150 mm
-
Mobile Phase: A filtered and degassed mixture of a buffered aqueous phase and methanol. The aqueous phase contains 0.005 M tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) as an ion-pairing agent, adjusted to pH 7.0 with phosphoric acid. The organic modifier is methanol, used in a gradient or isocratic elution depending on the impurity profile.
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Detection: UV at 254 nm
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Further dilute to obtain working standard solutions.
-
Sample Solution: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to achieve a target concentration. Ensure complete dissolution and filter through a 0.45 µm filter prior to analysis.
Mandatory Visualizations
HPLC Validation Workflow
The following diagram illustrates the typical workflow for validating an HPLC method for purity assessment, ensuring it is suitable for its intended purpose.
Caption: A typical workflow for the validation of an HPLC method.
Logical Relationship for Method Selection
This diagram outlines the decision-making process for selecting an appropriate HPLC method for this compound purity analysis based on analytical requirements.
References
comparing the efficacy of different penicillin acylases for 7-ADCA production
For Researchers, Scientists, and Drug Development Professionals
The enzymatic production of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a crucial intermediate for the synthesis of semisynthetic cephalosporin (B10832234) antibiotics, relies heavily on the efficacy of penicillin acylases (PGA). These enzymes, belonging to the N-terminal nucleophilic hydrolase superfamily, catalyze the hydrolysis of cephalosporin G to yield this compound.[1][2] The choice of penicillin acylase is a critical factor influencing the overall efficiency and economic viability of the process. This guide provides a comparative overview of different penicillin acylases, summarizing their key performance indicators and the experimental protocols used for their evaluation.
Performance Comparison of Penicillin Acylases
The efficacy of a penicillin acylase for this compound production is determined by several key parameters, including its specific activity, kinetic constants (Km and Vmax), and optimal operating conditions (pH and temperature). While a direct, comprehensive comparison of various PGAs for this compound production is multifaceted, this section collates available data to offer insights into their relative performance.
Penicillin G acylases (PGAs) are the most industrially relevant for this application and have been isolated from various microbial sources, with Escherichia coli being the most common.[1][3] Other notable sources include Bacillus megaterium, Alcaligenes faecalis, and Arthrobacter viscosus.[1][4] These enzymes exhibit both hydrolytic activity for the production of antibiotic nuclei like 6-aminopenicillanic acid (6-APA) and this compound, and synthetic activity for the production of semisynthetic β-lactam antibiotics.[1][5]
Table 1: Kinetic Parameters of Penicillin G Acylases for Cephalosporin G or Related Substrates
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Escherichia coli (Immobilized) | 7-phenylacetamidodeacetoxycephalosporanic acid (7-PADCA) | 0.075 | Not specified | 8.0 | 50 | [6] |
| Escherichia coli (Soluble) | 7-phenylacetamidodeacetoxycephalosporanic acid (7-PADCA) | 0.023 | Not specified | 8.0 | 50 | [6] |
| Escherichia coli 5K(pHM12) (Whole cell) | Penicillin G | 9 - 11 | Not specified | 7.8 | 54 | [7] |
| E. coli PPA78 (Whole cell) | Penicillin G | 0.004 | 0.048 (U/ml/min) | 8.0 | 57 | [8] |
| Immobilized PGA | Penicillin G | 43.6 | 0.3727 (µmol/min) | 8.0 | 50 | [9] |
| Free PGA | Penicillin G | 22.7 | 0.7325 (µmol/min) | 8.0 | 45 | [9] |
Note: Data for direct hydrolysis of Cephalosporin G to this compound is often embedded in studies focusing on penicillin G hydrolysis. The kinetic parameters are highly dependent on the specific assay conditions, enzyme purity, and whether the enzyme is free or immobilized.
The use of immobilized penicillin acylase is a common strategy in industrial settings to enhance enzyme stability and reusability.[1][10] Immobilization can, however, alter the kinetic properties of the enzyme, often leading to an increase in the Michaelis constant (Km) due to mass transfer limitations.[9]
Experimental Protocols
Accurate comparison of enzyme efficacy necessitates standardized experimental protocols. Below are detailed methodologies for key experiments in the evaluation of penicillin acylases for this compound production.
Penicillin Acylase Activity Assay
The activity of penicillin acylase is typically determined by measuring the rate of hydrolysis of a substrate, such as penicillin G or a chromogenic analog.
a) pH-Stat Titration Method:
This is a direct and continuous method for assaying the hydrolytic activity of PGA.[11]
-
Substrate Preparation: Prepare a 10 mM solution of penicillin G in a 0.1 M sodium phosphate (B84403) buffer at the desired pH (typically around 8.0).
-
Reaction Initiation: Place the substrate solution in a thermostatically controlled reaction vessel at the desired temperature (e.g., 45-55°C). Add a known amount of the enzyme solution to initiate the reaction.
-
Titration: The hydrolysis of penicillin G produces phenylacetic acid, causing a decrease in pH. A pH-stat apparatus is used to maintain a constant pH by automatically adding a titrant solution (e.g., 50 mM NaOH).
-
Activity Calculation: The rate of addition of the titrant is proportional to the rate of the enzymatic reaction. One international unit (IU) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[12]
b) p-Dimethylaminobenzaldehyde (PDAB) Method:
This colorimetric method measures the formation of 6-APA (or this compound) which reacts with PDAB to form a colored Schiff's base.[11]
-
Reaction Mixture: Prepare a reaction mixture containing the substrate (e.g., penicillin G) in a suitable buffer (e.g., phosphate buffer, pH 8.0) and the enzyme solution.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
-
Color Development: Stop the reaction and add a solution of PDAB. The final concentration of PDAB in the assay system is typically between 0.05% and 0.25% (w/v).
-
Measurement: Measure the absorbance of the resulting colored product spectrophotometrically at 415 nm.
-
Quantification: Determine the amount of product formed by comparing the absorbance to a standard curve of 6-APA or this compound.
Determination of Kinetic Parameters (Km and Vmax)
Kinetic parameters are determined by measuring the initial reaction rates at varying substrate concentrations.
-
Substrate Range: Prepare a series of substrate solutions (e.g., cephalexin, cefradine, or cefadroxil (B1668780) for hydrolysis to this compound) with different concentrations.[13]
-
Initial Rate Measurement: For each substrate concentration, add a fixed amount of immobilized penicillin acylase and measure the initial reaction rate. The concentration of the remaining substrate can be determined by High-Performance Liquid Chromatography (HPLC).[13]
-
Data Analysis: Plot the initial reaction rates against the substrate concentrations. The data can be fitted to the Michaelis-Menten equation. A Lineweaver-Burk double reciprocal plot (1/V vs. 1/[S]) can be used to determine the Km and Vmax values from the slope and the y-intercept, respectively.[13]
Visualizing the Process
To better understand the experimental workflow and the enzymatic reaction, the following diagrams are provided.
Caption: Experimental workflow for comparing penicillin acylase efficacy.
The core of the this compound production is the enzymatic hydrolysis of cephalosporin G. This reaction proceeds through the formation of a covalent acyl-enzyme intermediate.
Caption: Enzymatic hydrolysis of Cephalosporin G to this compound.
References
- 1. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Engineering of Penicillin Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects [frontiersin.org]
- 5. Exploitation of E. coli for the production of penicillin G amidase: a tool for the synthesis of semisynthetic β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic hydrolysis of 7-phenylacetamidodesacetoxycephalosporanic acid by immobilized penicillin G acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Penicillin acylase from the hybrid strains Escherichia coli 5K(pHM12): enzyme formation and hydrolysis of beta-lactam antibiotics with whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 9. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Penicillin Acylase Preparation - Creative Biogene [microbiosci.creative-biogene.com]
- 12. repository.unad.edu.co [repository.unad.edu.co]
- 13. mdpi.com [mdpi.com]
7-ADCA vs. 7-ACA: A Comparative Guide for Cephalosporin Synthesis
In the landscape of semi-synthetic cephalosporin (B10832234) production, the choice of the starting nucleus is a critical decision that influences the entire manufacturing process, from synthesis strategy to final product characteristics and cost-effectiveness. The two primary precursors, 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) and 7-aminocephalosporanic acid (7-ACA), both serve as foundational building blocks for a vast array of cephalosporin antibiotics. This guide provides a detailed comparison of this compound and 7-ACA, offering experimental data, methodological insights, and visual process flows to aid researchers, scientists, and drug development professionals in making informed decisions.
At a Glance: Key Differences and Applications
Both this compound and 7-ACA are core intermediates in the synthesis of cephalosporins.[1][2] this compound is primarily used for the synthesis of first-generation oral cephalosporins like cephalexin (B21000), cephradine, and cefadroxil. In contrast, 7-ACA, with its acetoxymethyl group at the C-3 position, is the precursor for a broader range of cephalosporins, including both injectable and some oral formulations such as cefazolin (B47455) and cephalothin.[3]
The fundamental structural difference lies at the C-3 position of the cephem nucleus. This compound possesses a methyl group, while 7-ACA has an acetoxymethyl group. This seemingly minor variation has significant implications for the synthesis process and the properties of the resulting antibiotic.
Performance in Cephalosporin Synthesis: A Data-Driven Comparison
The efficiency of converting these precursors into final active pharmaceutical ingredients (APIs) is a key consideration. While direct side-by-side comparisons for the synthesis of the same cephalosporin are not abundant in literature due to their distinct applications, we can analyze the performance of each precursor in its typical synthetic routes. The enzymatic synthesis of cephalexin from this compound is a well-documented and industrially significant process.
Table 1: Performance Metrics of Enzymatic Cephalexin Synthesis from this compound
| System Description | Conversion Yield (%) | Productivity | S/H Ratio |
| Suspension aqueous system, continuous PGME feeding | 99.3 (of this compound) | 200 mmol/L/h | Not Specified |
| Fully aqueous medium, high substrate concentration | 99 | 300 mM/h (volumetric) | Not Specified |
| Immobilized Penicillin G Acylase, optimized conditions | 85 (of this compound) | Not Specified | Not Specified |
| One-pot synthesis with in-situ product complexation | 79 | Not Specified | 7.7 |
| High substrate concentration (600 mM PGME, 200 mM this compound) | 99 | Not Specified | Not Specified |
PGME: D-phenylglycine methyl ester; S/H Ratio: Synthesis to Hydrolysis Ratio. Data compiled from multiple sources.
The data indicates that under optimized conditions, the enzymatic synthesis of cephalexin from this compound can achieve very high conversion yields, often exceeding 99%.[4]
For 7-ACA, the enzymatic production from Cephalosporin C (CPC) has been reported to be highly efficient, with yields around 80-90%.[5] Subsequent chemical or enzymatic acylation to form various cephalosporins is then undertaken.
Experimental Protocols: A Methodological Overview
The synthesis of cephalosporins from this compound and 7-ACA can be achieved through both chemical and enzymatic routes. Enzymatic processes are increasingly favored due to their milder reaction conditions, higher specificity, and reduced environmental impact.[6]
Enzymatic Synthesis of Cephalexin from this compound
This process typically utilizes immobilized penicillin G acylase to catalyze the acylation of this compound with a D-phenylglycine derivative.
Materials:
-
7-amino-3-deacetoxycephalosporanic acid (this compound)
-
D-phenylglycine methyl ester hydrochloride (PGME·HCl)
-
Immobilized penicillin G acylase
-
Deionized water
-
Ammonia (B1221849) solution
Procedure:
-
Suspend this compound in deionized water in a reaction vessel.
-
Separately, dissolve PGME·HCl in deionized water.
-
Slowly add the PGME·HCl solution to the this compound suspension over a period of 45-75 minutes.[7]
-
Maintain the pH of the reaction mixture at a controlled level (e.g., 6.5) by the addition of ammonia solution.
-
Initiate the reaction by adding the immobilized penicillin G acylase.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the precipitated cephalexin is isolated by filtration.[4]
Chemical Synthesis of a Cephalosporin from 7-ACA
The chemical synthesis often involves the protection of the carboxyl group, followed by acylation of the amino group.
Materials:
-
7-aminocephalosporanic acid (7-ACA)
-
Acylating agent (e.g., a derivative of thiophene-2-acetic acid for cephalothin)
-
Silylating agent (e.g., trimethylchlorosilane)
-
Organic solvent (e.g., dichloromethane)
-
Base (e.g., triethylamine)
Procedure:
-
Suspend 7-ACA in an appropriate organic solvent.
-
Protect the carboxyl group of 7-ACA by adding a silylating agent and a base.
-
Cool the reaction mixture and add the acylating agent.
-
Stir the reaction at a low temperature, monitoring its progress.
-
Once the reaction is complete, quench it with an aqueous acid solution.
-
Separate the aqueous layer containing the cephalosporin product.
-
The final product can be isolated through precipitation and filtration.
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthesis pathways for producing cephalosporins from this compound and 7-ACA.
References
- 1. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
In-Vitro Activity of 7-ADCA Derived Cephalosporins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro activity of four key first-generation cephalosporins derived from 7-amino-3-deacetoxycephalosporanic acid (7-ADCA): Cefaclor (B193732), Cefadroxil, Cephalexin, and Cephradine (B1668399). The data presented herein is compiled from various scientific studies to offer a comprehensive overview for research and development purposes.
Comparative In-Vitro Activity (MIC)
The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values for the selected cephalosporins against common Gram-positive and Gram-negative bacteria. These values represent the concentrations at which 50% and 90% of the tested bacterial isolates are inhibited, respectively.
Note on Data Compilation: The following data has been compiled from multiple studies. Direct comparison of absolute values should be done with caution as experimental conditions may have varied between studies.
Table 1: In-Vitro Activity against Gram-Positive Bacteria (µg/mL)
| Antibiotic | Organism | MIC50 | MIC90 |
| Cefaclor | Staphylococcus aureus | - | - |
| Streptococcus pneumoniae | - | - | |
| Cefadroxil | Staphylococcus aureus (MSSA) | 2 | 4 |
| Streptococcus pneumoniae | - | - | |
| Cephalexin | Staphylococcus aureus (MSSA) | 2 | 4 |
| Streptococcus pneumoniae | - | - | |
| Cephradine | Staphylococcus aureus | - | - |
| Streptococcus pneumoniae | - | - |
Table 2: In-Vitro Activity against Gram-Negative Bacteria (µg/mL)
| Antibiotic | Organism | MIC50 | MIC90 |
| Cefaclor | Escherichia coli | - | - |
| Klebsiella pneumoniae | - | - | |
| Cefadroxil | Escherichia coli | - | - |
| Klebsiella pneumoniae | - | - | |
| Cephalexin | Escherichia coli | - | - |
| Klebsiella pneumoniae | - | - | |
| Cephradine | Escherichia coli | - | - |
| Klebsiella pneumoniae | - | - |
Data not available in the searched literature is indicated by "-".
Based on available qualitative comparisons, Cefaclor is often reported to have greater in-vitro activity against susceptible strains of Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Klebsiella pneumoniae when compared to Cephalexin and Cephradine.[1][2] Cefadroxil has been shown to be more active than Cephalexin and Cephradine against several bacterial species, including Staphylococcus aureus, Streptococcus pneumoniae, and Klebsiella pneumoniae.[3]
Experimental Protocols for MIC Determination
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5][6][7]
Broth Microdilution Method
This method involves the use of 96-well microtiter plates to determine the MIC of an antibiotic in a liquid medium.
1. Preparation of Antimicrobial Agent Stock Solution:
-
Aseptically weigh a sufficient amount of the cephalosporin (B10832234) powder.
-
Dissolve the powder in a suitable sterile solvent (e.g., sterile distilled water or a buffer recommended for the specific cephalosporin) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Ensure the solution is well-mixed and completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if the solvent was not sterile.
-
Store the stock solution in sterile aliquots at -20°C or below.
2. Preparation of Microtiter Plates:
-
Dispense a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the antimicrobial stock solution across the wells to achieve the desired concentration range.
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a suitable agar (B569324) medium, select 3-5 well-isolated colonies.
-
Suspend the colonies in a sterile saline solution (0.85% NaCl) or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the bacterial suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
1. Preparation of Antimicrobial Agent Stock Solution:
-
Follow the same procedure as for the broth microdilution method.
2. Preparation of Agar Plates:
-
Prepare molten Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath.
-
Add the appropriate volume of the diluted antimicrobial stock solution to the molten agar to achieve the desired final concentrations.
-
Mix the agar and antibiotic thoroughly and pour the mixture into sterile Petri dishes.
-
Allow the agar to solidify completely.
3. Preparation of Bacterial Inoculum:
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described for the broth microdilution method.
4. Inoculation and Incubation:
-
Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of the agar plates, including a growth control plate without any antibiotic.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.[8]
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Synthesis and Mechanism of Action of this compound Derived Cephalosporins.
References
- 1. Comparison of in vitro activity of cephalexin, cephradine, and cefaclor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro antibacterial activity of three oral cephalosporins: cefaclor, cephalexin, and cephradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bactericidal activity of cefadroxil, cephalexin, and cephradine in an in vitro pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. apec.org [apec.org]
A Comparative Guide to Analytical Techniques for 7-ADCA Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of key analytical techniques for the characterization of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a critical intermediate in the synthesis of cephalosporin (B10832234) antibiotics. We offer an objective comparison of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Fourier-Transform Infrared (FTIR) Spectroscopy, supported by experimental data to inform methodological selection in research and quality control settings.
Data Presentation: A Side-by-Side Comparison of Analytical Techniques
The selection of an appropriate analytical technique is paramount for the accurate quantification and characterization of this compound. The following tables summarize the key performance characteristics of HPLC and various UV-Vis spectrophotometric methods, facilitating a direct comparison of their capabilities.
Table 1: Performance Characteristics of HPLC Method for this compound Analysis
| Parameter | Performance |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Linearity Range | 9.66 - 0.02415 µg/mL[1] |
| Correlation Coefficient (R²) | 0.9998[1] |
| Accuracy | High (Specific recovery data not provided in the search result) |
| Precision | High (Specific RSD% not provided in the search result) |
| Limit of Detection (LOD) | Not specified in the search result |
| Limit of Quantitation (LOQ) | Not specified in the search result |
Table 2: Performance Characteristics of UV-Vis Spectrophotometric Methods for this compound Analysis
| Parameter | Method Ma (NQS) | Method Mb (Vanillin) | Method Mc (Ninhydrin) |
| Reagent | N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NQS) | Vanillin | Ninhydrin (B49086) |
| λmax | 480 nm[2][3] | 560 nm[2][3] | 560 nm[2][3] |
| Linearity Range (µg/mL) | 4 - 24[2][3] | 0.4 - 2.4[2][3] | 0.5 - 3.0[2][3] |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 5.945 x 10³[2][3] | 1.722 x 10⁵[2][3] | 6.701 x 10⁴[2][3] |
| Accuracy (% Recovery) | Not specified | Not specified | Not specified |
| Precision (RSD%) | Not specified | Not specified | Not specified |
Experimental Protocols: Detailed Methodologies
Reproducibility and accuracy are contingent upon meticulously executed experimental protocols. This section provides detailed methodologies for the key analytical techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is highly specific and is capable of separating this compound from its impurities, such as the Δ² and Δ³ isomers.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Isocratic pump
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer by dissolving appropriate amounts of KH₂PO₄ and K₂HPO₄ in water to achieve a pH of 6.0. The mobile phase consists of a mixture of the phosphate buffer and acetonitrile (e.g., in a 92:8 v/v ratio).[1]
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations within the linear range.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
UV-Visible Spectrophotometry
This colorimetric method is simpler and more cost-effective than HPLC, suitable for the routine quantification of this compound. The following protocol is based on the reaction with Ninhydrin.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents:
-
This compound reference standard
-
Ninhydrin solution
-
Ascorbic acid solution
-
Buffer solution (pH 5.0)
-
Distilled water
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in distilled water. From the stock solution, prepare a series of working standard solutions.
-
Color Development:
-
To a set of calibrated tubes, add aliquots of the standard solutions.
-
Add buffer solution (pH 5.0), ninhydrin solution, and ascorbic acid solution to each tube.
-
Heat the tubes in a boiling water bath for a specified time (e.g., 15 minutes), then cool in an ice bath.
-
Dilute the contents of each tube to a final volume with distilled water.
-
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λmax = 560 nm) against a reagent blank.[2][3]
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions to generate a calibration curve.
-
Sample Analysis: Prepare the this compound sample solution and treat it in the same manner as the standard solutions for color development. Measure the absorbance and determine the concentration of this compound from the calibration curve.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful, non-destructive technique for the qualitative identification of this compound by analyzing its unique molecular vibrations.
Instrumentation:
-
FTIR Spectrometer with a suitable detector (e.g., DTGS)
-
Sample holder (e.g., KBr pellet press or ATR accessory)
Reagents:
-
Potassium bromide (KBr), spectroscopic grade (for pellet technique)
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount of the this compound sample with dry KBr powder in an agate mortar to obtain a fine, homogeneous mixture.
-
Pellet Formation: Place the mixture into a pellet die and press it under high pressure to form a thin, transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Data Collection: Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Spectrum Interpretation: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in the this compound molecule. Key expected vibrational bands include:
-
N-H stretching (amine): ~3400-3300 cm⁻¹
-
C=O stretching (β-lactam): ~1760 cm⁻¹
-
C=O stretching (carboxylic acid): ~1720 cm⁻¹
-
N-H bending (amine): ~1600 cm⁻¹
-
C-N stretching : ~1400-1000 cm⁻¹
-
Mandatory Visualizations
To further elucidate the experimental and logical workflows, the following diagrams are provided.
References
A Comparative Guide to Fermentation Strains for 7-ADCA Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different microbial strains used in the fermentative production of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of semi-synthetic cephalosporin (B10832234) antibiotics. The focus is on genetically engineered fungal strains that offer a more environmentally sustainable alternative to traditional chemical synthesis routes.
Performance Comparison of Fermentation Strains
The fermentative production of this compound primarily involves genetically modified strains of Acremonium chrysogenum and Penicillium chrysogenum. These strains are engineered to produce a precursor molecule, which is subsequently converted to this compound. The following table summarizes the performance of these strains based on available data.
| Strain Type | Genetic Modification Strategy | Fermentation Product | Reported Yield/Titer | Key Advantages |
| Recombinant Acremonium chrysogenum | Disruption of the endogenous cefEF gene (encoding expandase/hydroxylase) and expression of the cefE gene (encoding expandase) from Streptomyces clavuligerus. | Deacetoxycephalosporin C (DAOC) | Production levels are nearly equivalent (75-80%) to the total β-lactams biosynthesized by the parental overproducing strain.[1][2] | High titers of the DAOC precursor with no detectable contamination with other cephalosporin intermediates.[1][2] |
| Recombinant Penicillium chrysogenum | Expression of a heterologous expandase gene (e.g., from Streptomyces clavuligerus) and feeding of adipic acid. | Adipoyl-7-ADCA | Industrial-level yields have been achieved, though specific quantitative data is not readily available in public literature.[3] | Utilizes the high penicillin production capacity of P. chrysogenum. The adipoyl side chain can be efficiently removed enzymatically.[3] |
| Recombinant Acremonium chrysogenum for 7-ACA | Expression of a cephalosporin C acylase (CCA) gene. | 7-aminocephalosporanic acid (7-ACA) | A reported yield of 1701 µg/mL (1.701 g/L) of 7-ACA has been achieved in a high-producing strain.[4] | Direct fermentative production of a key cephalosporin intermediate. |
Note: Quantitative data for this compound production is often proprietary and not extensively published in peer-reviewed literature. The yields are highly dependent on the specific industrial strain and fermentation conditions.
Experimental Protocols
General Fermentation Protocol for Recombinant Acremonium chrysogenum
This protocol is a general guideline for the fermentation of recombinant A. chrysogenum for the production of DAOC, the precursor to this compound.
a. Media Preparation:
-
Seed Medium (per liter): 30 g sucrose (B13894), 20 g soybean meal, 10 g corn steep liquor, 5 g (NH₄)₂SO₄, 5 g CaCO₃. Adjust pH to 6.5.
-
Production Medium (per liter): 100 g sucrose, 50 g soybean oil, 40 g corn steep liquor, 10 g (NH₄)₂SO₄, 10 g CaCO₃, 2 g KH₂PO₄, 1 g MgSO₄·7H₂O, and a trace element solution. Adjust pH to 6.8.
b. Inoculum Development:
-
Inoculate a slant of a high-producing recombinant A. chrysogenum strain into a 250 mL flask containing 50 mL of seed medium.
-
Incubate at 25°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Use this seed culture to inoculate a larger seed fermenter (5% v/v).
c. Production Fermentation:
-
Inoculate the production fermenter with the seed culture (10% v/v).
-
Maintain the fermentation at 25°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 400-600 rpm.
-
Control the pH at 6.5-7.0 using automated addition of NaOH or H₂SO₄.
-
Feed a concentrated sucrose solution to maintain the sugar level and support prolonged production.
-
The fermentation is typically carried out for 140-180 hours.
Enzymatic Conversion of DAOC to this compound
The conversion of DAOC from the fermentation broth to this compound is a two-step enzymatic process.[1][2][5]
a. Step 1: Oxidation of DAOC
-
Enzyme: D-amino acid oxidase (DAO).
-
Procedure: The fermentation broth containing DAOC is clarified by filtration or centrifugation. The pH of the supernatant is adjusted to 8.0. Immobilized or soluble DAO is added, and the reaction is carried out at 25°C with gentle agitation and aeration. This step converts the D-α-aminoadipyl side chain of DAOC to α-ketoadipyl-7-ADCA.
b. Step 2: Deacylation
-
Enzyme: Glutaryl acylase (GLA).
-
Procedure: Following the DAO reaction, the pH is maintained at 8.0, and glutaryl acylase is added. This enzyme hydrolyzes the α-ketoadipyl side chain to yield this compound and α-ketoglutaric acid. The reaction is typically run for 4-6 hours at 25°C.
Analytical Method: Quantification of this compound by HPLC
a. Sample Preparation:
-
Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered sample with the mobile phase as necessary.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 6.0) and acetonitrile (B52724) (e.g., 92:8 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
c. Quantification:
-
Prepare a standard curve using a certified reference standard of this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak area with the standard curve.
Visualizations
Biosynthetic Pathway to this compound in Recombinant A. chrysogenum
Caption: Biosynthetic pathway for this compound in recombinant A. chrysogenum.
Experimental Workflow for Comparative Strain Analysis
Caption: General experimental workflow for comparing fermentation strains for this compound production.
References
- 1. Environmentally safe production of 7-aminodeacetoxycephalosporanic acid (this compound) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Environmentally safe production of 7-ACA by recombinant Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering of Acremonium chrysogenum to Produce Deacetoxycephalosporin C and Bioconversion to 7-Aminodeacetoxycephalosporanic Acid | Springer Nature Experiments [experiments.springernature.com]
Assessing the Economic Viability of 7-ADCA Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The production of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of cephalosporin (B10832234) antibiotics, has evolved significantly. This guide provides an objective comparison of the primary production routes—traditional chemical synthesis and modern enzymatic/fermentative bioprocesses—supported by available data to assess their economic viability.
Executive Summary
The shift from chemical to enzymatic and fermentative methods for this compound production is driven by a compelling combination of economic and environmental advantages. While the traditional chemical route, starting from penicillin G, has been a long-standing industrial process, it is increasingly challenged by newer, greener technologies. These bioprocesses, which leverage genetically engineered microorganisms and specific enzymes, offer the potential for lower capital and manufacturing costs, reduced environmental impact, and comparable, if not superior, product purity.
Comparative Analysis of Production Routes
The economic viability of each this compound production route is determined by a variety of factors, including yield, purity, raw material costs, energy consumption, and waste treatment expenses. The following tables summarize the available quantitative data for a comparative assessment.
Table 1: Process Performance Metrics
| Metric | Chemical Synthesis | Enzymatic/Fermentative Bioprocess | Source(s) |
| Overall Yield | High, but multi-step process can lead to cumulative losses. Specific step yields can be high (e.g., oxidation of penicillin G potassium salt: 91.5%; ring-enlargement: 76%). | Comparable to or exceeding chemical synthesis in optimized systems. Enzymatic conversion of CPC to 7-ACA is ~80-90% efficient. | [1][2][3] |
| Product Purity | High purity achievable (e.g., 97% after ring-enlargement), but requires extensive purification to remove hazardous chemical residues. | Very high purity (up to 99.91%) with fewer complex purification steps. | [2][4] |
| Reaction Mass Efficiency | Significantly lower due to the use of stoichiometric reagents and solvents. | Higher, as enzymatic reactions are highly specific and generate less waste. | [5] |
| Mass Productivity | Lower compared to enzymatic processes. | Higher, with potential for continuous processing. | [5] |
Table 2: Economic and Environmental Factors
| Factor | Chemical Synthesis | Enzymatic/Fermentative Bioprocess | Source(s) |
| Capital Investment | High, due to the need for specialized equipment to handle harsh chemicals and high pressures/temperatures. | Potentially 13.4% lower for new integrated processes. | [6] |
| Manufacturing Costs | High, driven by expensive reagents, energy-intensive steps, and significant waste disposal costs. | Potentially 7.8% lower. For the related 7-ACA, production cost is reported to be 2-fold lower. | |
| Raw Material Costs | Dependent on the price of penicillin G and various chemical reagents. | Utilizes renewable resources and potentially less expensive feedstocks. | |
| Energy Consumption | High, due to heating, cooling, and separation processes. The chemical industry is a major energy consumer. | Lower. A new enzymatic process is reported to cut energy costs by one-third. | [6][7][8] |
| Waste Generation | Significant generation of hazardous chemical waste, requiring costly treatment. For 7-ACA, the chemical route generates up to 10-fold more waste. | Significantly reduced waste streams that are often biodegradable. | [9] |
| Environmental Impact | High, due to the use and disposal of toxic solvents and reagents. | Lower, considered a "greener" alternative. | [9] |
Production Route Workflows
The following diagrams illustrate the key stages in the chemical and enzymatic production of this compound.
Experimental Protocols
The following are overviews of key experimental procedures for the different this compound production routes.
Chemical Synthesis: Oxidation and Ring Expansion of Penicillin G
This protocol outlines the initial steps of the chemical synthesis route.
1. Oxidation of Penicillin G Potassium Salt:
-
Raw Material: Penicillin G potassium salt.
-
Oxidizing Agent: Hydrogen peroxide (H₂O₂) or peracetic acid.
-
Procedure:
-
Dissolve penicillin G potassium salt in water.
-
Adjust the pH to approximately 3 with dilute sulfuric acid.
-
Slowly add 40% hydrogen peroxide while maintaining the temperature at 1-3°C.
-
Monitor the reaction to completion using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The resulting penicillin G sulfoxide can be crystallized by further acidification.
-
-
Reported Yield: 91.5%[1].
2. Ring Expansion of Penicillin G Sulfoxide:
-
Starting Material: Penicillin G sulfoxide.
-
Catalyst: A combination of pyridine (B92270) hydrobromide and oxalic acid.
-
Protecting Agent: Liquid N,N'-bis(trimethylsilyl)urea (BSU).
-
Procedure:
-
Esterify the penicillin G sulfoxide with BSU.
-
Perform the ring-enlargement reaction in a suitable solvent (e.g., toluene) under reflux in the presence of the catalyst.
-
Hydrolyze the protecting group.
-
Precipitate the product, Cephalosporin G.
-
-
Reported Yield and Purity: 76% yield and 97% purity[2].
Enzymatic/Fermentative Bioprocess: Production and Conversion of DAOC
This protocol describes the fermentative production of the precursor DAOC and its subsequent enzymatic conversion to this compound.
1. Fermentative Production of Deacetoxycephalosporin C (DAOC):
-
Microorganism: A genetically engineered strain of Acremonium chrysogenum with a disrupted cefEF gene and expressing the cefE gene from Streptomyces clavuligerus.
-
Fermentation:
-
Cultivate the recombinant A. chrysogenum strain in a suitable fermentation medium under optimized conditions (e.g., temperature, pH, aeration).
-
Monitor the production of DAOC over the fermentation period (typically several days).
-
Harvest the fermentation broth.
-
-
Reported Production Level: DAOC production can reach 75-80% of the total β-lactams biosynthesized by the parental strain[10].
2. Two-Step Enzymatic Conversion of DAOC to this compound:
-
Enzymes:
-
D-amino acid oxidase (DAO).
-
Glutaryl acylase (GLA).
-
-
Procedure:
-
Incubate the DAOC-containing solution with DAO to catalyze the oxidative deamination of the D-α-aminoadipyl side chain.
-
In a subsequent step, introduce GLA to hydrolyze the resulting glutaryl-7-ADCA to yield this compound and glutaric acid.
-
The reactions are typically carried out in aqueous buffer systems under mild pH and temperature conditions.
-
Purification of this compound
High-purity this compound is crucial for the synthesis of cephalosporin antibiotics. The following is a general overview of a purification protocol.
-
Starting Material: Crude this compound from either chemical synthesis or enzymatic conversion.
-
Procedure:
-
Dissolve the crude this compound in water and adjust the pH to 7.8-8.0 with ammonia (B1221849) water to obtain an alkaline solution.
-
Add sulfuric acid to adjust the pH to 0.7-0.9 to form an acid solution.
-
Re-adjust the pH to 7.8-8.0 with ammonia water and add alcohol to induce crystallization.
-
Control the temperature (20-70°C) and stirring while adding sulfuric acid to adjust the pH to 3.8-4.0 to promote crystal growth.
-
Collect the this compound crystals by filtration.
-
-
Reported Purity and Yield: Purity can exceed 99.91% with a yield of over 87%[4].
Conclusion
The economic and environmental assessment strongly favors the enzymatic/fermentative bioprocesses for the production of this compound. While the traditional chemical synthesis route is a well-established method, its economic viability is hampered by high energy consumption, significant waste generation, and the costs associated with handling hazardous materials. In contrast, the bioprocesses offer a more sustainable and economically attractive alternative with lower capital and manufacturing costs, reduced environmental impact, and the ability to produce high-purity this compound. For researchers and drug development professionals, the adoption and further optimization of these greener technologies will be crucial for the cost-effective and environmentally responsible production of next-generation cephalosporin antibiotics.
References
- 1. EP1188838A1 - Method for producing 7-aminodesacetoxycephalosporanic acid (this compound) - Google Patents [patents.google.com]
- 2. EP0532341A1 - Novel bioprocess for preparing this compound - Google Patents [patents.google.com]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 4. CN110526928B - A kind of purification method of 7-aminodeacetoxy cephalosporanic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Energy Consumption in Chemical Production Based on Descriptive Analytics and Neural Network Modeling | MDPI [mdpi.com]
- 8. osti.gov [osti.gov]
- 9. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Environmentally safe production of 7-aminodeacetoxycephalosporanic acid (this compound) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to First-Generation Cephalosporins Derived from 7-ADCA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of first-generation cephalosporins derived from 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), supported by experimental data. The focus is on key performance indicators including antibacterial activity, pharmacokinetic profiles, and in vivo efficacy.
Introduction to this compound Derived Cephalosporins
First-generation cephalosporins are a class of β-lactam antibiotics widely used in the treatment of infections caused by Gram-positive bacteria.[1] A significant subgroup of these oral cephalosporins is synthesized from the common intermediate, this compound. This guide will focus on the comparative analysis of three prominent members of this family: Cefadroxil (B1668780), Cephalexin (B21000), and Cephradine (B1668399). These antibiotics share a common mechanism of action, inhibiting bacterial cell wall synthesis, but exhibit differences in their pharmacokinetic and clinical profiles.[2]
Comparative Data Summary
The following tables summarize the quantitative data on the antibacterial activity and pharmacokinetic properties of Cefadroxil, Cephalexin, and Cephradine.
Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Organism | Cefadroxil | Cephalexin | Cephradine |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 2[3] | 2[3] | - |
| Staphylococcus aureus ATCC 29213 | 2.0-4.0[4] | - | - |
| Streptococcus pyogenes | - | - | Equally susceptible to all three[2] |
| Streptococcus pneumoniae | More active than Cephalexin & Cephradine[2] | - | - |
| Escherichia coli | More active than Cephalexin & Cephradine (on one of two strains)[2] | - | - |
| Escherichia coli ATCC 25922 | - | 0.25-1.0[4] | - |
| Klebsiella pneumoniae | More active than Cephalexin & Cephradine[2] | - | - |
| Proteus mirabilis | More active than Cephalexin & Cephradine[2] | - | - |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Cefadroxil | Cephalexin | Cephradine |
| Bioavailability | 85-90%[5] | 85-90%[5] | 85-90%[5] |
| Serum Half-life (t½) | Longer than Cephalexin or Cephradine[6] | ≤ 1 hour[7] | ≤ 1 hour[7] |
| Peak Serum Concentration (Cmax) | 75-80% of Cephalexin[6] | Higher than Cefadroxil[6] | - |
| Area Under the Curve (AUC) | Greater than Cephalexin or Cephradine[6] | - | - |
| Protein Binding | - | - | 6%[8] |
| Urinary Excretion | 93%[9] | 85%[9] | High (>80%)[7] |
| Effect of Food on Absorption | Unaffected[6] | - | - |
In Vivo Efficacy
In a randomized, multicenter study comparing the treatment of pyodermas in children and adolescents, cefadroxil administered once daily demonstrated a statistically greater bacteriologic response (96%) compared to cephalexin given twice daily (89%).[10] The overall effective response to treatment was also significantly higher with cefadroxil (94% vs. 86%).[10] Another study in an in vitro pharmacokinetic model simulating human blood concentrations after an oral dose showed cefadroxil to be more active than cephalexin or cephradine against several key pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, Klebsiella pneumoniae, and Proteus mirabilis.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
1. Preparation of Antimicrobial Agent Stock Solution:
-
Accurately weigh a suitable amount of the cephalosporin (B10832234) analytical standard powder.
-
Dissolve in an appropriate sterile solvent (e.g., sterile distilled water) to create a high-concentration stock solution (e.g., 1000 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store aliquots at -20°C or below.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922).
-
Suspend the colonies in sterile saline (0.85% NaCl) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
3. Broth Microdilution Procedure:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested and perform two-fold serial dilutions across the plate.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[6] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. The disruption of the cell wall integrity leads to cell lysis and bacterial death.
Caption: Mechanism of action of cephalosporins.
Experimental Workflow: Comparative Evaluation of Antibiotics
The following diagram outlines a general workflow for the comparative evaluation of different antibiotics.
Caption: General workflow for antibiotic comparison.
Synthesis of Cefadroxil from this compound
Cefadroxil is synthesized from this compound through the acylation of the 7-amino group with a derivative of D-p-hydroxyphenylglycine.
Caption: Synthesis of Cefadroxil from this compound.
References
- 1. Pharmacokinetics of new oral cephalosporins, including a new carbacephem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic properties of the cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the Comparative Workflow and Performance Characteristics of the VITEK 2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of U-76,252 (CS-807), a new orally administered cephalosporin ester, including recommendations for MIC quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Comparative human oral clinical pharmacology of cefadroxil, cephalexin, and cephradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of the oral cephalosporins--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. Comparative evaluation of cefadroxil and cephalexin in children and adolescents with pyodermas. Cefadroxil Once Daily Pyoderma Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 7-ADCA: Advancements in Chemical, Enzymatic, and Biosynthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a crucial intermediate for the production of semi-synthetic cephalosporin (B10832234) antibiotics like cephalexin (B21000) and cephradine, has undergone significant evolution. Driven by the need for more efficient, cost-effective, and environmentally benign processes, research has led to notable advancements beyond the traditional chemical routes. This guide provides a comprehensive comparison of the major synthesis strategies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in understanding the landscape of this compound production.
Overview of Synthesis Strategies
The production of this compound is primarily achieved through three main routes:
-
Chemical Synthesis: The traditional method, starting from penicillin G. It involves a multi-step process characterized by the use of harsh chemicals and organic solvents.
-
Enzymatic Synthesis: This approach utilizes enzymes to catalyze specific reactions, offering higher selectivity and milder reaction conditions compared to chemical methods. A key pathway involves the enzymatic conversion of deacetoxycephalosporin C (DAOC).
-
Biosynthesis (Fermentation): This strategy employs genetically engineered microorganisms, such as Acremonium chrysogenum and Penicillium chrysogenum, to produce this compound precursors directly from simple carbon and nitrogen sources.
Comparative Performance of Synthesis Routes
The choice of a synthesis route for this compound is a trade-off between yield, purity, cost, and environmental impact. The following tables summarize the quantitative data available for different methods.
Table 1: Comparison of Yield and Purity across Different this compound Synthesis Routes
| Synthesis Route | Key Intermediate(s) | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Chemical Synthesis | Penicillin G sulfoxide (B87167), 7-phenylacetamido desacetoxycephalosporanic acid | ~76% (for ring expansion step) | ~97% (for ring expansion step) | Established and well-understood process. | Multi-step, use of hazardous materials, environmental concerns. |
| Enzymatic Synthesis | Deacetoxycephalosporin C (DAOC) | High conversion | High | Mild reaction conditions, high selectivity, reduced waste. | Enzyme cost and stability can be a factor. |
| Biosynthesis + Enzymatic | Adipyl-7-ADCA | High conversion in hydrolysis step | High | "Green" process, avoids many hazardous chemicals. | Requires expertise in fermentation and enzyme technology. |
| Biosynthesis (Direct) | Deacetoxycephalosporin C (DAOC) | 75-80% of total β-lactams produced | High | Potentially the most cost-effective and sustainable route. | Strain development and optimization can be complex. |
| Purification Method | Crude this compound | >87% | >99.91% | Achieves very high purity for the final product. | An additional downstream processing step. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for each of the major synthesis routes.
Chemical Synthesis: Ring Expansion of Penicillin G Sulfoxide
This protocol outlines a key step in the chemical synthesis of a this compound precursor.
Objective: To synthesize 7-phenylacetamido desacetoxycephalosporanic acid by ring expansion of penicillin G sulfoxide.
Materials:
-
Penicillin G sulfoxide
-
N,N'-bis(trimethylsilyl)urea (BSU)
-
Acetyl bromide
-
Dilute sulfuric acid
Procedure:
-
Esterification: Penicillin G sulfoxide is esterified with BSU at a molar ratio of 1:2.5 (sulfoxide:BSU) at 55°C.
-
Ring Expansion: The resulting ester is then subjected to a ring-enlargement reaction in toluene under reflux. The reaction is catalyzed by a mixture of pyridine and acetyl bromide. The optimal molar ratio of sulfoxide to pyridine to acetyl bromide is 1:0.6:0.4.
-
Hydrolysis and Precipitation: Following the ring expansion, the protecting group is removed by hydrolysis. The final product is precipitated by the addition of dilute sulfuric acid to a pH of 1.8.
-
Recovery: The precipitated product is recovered by filtration and dried. This process can yield a product with 76% yield and 97% purity.
Enzymatic Synthesis: Two-Step Conversion of DAOC to this compound
This protocol describes the enzymatic conversion of DAOC, a precursor often produced via fermentation, into this compound.
Objective: To produce this compound from DAOC using D-amino acid oxidase (DAO) and glutaryl acylase (GLA).
Materials:
-
Deacetoxycephalosporin C (DAOC)
-
Immobilized D-amino acid oxidase (DAO)
-
Immobilized glutaryl acylase (GLA)
-
Phosphate (B84403) buffer (pH 8.0)
-
Oxygen supply
Procedure:
-
Oxidative Deamination: DAOC is dissolved in a phosphate buffer (pH 8.0). Immobilized DAO is added to the solution. The reaction is carried out at a controlled temperature (e.g., 25°C) with a continuous supply of oxygen. DAO catalyzes the conversion of the D-α-aminoadipyl side chain of DAOC to α-ketoadipyl-7-ADCA.
-
Spontaneous Decarboxylation: In the presence of hydrogen peroxide, a byproduct of the DAO reaction, the α-ketoadipyl-7-ADCA spontaneously decarboxylates to form glutaryl-7-ADCA (GL-7-ADCA).
-
Enzymatic Hydrolysis: The GL-7-ADCA solution is then treated with immobilized GLA. This enzyme catalyzes the hydrolysis of the glutaryl side chain, yielding this compound.
-
Purification: this compound is then purified from the reaction mixture, often through crystallization by adjusting the pH.
Biosynthesis: Fermentation of DAOC using Recombinant Acremonium chrysogenum
This protocol outlines the fermentation process for producing the this compound precursor, DAOC, using a genetically engineered strain of A. chrysogenum.
Objective: To produce DAOC through fermentation of a recombinant A. chrysogenum strain.
Materials:
-
Recombinant Acremonium chrysogenum strain (with the cefEF gene disrupted and the cefE gene from S. clavuligerus expressed).
-
Seed medium (e.g., containing corn steep liquor, sucrose, soybean oil).
-
Fermentation medium (e.g., containing dextrin, corn starch, soybean oil, and various salts and nitrogen sources).
-
Shake flasks or bioreactor.
Procedure:
-
Inoculum Preparation: A seed culture of the recombinant A. chrysogenum is prepared by growing the strain in a suitable seed medium.
-
Fermentation: The production fermentation is initiated by inoculating the main fermentation medium with the seed culture. The fermentation is carried out in a shake flask or a controlled bioreactor at a specific temperature (e.g., 25°C) and pH for a designated period (e.g., 5-7 days).
-
Monitoring: The fermentation is monitored for cell growth and DAOC production. The production level of DAOC can reach 75-80% of the total β-lactams biosynthesized by the parental overproducing strain.
-
Harvesting and Extraction: After the fermentation is complete, the culture broth is harvested. The DAOC is then extracted from the broth for subsequent enzymatic conversion to this compound.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the workflows of the different this compound synthesis routes.
Caption: Chemical synthesis of this compound from Penicillin G.
Caption: Two-step enzymatic synthesis of this compound from DAOC.
Caption: Integrated biosynthetic and enzymatic route for this compound production.
Conclusion
The synthesis of this compound has transitioned from a purely chemical process to more sustainable and efficient enzymatic and biosynthetic methods. While the chemical route is well-established, it suffers from environmental drawbacks. Enzymatic methods offer a greener alternative with high selectivity. The most promising future for large-scale, cost-effective, and environmentally friendly this compound production lies in the integrated biosynthetic pathways, where genetically engineered microorganisms produce precursors that are then efficiently converted to the final product using enzymatic catalysis. The choice of the optimal synthesis strategy will depend on a variety of factors, including the desired scale of production, cost considerations, and regulatory requirements. This guide provides a foundational understanding of the available technologies to aid researchers in making informed decisions for their specific applications.
Safety Operating Guide
Proper Disposal of 7-ADCA: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 7-Aminodeacetoxycephalosporanic acid (7-ADCA), ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount to maintaining a safe laboratory environment and adhering to environmental regulations. 7-Aminodeacetoxycephalosporanic acid (this compound), a key intermediate in the synthesis of cephalosporin (B10832234) antibiotics, requires specific disposal procedures due to its potential environmental and health impacts. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound may cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause an allergic skin reaction.[1]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield should be worn.
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, a NIOSH-approved respirator is necessary.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep the solid material into a designated, labeled waste container.
-
Clean the spill area with a suitable decontamination solution and dispose of cleaning materials as hazardous waste.
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀N₂O₃S | [1] |
| CAS Number | 22252-43-3 | [1] |
| Hazard Statements | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. | [1] |
| Storage | Keep container tightly closed. Store in a cool, dark, and well-ventilated place. | [1] |
| Disposal | Dispose of contents/container to a hazardous or special waste collection point in accordance with local, regional, national, and/or international regulation. | [2] |
Experimental Protocol for Chemical Inactivation of this compound
As a beta-lactam antibiotic, this compound can be chemically inactivated through alkaline hydrolysis, which breaks the beta-lactam ring and renders the compound inactive. The following protocol outlines a method for the laboratory-scale inactivation of this compound waste.
Materials:
-
This compound waste (solid or in solution)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a pH meter
-
Appropriate glass beaker or flask
-
Stir plate and stir bar
-
Fume hood
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dissolution (if solid): If the this compound waste is in solid form, dissolve it in a minimal amount of water in a suitable beaker.
-
Alkaline Hydrolysis: While stirring, slowly add 1 M Sodium Hydroxide (NaOH) solution to the this compound solution. The goal is to raise the pH to a range of 10-13 to facilitate hydrolysis.[3] Studies on other beta-lactams have shown that a 1 M NaOH solution is effective for this purpose.[4]
-
Reaction Time: Allow the mixture to stir at room temperature. A contact time of at least 30 minutes is recommended to ensure complete hydrolysis of the beta-lactam ring.[5] For more complex mixtures or higher concentrations, a longer reaction time may be necessary.
-
Neutralization: After the inactivation period, slowly add 1 M Hydrochloric Acid (HCl) solution while continuously monitoring the pH. Neutralize the solution to a pH between 6.0 and 8.0.
-
Final Disposal: The neutralized solution can now be disposed of as aqueous chemical waste through your institution's hazardous waste management program. Ensure the container is properly labeled with its contents. Do not pour down the drain unless permitted by your local regulations and institutional EHS.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Safe Handling and Disposal of 7-Aminodesacetoxycephalosporanic Acid (7-ADCA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 7-Aminodesacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of cephalosporin (B10832234) antibiotics. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
I. Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, the following personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH-approved N95 dust mask or higher | Prevents inhalation of this compound powder, which is classified as an irritant. |
| Eye and Face | Safety glasses with side shields and a face shield | Provides protection from splashes and airborne particles. |
| Hand | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with this compound, which can cause irritation. |
| Body | Laboratory coat | Protects clothing and skin from contamination. |
II. Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for the safe handling of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Preparation for Use:
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
Have all necessary equipment and reagents for the experiment readily available to minimize movement and potential for spills.
3. Weighing and Solution Preparation:
-
Handle solid this compound with care to avoid generating dust. Use a spatula for transferring the powder.
-
When preparing solutions, slowly add the this compound powder to the solvent to avoid splashing.
-
Refer to the solubility data in Table 2 for appropriate solvents.
4. During Experimental Use:
-
Keep containers with this compound closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.
5. Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Properly segregate and label all waste generated for disposal according to the plan outlined in Section IV.
-
Remove PPE in the designated area to avoid cross-contamination. Wash hands thoroughly after handling this compound and before leaving the laboratory.
III. Quantitative Data: Solubility of this compound
The solubility of this compound is dependent on the solvent and pH. The following table summarizes key solubility data.
Table 2: Solubility of this compound
| Solvent | Concentration | Conditions |
| Ammonium Hydroxide (NH₄OH) | 50 mg/mL | Ultrasonic and adjust pH to 9 with NH₄OH[1] |
| 25% w/v Ammonia Solution | 50 mg/mL | Ultrasonic and adjust pH to 9 with NH₄OH[1] |
| Water (H₂O) | 41.67 mg/mL | Ultrasonic and adjust pH to 10 with NaOH[1] |
IV. Disposal Plan for this compound Waste
This compound is classified as hazardous to the aquatic environment and requires proper disposal to prevent its release. The beta-lactam ring in this compound should be deactivated prior to disposal where feasible.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and empty vials, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including stock solutions and reaction mixtures, in a sealed and labeled hazardous waste container.
-
Sharps: Dispose of any contaminated sharps in a designated, puncture-resistant sharps container.
2. Deactivation of Beta-Lactam Ring (for dilute aqueous waste):
-
For dilute aqueous solutions, the beta-lactam ring can be hydrolyzed to reduce its biological activity. This can be achieved by adjusting the pH to the alkaline range (e.g., with sodium hydroxide) and allowing it to stand for a sufficient period before collection as hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
3. Final Disposal:
-
All this compound waste is considered hazardous chemical waste.
-
Do not dispose of this compound waste down the drain or in regular trash.
-
Contact your institution's EHS department for the collection and disposal of all this compound waste streams. They will ensure compliance with all local, state, and federal regulations.
V. Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
